molecular formula C5H6N2O2 B189401 4-Methylpyridazine-3,6-diol CAS No. 5754-18-7

4-Methylpyridazine-3,6-diol

Cat. No.: B189401
CAS No.: 5754-18-7
M. Wt: 126.11 g/mol
InChI Key: QAVYOWFNXMHVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyridazine-3,6-diol is a chemical compound of interest in scientific research, particularly within the field of heterocyclic chemistry. It serves as a valuable synthon, or building block, for the synthesis of more complex molecules due to its pyridazine core structure . Researchers utilize such compounds to develop novel substances with potential applications in pharmaceutical development and material science. The compound is closely related to maleic hydrazide, a known plant growth regulator, which suggests potential areas of investigation in agricultural chemistry . Furthermore, studies on the oxyfunctionalization of similar pyridine derivatives using microbial cells highlight a growing interest in biocatalytic methods for modifying heterocyclic compounds, pointing to its potential utility in green chemistry and biotechnology research . As a specialty chemical, it provides researchers with a key intermediate for exploring new chemical spaces and developing compounds with unique physical or biological properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVYOWFNXMHVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206157
Record name 4-Methylpyridazine-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5754-18-7
Record name 1,2-Dihydro-4-methyl-3,6-pyridazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5754-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpyridazine-3,6-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005754187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dihydroxy-4-methylpyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dihydroxy-4-methylpyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylpyridazine-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridazine-3,6-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridazine-3,6-diol, also identified by its CAS Number 5754-18-7, is a heterocyclic organic compound belonging to the pyridazinone class. A key structural feature is its ability to exist in tautomeric forms: the diol form (this compound) and the more stable dione form, 4-methyl-1,2-dihydropyridazine-3,6-dione, also known as methylmaleic hydrazide.[1][2] This keto-enol tautomerism significantly influences its chemical reactivity and biological potential.[1] The pyridazinone scaffold is a recognized pharmacophore in drug discovery, with derivatives showing a wide array of biological activities.[3][4] Consequently, this compound serves as a crucial and versatile building block for the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 5754-18-7[2]
Molecular Formula C₅H₆N₂O₂[2]
Molecular Weight 126.11 g/mol [2]
IUPAC Name 4-methyl-1,2-dihydropyridazine-3,6-dione[2]
Synonyms 4-Methyl-3,6-pyridazinediol, Methylmaleic Hydrazide, 3,6-Dihydroxy-4-methylpyridazine[2]
Appearance White powder / Solid
Melting Point 284-288 °C
Boiling Point (Est.) 434.4 °C at 760 mmHg
XLogP3-AA (Predicted) -0.6[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Below is a summary of available spectral data.

Spectroscopic TechniqueInstrument / DetailsKey Observations / PeaksReference(s)
¹H NMR Bruker AM-300Data available on PubChem[2]
FTIR Bruker Tensor 27 FT-IR; KBr Pellet & ATR-Neat techniquesSpectra available on PubChem[2]
Raman Spectroscopy Bruker MultiRAM Stand Alone FT-Raman SpectrometerSpectrum available on PubChem[2]
Mass Spectrometry GC-MS; NIST LibraryTop m/z peak at 126[2]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its preparation and subsequent chemical transformations are central to its utility.

Experimental Protocol 1: Synthesis of this compound

A common and direct pathway to synthesize this compound involves the reaction of citraconic anhydride (methylmaleic anhydride) with hydrazine.[1]

Methodology:

  • Citraconic anhydride is reacted with hydrazine sulfate in boiling water.[1]

  • The reaction proceeds under controlled conditions to facilitate the cyclization and formation of the pyridazinedione ring.

  • Upon completion, the reaction mixture is cooled, allowing the product to precipitate.

  • The resulting solid is isolated via filtration, washed, and dried. It is typically obtained as a white powder.

Synthesis_of_4_Methylpyridazine_3_6_diol Citraconic_Anhydride Citraconic Anhydride Reaction_Vessel Reaction (Boiling Water) Citraconic_Anhydride->Reaction_Vessel Hydrazine Hydrazine Sulfate Hydrazine->Reaction_Vessel Product This compound Reaction_Vessel->Product + H₂O

Synthesis of this compound.
Experimental Protocol 2: Synthesis of 3,6-dichloro-4-methylpyridazine

A key reaction highlighting the utility of this compound is its conversion to 3,6-dichloro-4-methylpyridazine, a valuable intermediate for introducing further functional groups.[1]

Methodology:

  • Suspend this compound (e.g., 9.48 g, 75.2 mmol) in phosphorus oxychloride (POCl₃) (e.g., 70 mL, 750 mmol) under a nitrogen atmosphere.

  • Heat the mixture to a mild reflux for approximately 4 hours until a clear, golden-yellow solution forms.

  • After cooling the reaction mixture, remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring.

  • Adjust the pH to 6 by adding solid sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (e.g., 2 x 60 mL).

  • Combine the organic phases, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder.

Conversion_to_Dichloropyridazine Start This compound Reaction Reflux with POCl₃ Start->Reaction Workup Workup (Quench, Extract) Reaction->Workup Product 3,6-dichloro-4-methylpyridazine Workup->Product

Conversion to 3,6-dichloro-4-methylpyridazine.

Biological Activity and Potential

While specific signaling pathway interactions for this compound are not extensively documented, the broader class of pyridazinone derivatives is a significant area of research in medicinal chemistry due to its wide range of biological activities.[3][4] This scaffold is known to interact with various biological targets.

General Activities of the Pyridazinone Core:

  • Anti-inflammatory: Certain pyridazinone derivatives act as potent inhibitors of phosphodiesterase-4 (PDE-4) or as selective COX-2 inhibitors.[5]

  • Cardiovascular: Some derivatives exhibit vasodilator activity, antihypertensive effects, and act as platelet aggregation inhibitors, often through mechanisms like PDE-3 or PDE-5 inhibition.[1][3]

  • Anticancer: Pyridazinone-containing compounds have been investigated as anticancer agents, with some derivatives showing inhibitory effects on tubulin polymerization.[1]

  • Antimicrobial & Antifungal: The pyridazinone nucleus is present in compounds synthesized to have antimicrobial and antifungal properties.[5]

  • Central Nervous System: The scaffold has been explored for developing agents targeting CNS disorders.[3]

  • Antihistamine: Some analogs have shown potential as histamine H3 receptor antagonists.[6]

The utility of this compound lies in its role as a precursor to a diverse library of such biologically active molecules.

Logical_Relationship Core This compound Intermediate Chemical Modification (e.g., Chlorination) Core->Intermediate Precursor Derivatives Diverse Pyridazinone Derivatives Intermediate->Derivatives Leads to AntiInflammatory Anti-inflammatory Derivatives->AntiInflammatory Exhibit Potential Biological Activities Anticancer Anticancer Derivatives->Anticancer Exhibit Potential Biological Activities Cardiovascular Cardiovascular Derivatives->Cardiovascular Exhibit Potential Biological Activities Antimicrobial Antimicrobial Derivatives->Antimicrobial Exhibit Potential Biological Activities CNS CNS Agents Derivatives->CNS Exhibit Potential Biological Activities

Role as a versatile chemical intermediate.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound.

References

Unraveling the Structure of 4-Methylpyridazine-3,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-methylpyridazine-3,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, spectroscopic analysis, and the critical concept of tautomerism, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Properties

This compound, also identified by its CAS number 5754-18-7, possesses the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol .[1][2] The compound's nomenclature is varied, with synonyms including 3,6-dihydroxy-4-methylpyridazine and 4-methyl-1,2-dihydropyridazine-3,6-dione, which alludes to its existence in different tautomeric forms.[1]

PropertyValueReference
CAS Number5754-18-7[1][2][3]
Molecular FormulaC₅H₆N₂O₂[1]
Molecular Weight126.11 g/mol [1][2]
IUPAC Name4-methyl-1,2-dihydropyridazine-3,6-dione[1]
Melting Point284-288 °C

Synthesis of this compound

The synthesis of this compound is analogous to the well-established synthesis of maleic hydrazide.[4] It involves the condensation reaction between citraconic anhydride (methylmaleic anhydride) and hydrazine hydrate.

Experimental Protocol: Synthesis from Citraconic Anhydride

Materials:

  • Citraconic anhydride

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure:

  • Dissolve citraconic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-3 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain purified this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Citraconic Anhydride Citraconic Anhydride Condensation Reaction Condensation Reaction Citraconic Anhydride->Condensation Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation Reaction This compound This compound Condensation Reaction->this compound

Synthetic pathway of this compound.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly available in search results

Note: While a ¹H NMR spectrum is available on PubChem, the specific peak assignments are not provided in the search results.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

Wavenumber (cm⁻¹)Description
Broad absorptionO-H and N-H stretching (indicative of the diol and dione tautomers)
Around 1650C=O stretching (carbonyl group in the dione tautomer)
Around 1600C=C and C=N stretching

Note: A reference to an FTIR spectrum is available on PubChem, but detailed peak analysis is not present in the provided search results.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

m/zInterpretation
126Molecular ion [M]⁺
96[M - N₂H₂]⁺ or [M - 2H - N₂]⁺
39

Note: GC-MS data is referenced on PubChem, with the top peak at m/z 126, confirming the molecular weight.[1]

G cluster_elucidation Structure Elucidation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR NMR Spectroscopy->NMR IR IR Spectroscopy->IR MS MS Spectroscopy->MS Structure Structure Confirmed NMR->Structure IR->Structure MS->Structure

Workflow for the structure elucidation of this compound.

Tautomerism: A Key Structural Feature

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers in equilibrium. The two primary tautomeric forms are the diol and the dione forms. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and pH. The presence of both hydroxyl and carbonyl characteristic signals in spectroscopic analyses confirms this tautomerism.

G cluster_tautomers Tautomeric Equilibrium Diol This compound (Diol Form) Dione 4-Methyl-1,2-dihydropyridazine-3,6-dione (Dione Form) Diol->Dione Equilibrium

Tautomeric forms of this compound.

Biological Significance and Applications

The pyridazinedione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including applications in cardiovascular diseases and as anticancer agents.[5] The pyridazin-3(2H)-one core is recognized for its ability to interact with multiple biological targets.[5] Furthermore, pyridazinedione derivatives have been utilized in chemical biology for the site-selective modification of cysteine residues in proteins.[6][7][8][9] This highlights the potential of this compound as a building block for the development of novel therapeutic agents and bioconjugation reagents.

G cluster_applications Potential Applications Core This compound (Core Scaffold) Medicinal Medicinal Chemistry Core->Medicinal Bioconjugation Bioconjugation Core->Bioconjugation Anticancer Anticancer Agents Medicinal->Anticancer Cardiovascular Cardiovascular Drugs Medicinal->Cardiovascular Cysteine Cysteine Modification Bioconjugation->Cysteine

Potential applications of the this compound scaffold.

References

Technical Whitepaper: 4-Methylpyridazine-3,6-diol (CAS 5754-18-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridazine-3,6-diol, registered under CAS number 5754-18-7, is a heterocyclic organic compound belonging to the pyridazine family. Its structure, featuring a diol-substituted methyl-pyridazine core, makes it a valuable building block in medicinal chemistry and materials science.[1] This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in drug discovery. The pyridazine and pyridazinone core structures are of significant interest due to their wide range of reported biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[1][2] It exists in tautomeric forms, primarily the diketo form (4-methyl-1,2-dihydropyridazine-3,6-dione) and the diol form (this compound).

Identifiers and General Properties
PropertyValueReference(s)
CAS Number 5754-18-7[5]
Molecular Formula C₅H₆N₂O₂[5]
Molecular Weight 126.11 g/mol [5]
IUPAC Name 4-methyl-1,2-dihydropyridazine-3,6-dione[5]
Synonyms 3,6-Dihydroxy-4-methylpyridazine, Citraconic hydrazide, 4-Methyl-1,2-dihydropyridazine-3,6-dione, 4-Methylmaleic hydrazide[5]
Appearance White to light yellow powder/crystal[1][2]
Physicochemical Data
PropertyValueReference(s)
Melting Point 284-288 °C[1]
Boiling Point 434.4 °C at 760 mmHg (Predicted)[5]
Density 1.226 g/cm³ (Predicted)[5]
pKa 9.34 ± 0.40 (Predicted)[5]
XlogP -0.6[5][6]
Spectral Data

A summary of available spectral data is provided below. This data is crucial for the structural confirmation and purity assessment of the compound.

Data TypeDetailsReference(s)
¹H NMR Spectra available on PubChem, recorded on a Bruker AM-300.[5]
GC-MS Mass spectrum available in the NIST Mass Spectrometry Data Center. Top m/z peaks at 126, 96, and 39.[5]
FTIR KBr pellet spectrum available from Wiley's SpectraBase, recorded on a Bruker Tensor 27 FT-IR.[5]
ATR-IR Neat spectrum available from Wiley's SpectraBase, recorded on a Bruker Tensor 27 FT-IR.[5]
Raman FT-Raman spectrum available from Wiley's SpectraBase, recorded on a Bruker MultiRAM spectrometer.[5]

Synthesis and Experimental Protocols

General Synthesis Workflow

The primary synthetic route to this compound involves the condensation of a hydrazine derivative with citraconic anhydride.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Citraconic Anhydride C Condensation Reaction (Reflux) A->C B Hydrazine B->C D Cooling & Evaporation C->D Reaction Completion E Filtration D->E F Washing & Drying E->F G This compound F->G Purity Confirmed

General synthesis workflow for this compound.
Detailed Synthesis Protocol

This protocol is based on a general procedure described in the literature.[1]

  • Reaction Setup: In a suitable reaction vessel, prepare a mixture of an ice-bath-cooled hydrazine solution (e.g., 4 M aqueous solution) and ethanol.

  • Addition of Anhydride: Slowly add citraconic anhydride dropwise to the cooled hydrazine mixture. The mixture will likely appear as a light-yellow heterogeneous state.

  • Reflux: Heat the reaction mixture under mild reflux conditions for approximately 24 hours.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation and Filtration: Dilute the remaining mixture with water to induce the precipitation of the product. Collect the white precipitate by filtration.

  • Washing and Drying: Wash the collected precipitate with water. Dry the product under vacuum at room temperature, for instance, over a desiccant like phosphorus pentoxide.

  • Characterization: The final product, a white powder, can be characterized using standard analytical techniques such as NMR, IR, and melting point determination to confirm its identity and purity.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly accessible literature, the pyridazinone scaffold is a well-established pharmacophore with a broad range of biological activities.[4][7] Derivatives of this core structure have been investigated for their potential to modulate key signaling pathways involved in inflammation, cancer, and microbial infections.[3][8][9]

Potential Signaling Pathways for Pyridazinone Derivatives

Pyridazinone-based compounds have been shown to target multiple enzymes and pathways critical in disease progression.[2][3]

G cluster_scaffold Scaffold cluster_pathways Potential Molecular Targets & Pathways cluster_outcomes Biological Outcomes Scaffold Pyridazinone Derivatives P1 Inflammatory Mediators (COX-2, TNF-α, IL-6) Scaffold->P1 P2 Kinase Signaling (VEGFR-2, FGFR) Scaffold->P2 P3 NF-κB Pathway Scaffold->P3 P4 Phosphodiesterases (PDE4) Scaffold->P4 O3 Antimicrobial Scaffold->O3 Other Mechanisms O1 Anti-inflammatory P1->O1 O2 Anticancer P2->O2 P3->O1 P3->O2 P4->O1

Potential signaling pathways targeted by pyridazinone derivatives.
  • Anti-inflammatory Activity: Pyridazinone derivatives have been reported to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] They can also suppress the lipopolysaccharide (LPS)-induced activation of the nuclear factor κB (NF-κB) transcriptional pathway.[3]

  • Anticancer Activity: The pyridazinone scaffold is integral to inhibitors of various protein kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).[8][9] By inhibiting these kinases, these compounds can suppress tumor growth.

  • Antimicrobial Activity: Certain pyridazinone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[9][10]

Applications in Research and Drug Development

This compound serves as a versatile starting material for the synthesis of more complex molecules.[1][11] Its di-functional nature allows for various chemical modifications, making it an attractive scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, it is a key precursor for the synthesis of 3,6-dichloro-4-methylpyridazine, a common intermediate for further functionalization.[11]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]

GHS Hazard Information
CodeHazard StatementReference(s)
H302 Harmful if swallowed[5]
H315 Causes skin irritation[5]
H319 Causes serious eye irritation[5]
H335 May cause respiratory irritation[5]

Handling Recommendations: Standard laboratory safety precautions should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 5754-18-7) is a foundational chemical for the synthesis of a wide array of more complex heterocyclic compounds. While direct biological data on this specific molecule is sparse, its core pyridazinone structure is a proven pharmacophore. The information presented in this guide highlights its key physicochemical properties, a reliable synthesis protocol, and its potential as a scaffold for developing novel therapeutics targeting a range of diseases. This makes it a compound of significant interest for researchers in synthetic chemistry, medicinal chemistry, and drug development.

References

A Technical Guide to 4-Methylpyridazine-3,6-diol and its Analogs: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylpyridazine-3,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and physicochemical properties, and explores the broad spectrum of biological activities exhibited by the larger class of pyridazinone derivatives.

Chemical Identity and Synonyms

This compound is a pyridazine derivative with the chemical formula C₅H₆N₂O₂. Due to tautomerism, this compound can exist in several forms, leading to a variety of names in chemical literature and commercial catalogs. The most common synonyms and identifiers are summarized in the table below.

Identifier Type Identifier
CAS Number 5754-18-7
IUPAC Name 4-methyl-1,2-dihydropyridazine-3,6-dione
Synonyms 3,6-Dihydroxy-4-methylpyridazine
4-Methyl-3,6-pyridazinediol
Citraconic hydrazide
4-Methylmaleic hydrazide
1,2-Dihydro-4-methyl-3,6-pyridazinedione

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table, providing essential data for experimental design and compound handling.

Property Value Reference
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
Melting Point 284-288 °C[2]
Appearance White to off-white powder[2]
XlogP -0.6[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of citraconic anhydride with hydrazine.[2] This reaction provides a straightforward route to the pyridazinone core.

Experimental Protocol: Synthesis of this compound

Materials:

  • Citraconic anhydride

  • Hydrazine hydrate (80%)

  • Ethanol

  • Hydrochloric acid (30%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve citraconic anhydride (1.0 mol) in ethanol.

  • Slowly add hydrazine hydrate (1.3 mol) to the solution while stirring.

  • Add hydrochloric acid dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the resulting solid by vacuum filtration.

  • Wash the filter cake with cold ethanol (3-4 times).

  • Dry the solid product under vacuum to yield this compound as a white to off-white powder.

This protocol is adapted from similar pyridazinone syntheses and may require optimization for specific laboratory conditions.

Biological Activities of Pyridazinone Derivatives

While specific biological data for this compound is limited in publicly available literature, the pyridazinone scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2][3][4][5][6][7][8][9] This section summarizes the key therapeutic areas where pyridazinone derivatives have shown promise.

Anticancer Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents.[6][10][11][12] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

Key Molecular Targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 by pyridazinone analogs can disrupt angiogenesis, a critical process for tumor growth and metastasis.[7]

  • c-Met: This receptor tyrosine kinase is another important target in cancer therapy, and some pyridazinone derivatives have shown potent inhibitory activity against it.[13]

  • Tubulin: By interfering with tubulin polymerization, certain pyridazinone compounds can arrest the cell cycle and induce apoptosis in cancer cells.[14]

The diagram below illustrates a simplified signaling pathway that can be targeted by pyridazinone-based anticancer agents.

anticancer_pathway cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK cMet c-Met cMet->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation MAPK->Angiogenesis Tubulin Tubulin Tubulin->Proliferation Pyridazinone Pyridazinone Derivatives Pyridazinone->VEGFR2 Inhibition Pyridazinone->cMet Inhibition Pyridazinone->Tubulin Inhibition VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet sar_workflow A Lead Compound (Pyridazinone Core) B Chemical Synthesis of Analogs A->B C Biological Screening (e.g., in vitro assays) B->C D Data Analysis (IC50, MIC, etc.) C->D E SAR Determination D->E F Design of New Analogs E->F F->B Iterative Optimization

References

A Technical Guide to 4-Methylpyridazine-3,6-diol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 4-Methylpyridazine-3,6-diol (CAS: 5754-18-7), a heterocyclic building block crucial in synthetic and medicinal chemistry. The document details its physicochemical properties, provides explicit experimental protocols for its synthesis and key reactions, and illustrates its utility as a precursor for more complex, biologically active molecules. All quantitative data is summarized for clarity, and key processes are visualized using standardized diagrams.

Physicochemical Properties

This compound, also known by its tautomeric name 4-methyl-1,2-dihydropyridazine-3,6-dione, is a stable, solid compound.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 126.11 g/mol [2]
Molecular Formula C₅H₆N₂O₂[2][3][4]
CAS Number 5754-18-7
IUPAC Name 4-methyl-1,2-dihydropyridazine-3,6-dione[2]
Synonyms 3,6-Dihydroxy-4-methylpyridazine, Methylmaleic hydrazide[1]
Appearance White powder / solid
Melting Point 284-288 °C
Flash Point 216.5 °C[4]
XLogP3-AA (Predicted) -0.6[2]
Hydrogen Bond Donor Count 2[2]
Monoisotopic Mass 126.042927438 Da[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion into a key synthetic intermediate are provided below.

Synthesis of this compound from Citraconic Anhydride

This protocol describes a common method for synthesizing the title compound from commercially available precursors.[1]

Materials:

  • Citraconic anhydride (methylmaleic anhydride)

  • Hydrazine sulfate

  • Deionized water

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend citraconic anhydride and a molar equivalent of hydrazine sulfate in deionized water.

  • Reflux: Heat the mixture to boiling and maintain a steady reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the isolated white powder in an oven at a suitable temperature (e.g., 60-80 °C) to a constant weight. The resulting compound is this compound.

Synthesis of 3,6-dichloro-4-methylpyridazine

This compound serves as a critical starting material for halogenated pyridazines, which are versatile intermediates.[1] This protocol details its conversion to 3,6-dichloro-4-methylpyridazine.[5]

Materials:

  • This compound (referred to as 4-Methyl-1,2-dihydropyridazine-3,6-dione)

  • Phosphoryl chloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • Reaction flask with reflux condenser

  • Heating mantle and ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in phosphoryl chloride (10.0 eq) in a reaction flask under a nitrogen atmosphere.

  • Reflux: Heat the stirred suspension to a mild reflux. Maintain reflux for approximately 4 hours, during which the mixture should become a homogeneous golden-yellow solution.[5]

  • Removal of Excess Reagent: After cooling the mixture, remove the excess phosphoryl chloride by distillation under reduced pressure.[5]

  • Workup: Carefully and slowly add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring to neutralize the remaining acidic components. Adjust the pH to 6 by adding solid sodium bicarbonate.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (using two portions).

  • Drying and Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield 3,6-dichloro-4-methylpyridazine as a yellow powder.[5]

Role in Synthetic Chemistry & Drug Development

While direct biological applications of this compound are not extensively documented, its primary value lies in its role as a versatile precursor or scaffold. The pyridazine core is a feature of many biologically active compounds with applications as antimicrobial, anticancer, and anti-inflammatory agents.[6]

The conversion to 3,6-dichloro-4-methylpyridazine is a critical step, as the chloro-substituents can be readily displaced by various nucleophiles, enabling the synthesis of a diverse library of derivatives for drug discovery and material science.[7] This makes this compound a foundational building block for creating more complex molecules with potential therapeutic value.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from a common starting material to a versatile dichlorinated intermediate, highlighting the central role of this compound.

G start Citraconic Anhydride reagent1 + Hydrazine Sulfate (in H₂O, Reflux) product1 This compound reagent1->product1 Synthesis reagent2 + POCl₃ (Reflux) product2 3,6-Dichloro-4-methylpyridazine reagent2->product2 Chlorination

Caption: Synthetic pathway of this compound and its subsequent chlorination.

Role as a Chemical Intermediate

This diagram illustrates the logical relationship of this compound as a foundational building block for developing diverse, biologically active compounds.

G start This compound intermediate Halogenated Intermediates (e.g., 3,6-dichloro-4-methylpyridazine) start->intermediate Activation Step (e.g., Chlorination) application_header Synthesis of Diverse Derivatives via Nucleophilic Substitution intermediate->application_header app1 Anticancer Agents application_header->app1 app2 Antimicrobial Agents application_header->app2 app3 Anti-inflammatory Agents application_header->app3 app4 Other Biologically Active Compounds application_header->app4

Caption: Role of this compound as a precursor in drug discovery.

References

Physical and chemical properties of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylpyridazine-3,6-diol, catering to researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and presents visual diagrams to illustrate molecular structures and reaction pathways.

Compound Identification

This compound is a heterocyclic organic compound. It is also commonly referred to by its tautomeric form, 4-Methyl-1,2-dihydropyridazine-3,6-dione.

IdentifierValue
IUPAC Name 4-methyl-1,2-dihydropyridazine-3,6-dione[1]
Synonyms This compound, 3,6-Dihydroxy-4-methylpyridazine, 1,2-Dihydro-4-methyl-3,6-pyridazinedione, Citraconic hydrazide[1]
CAS Number 5754-18-7[1][2]
EC Number 227-276-7[1]
PubChem CID 79826[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical syntheses.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[1][2][3]
Molecular Weight 126.11 g/mol [1][2]
Appearance White powder, solid
Melting Point 284-288 °C
Boiling Point 434.4 °C at 760 mmHg (Predicted)[3]
Flash Point 216.5 °C (Predicted)[3]
SMILES Cc1cc(O)nnc1O
InChIKey QAVYOWFNXMHVEL-UHFFFAOYSA-N[2]

Tautomerism

This compound exists in tautomeric equilibrium between the diol and dione forms. The dione form is generally more stable.

Caption: Tautomeric forms of this compound.

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: Data available on PubChem, acquired on a Bruker AM-300 instrument.[1]

  • Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available, obtained using a Bruker Tensor 27 FT-IR spectrometer.[1]

  • Mass Spectrometry (MS): GC-MS data indicates a molecular weight of 126.[1][4]

Synthesis and Reactivity

Synthesis

A common laboratory synthesis of this compound involves the reaction of citraconic anhydride with hydrazine.

synthesis_workflow start Starting Materials reagents Citraconic Anhydride + Hydrazine start->reagents reaction Reaction under controlled conditions reagents->reaction product This compound reaction->product

Caption: General synthesis workflow for this compound.

Reactivity

This compound is a versatile intermediate in organic synthesis. For instance, it can be converted to 3,6-dichloro-4-methylpyridazine, a useful building block in medicinal chemistry.

Experimental Protocol: Synthesis of 3,6-dichloro-4-methylpyridazine

This protocol details the conversion of 4-Methyl-1,2-dihydropyridazine-3,6-dione to 3,6-dichloro-4-methylpyridazine.[5]

  • Reaction Setup: Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) under a nitrogen atmosphere with stirring at room temperature.[5]

  • Heating: Heat the reaction mixture to a mild reflux and maintain for 4 hours until a homogenous golden-yellow solution is formed.[5]

  • Work-up:

    • Cool the mixture and remove excess phosphoryl chloride by distillation under reduced pressure.[5]

    • Slowly add the resulting viscous brown oil to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.[5]

    • Adjust the pH to 6 by adding solid sodium bicarbonate.[5]

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate (2 x 60 mL).[5]

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL), and dry over anhydrous magnesium sulfate.[5]

    • Concentrate the solution under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder.[5]

    • The product can be further purified by recrystallization from light petroleum ether/ether.[5]

reaction_pathway start 4-Methyl-1,2-dihydropyridazine-3,6-dione product 3,6-dichloro-4-methylpyridazine start->product Chlorination reagent Phosphoryl Chloride (POCl₃) reagent->product conditions Reflux, 4h conditions->product

Caption: Reaction of this compound to form 3,6-dichloro-4-methylpyridazine.

Safety Information

Based on GHS classifications, this compound is associated with the following hazards:

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[1]

Applications

This compound serves as a valuable building block in the synthesis of more complex molecules. Its derivatives are explored in various fields, including:

  • Pharmaceuticals: As a scaffold for the development of new therapeutic agents.[6]

  • Agrochemicals: In the synthesis of pesticides and herbicides.[6]

  • Materials Science: For the creation of advanced materials with specific properties.

The chelating properties of this methylpyridazinediol also make it useful for metal ion coordination in catalytic applications.

References

Tautomerism in 4-Methylpyridazine-3,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 4-methylpyridazine-3,6-diol. Drawing upon theoretical and experimental studies of its parent compound, maleic hydrazide, this document outlines the potential tautomeric forms, their relative stabilities, and the methodologies employed for their characterization. The information presented herein is intended to support research and development activities where the structural properties of this heterocyclic compound are of critical importance.

Introduction to Tautomerism

Tautomerism is a form of structural isomerism where compounds, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[1] This phenomenon is of particular significance in heterocyclic chemistry, as the predominant tautomeric form can significantly influence a molecule's physicochemical properties, reactivity, and biological activity. For this compound, a derivative of maleic hydrazide, understanding the tautomeric equilibrium is crucial for its application in medicinal chemistry and materials science.

Potential Tautomeric Forms of this compound

Based on the extensive studies of maleic hydrazide, this compound is expected to exist in a dynamic equilibrium between several tautomeric forms. The primary forms arise from keto-enol and amide-imidol tautomerization. The principal tautomers are hypothesized to be:

  • Diketone form: 4-methyl-1,2-dihydropyridazine-3,6-dione

  • Keto-enol form: 6-hydroxy-4-methyl-1H-pyridazin-3(2H)-one

  • Diol form: this compound

The equilibrium between these forms can be influenced by various factors, including the solvent, temperature, and pH.

Tautomeric Equilibrium and Stability

Computational studies on the parent compound, maleic hydrazide, provide valuable insights into the relative stability of the different tautomers. Theoretical calculations, including Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have been employed to determine the energetics of the tautomeric transformations in both the gas phase and in solution.[2][3][4][5]

In the gas phase, the monohydroxy-monoketo (keto-enol) tautomer is predicted to be the most stable form of maleic hydrazide.[2][5] However, the presence of a solvent can significantly alter the relative stabilities of the tautomers. Polar solvents tend to stabilize the diketo form, suggesting that in solution, a mixture of the keto-enol and diketo forms may be observed.[2][5]

Quantitative Data from Computational Studies on Maleic Hydrazide

The following tables summarize the relative energies of maleic hydrazide tautomers from computational studies, which can be considered indicative for this compound.

Table 1: Relative Stability of Maleic Hydrazide Tautomers in the Gas Phase

TautomerCalculation LevelRelative Energy (kcal/mol)Reference
DiketoB3LYP/6-311++G(d,p)2.5[4]
Keto-enolB3LYP/6-311++G(d,p)0.0[4]
Di-enolB3LYP/6-311++G(d,p)10.2[4]
DiketoMP2/cc-pvdz3.2[2]
Keto-enolMP2/cc-pvdz0.0[2]
Di-enolMP2/cc-pvdzNot Reported[2]

Table 2: Solvent Effects on the Relative Stability of Maleic Hydrazide Tautomers (Keto-enol vs. Diketo)

SolventCalculation LevelRelative Energy (kcal/mol)Reference
BenzenePCM/mp22.8[2]
TetrahydrofuranPCM/mp21.9[2]
EthanolPCM/mp21.5[2]
MethanolPCM/mp21.4[2]
Dimethyl SulfoxidePCM/mp21.2[2]
WaterPCM/mp21.1[2]

Note: Positive values indicate the diketo form is less stable than the keto-enol form.

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of this compound can be represented as a network of interconnected species. The following diagram illustrates the potential prototropic shifts leading to the different tautomeric forms.

Tautomers Diketone Diketone 4-methyl-1,2-dihydropyridazine-3,6-dione Keto_enol Keto-enol 6-hydroxy-4-methyl-1H-pyridazin-3(2H)-one Diketone->Keto_enol H⁺ shift Diol Diol This compound Keto_enol->Diol H⁺ shift

Tautomeric equilibrium of this compound.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the predominant tautomeric form in solution and study the equilibrium dynamics.

Methodology:

  • Sample Preparation: Dissolve a known quantity of this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) to assess solvent effects.

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra. The chemical shifts and coupling constants of the protons, particularly the N-H and O-H protons, will provide information about the tautomeric form. The absence or presence of signals for olefinic or methyl protons on the ring will help distinguish between the tautomers.

  • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the carbonyl carbons (in the diketo and keto-enol forms) versus the enolic carbons (in the keto-enol and diol forms) are highly informative.

  • Variable Temperature NMR: Conduct NMR experiments at different temperatures to observe any changes in the equilibrium. This can provide thermodynamic parameters for the tautomerization process.

  • 2D NMR Techniques: Employ techniques like HSQC and HMBC to confirm assignments and elucidate the connectivity within the molecule.

X-ray Crystallography

Objective: To determine the precise solid-state structure of this compound.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using Mo Kα or Cu Kα radiation.[6]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will provide unambiguous information about bond lengths, bond angles, and the location of hydrogen atoms, thereby identifying the specific tautomer present in the solid state.[7]

Computational Chemistry

Objective: To model the tautomeric equilibrium and predict the relative stabilities and spectroscopic properties of the different tautomers.

Methodology:

  • Structure Optimization: Perform geometry optimizations of all possible tautomers of this compound using quantum chemical methods such as DFT (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-311++G(d,p)).[2][8]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data (e.g., zero-point vibrational energies, enthalpies, and Gibbs free energies).

  • Solvation Modeling: To account for solvent effects, employ implicit solvation models like the Polarizable Continuum Model (PCM).[2]

  • Transition State Search: Locate the transition state structures for the interconversion between tautomers to calculate the activation energies for the tautomerization process.[9]

  • Spectra Prediction: Predict NMR chemical shifts and IR vibrational frequencies for each tautomer to aid in the interpretation of experimental spectra.

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive study of tautomerism in this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, VT) Purification->NMR Xray X-ray Crystallography Purification->Xray Computational Computational Modeling (DFT, MP2) Purification->Computational Interpretation Correlation of Experimental and Theoretical Data NMR->Interpretation Xray->Interpretation Computational->Interpretation Conclusion Determination of Predominant Tautomers and Equilibrium Interpretation->Conclusion

Experimental workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a complex phenomenon that dictates its chemical and biological properties. While direct experimental data for this specific compound is limited, extensive research on its parent, maleic hydrazide, provides a strong foundation for understanding its behavior. A multi-faceted approach combining advanced spectroscopic techniques, X-ray crystallography, and computational modeling is essential for a thorough characterization of its tautomeric forms. The methodologies and data presented in this guide offer a comprehensive framework for researchers and scientists working with this important heterocyclic compound.

References

Spectroscopic Profile of 4-Methylpyridazine-3,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylpyridazine-3,6-diol (CAS No. 5754-18-7), a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound was recorded in DMSO-d6.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ)MultiplicityIntegrationAssignment
2.00 ppmSinglet (s)3H-CH₃ protons
6.85 ppmSinglet (s)1HOlefinic C-H proton
11.22 ppmBroad Singlet (br s)2H-OH protons

¹³C NMR Data

Predicted Chemical Shift (δ)Carbon Assignment
~15-25 ppm-CH₃
~120-130 ppmC5
~140-150 ppmC4
~160-170 ppmC3 & C6
Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been recorded using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques.[2] While a detailed peak list is not publicly available, the characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

Wavenumber Range (cm⁻¹)Functional Group Assignment
3400-3200 cm⁻¹O-H stretching (broad)
3100-3000 cm⁻¹C-H stretching (aromatic/olefinic)
2950-2850 cm⁻¹C-H stretching (aliphatic)
1650-1550 cm⁻¹C=O and C=C stretching
1450-1350 cm⁻¹C-H bending
1300-1200 cm⁻¹C-O stretching
Mass Spectrometry (MS)

Mass spectrometry data for this compound has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The molecular ion peak is observed at an m/z of 126, which corresponds to the molecular weight of the compound (126.11 g/mol ).[2]

m/zInterpretation
126Molecular Ion [M]⁺

A detailed fragmentation pattern is not publicly available, but logical fragmentation would involve the loss of small neutral molecules such as CO, N₂, and H₂O.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent, typically DMSO-d6 (approximately 0.5-0.7 mL), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer, such as a Bruker AM-300, is utilized for data acquisition.[2]

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment is used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program is typically used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory is used.[2]

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded.

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is commonly used.

  • Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A standard GC-MS system is employed.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: Typically set to 250 °C.

    • Column: A capillary column suitable for polar compounds (e.g., a DB-5ms or equivalent) is used.

    • Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analyte from any impurities. For example, starting at 50 °C, holding for 1 minute, then ramping up to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically scanned.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_results Results Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR) Solid_Sample->IR MS GC-MS Analysis Dilution->MS NMR_Processing Fourier Transform, Phase & Baseline Correction NMR->NMR_Processing IR_Processing Background Subtraction, Peak Picking IR->IR_Processing MS_Processing Library Search, Fragmentation Analysis MS->MS_Processing Structure_Elucidation Structural Elucidation & Data Reporting NMR_Processing->Structure_Elucidation IR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

References

Navigating the Solubility Landscape of 4-Methylpyridazine-3,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Solubility in Drug Discovery and Development

The solubility of a chemical compound is a fundamental physicochemical property that profoundly influences its utility, particularly in the pharmaceutical sciences. It dictates the ease of handling in a laboratory setting, impacts reaction kinetics in chemical synthesis, and is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor aqueous solubility, for instance, can be a major impediment to the development of orally administered drugs. Consequently, a comprehensive solubility profile in a range of solvents, from polar to non-polar, is an indispensable dataset for researchers.

This guide focuses on 4-Methylpyridazine-3,6-diol, a molecule with potential applications stemming from its pyridazine core. The presence of both a methyl group and two hydroxyl groups suggests a nuanced solubility profile that is sensitive to the hydrogen-bonding capacity and polarity of the solvent.

Quantitative Solubility Data: A Data Gap

An exhaustive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common solvents. The absence of this information highlights a knowledge gap and underscores the necessity for empirical determination. To facilitate such investigations, this guide provides a standardized methodology and a template for data presentation.

Hypothetical Solubility Data Presentation

To illustrate how experimentally determined solubility data for this compound should be presented for clear comparison, the following table provides a hypothetical example. The values are for illustrative purposes only and are not based on experimental results.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
WaterH₂O18.0225Hypothetical ValueHypothetical Value
EthanolC₂H₅OH46.0725Hypothetical ValueHypothetical Value
MethanolCH₃OH32.0425Hypothetical ValueHypothetical Value
AcetoneC₃H₆O58.0825Hypothetical ValueHypothetical Value
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1325Hypothetical ValueHypothetical Value
DichloromethaneCH₂Cl₂84.9325Hypothetical ValueHypothetical Value
Ethyl AcetateC₄H₈O₂88.1125Hypothetical ValueHypothetical Value
HexaneC₆H₁₄86.1825Hypothetical ValueHypothetical Value

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method.[1] This method involves equilibrating an excess of the solid solute with the solvent for a sufficient period to achieve a saturated solution. The following is a generalized protocol that can be adapted for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, etc., of high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

  • Quantification: Accurately weigh the filtered solution. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent agitate Agitate at constant temperature (e.g., 24-72h) add_solvent->agitate sediment Allow excess solid to sediment agitate->sediment sample Withdraw and filter supernatant sediment->sample quantify Quantify concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Expected Solubility Behavior and Influencing Factors

Based on the chemical structure of this compound and the known solubility of similar pyridazinone compounds, several predictions can be made about its solubility profile.

  • Polar Solvents: The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This suggests that this compound will likely exhibit moderate to good solubility in polar protic solvents such as water, ethanol, and methanol. The nitrogen atoms in the pyridazine ring can also act as hydrogen bond acceptors, further enhancing solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like DMSO and acetone, which are polar and can accept hydrogen bonds, are also expected to be effective at dissolving this compound.

  • Non-Polar Solvents: The presence of the polar functional groups will likely limit the solubility in non-polar solvents such as hexane. The methyl group is a non-polar moiety, but its contribution is likely outweighed by the polar hydroxyl and pyridazine functionalities.

  • Tautomerism: It is important to note that this compound can exist in tautomeric forms, including the dione form (4-methyl-1,2-dihydropyridazine-3,6-dione). The predominant tautomer in a given solvent can influence its solubility.

For a structurally related compound, 6-phenyl-pyridazin-3(2H)-one, studies have shown that its solubility is highest in DMSO, followed by other polar organic solvents, and lowest in water.[2][3][4] This suggests that while this compound is expected to be soluble in water due to its hydroxyl groups, its solubility might be even greater in organic solvents like DMSO that can effectively solvate the entire molecule.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. The provided shake-flask protocol offers a reliable method for obtaining thermodynamic solubility, and the illustrative data table and workflow diagram serve as valuable tools for researchers. The anticipated solubility profile, based on the compound's structure and analogies to similar molecules, suggests a preference for polar solvents. The empirical determination of this data will be a valuable contribution to the chemical and pharmaceutical sciences, enabling the full potential of this compound to be explored in future research and development endeavors.

References

The Pyridazine Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyridazine ring, a deceptively simple six-membered heterocycle containing two adjacent nitrogen atoms, has traversed a remarkable journey from an obscure laboratory synthesis to a privileged scaffold in modern medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the discovery and history of pyridazine compounds, tailored for researchers, scientists, and drug development professionals. It details the seminal synthetic work of Emil Fischer, outlines the evolution of key synthetic protocols, presents quantitative data on the physicochemical and biological properties of pyridazine derivatives, and charts the rise of this heterocycle in critical applications.

Introduction to the Pyridazine Core: Structure and Physicochemical Properties

Pyridazine (1,2-diazine) is an aromatic heterocyclic organic compound with the molecular formula C₄H₄N₂. It is a colorless liquid at room temperature and is isomeric with pyrimidine and pyrazine.[1] The two adjacent nitrogen atoms within the ring create a unique electronic environment, making it a π-electron deficient system. This arrangement imparts a high dipole moment, weak basicity, and a strong capacity for hydrogen bond acceptance, properties that are crucial for its role in molecular recognition and drug-target interactions.[2][3]

The inherent polarity of the pyridazine ring often enhances aqueous solubility and can reduce interactions with metabolic enzymes like cytochrome P450 and the cardiac hERG potassium channel, which are favorable characteristics in drug design.[3] A summary of the key physicochemical properties of the parent pyridazine molecule is provided in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₄N₂[1]
Molar Mass 80.09 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density 1.107 g/cm³[1]
Melting Point -8 °C (18 °F; 265 K)[1]
Boiling Point 208 °C (406 °F; 481 K)[1]
Solubility in Water Miscible[1]
pKa (of conjugate acid) 2.24[2]
Dipole Moment 3.9 - 4.1 D[2]

The Seminal Discovery: Emil Fischer's First Pyridazine Synthesis

The history of pyridazine chemistry begins in 1886 with the work of Nobel laureate Hermann Emil Fischer. During his extensive investigations into phenylhydrazine, a reagent he had discovered earlier, and its reactions with carbonyl compounds—work that would famously lead to the Fischer indole synthesis—he prepared the first pyridazine derivative.[1][4] By condensing phenylhydrazine with levulinic acid (a 4-ketoacid), he inadvertently created the pyridazinone ring system, marking the entry of this heterocycle into the scientific literature.[1]

Fischer_Synthesis Reactants Phenylhydrazine + Levulinic Acid Intermediate Phenylhydrazone Intermediate Reactants->Intermediate Condensation (Acid Catalyst) Product 6-Methyl-1-phenyl- 1,4,5,6-tetrahydropyridazin-4-one Intermediate->Product Intramolecular Cyclization

Fischer's seminal synthesis of a pyridazine derivative.
Experimental Protocol: Synthesis of a Pyridazinone from Phenylhydrazine and Levulinic Acid

While Fischer's original 1886 publication provides a descriptive account, modern adaptations of this reaction clarify the procedure. The following is a representative protocol for this classic transformation.

Materials:

  • Levulinic acid (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial acetic acid (as solvent and catalyst) or Ethanol with catalytic HCl

Procedure:

  • Dissolve levulinic acid (1.0 eq) in glacial acetic acid or ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution. If using ethanol, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. If the product crystallizes, it can be collected by filtration.

  • If no crystals form, pour the reaction mixture into ice-water. The crude product will precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified pyridazinone derivative.

Foundational Synthetic Methodologies

Following Fischer's initial discovery, the repertoire of synthetic methods for accessing the pyridazine core expanded, with two approaches becoming particularly foundational.

Synthesis from 1,4-Dicarbonyl Compounds

A versatile and intuitive method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (a 1,4-diketone, 4-ketoacid, or a derivative thereof) with hydrazine or a substituted hydrazine.[1] This reaction, analogous to the Paal-Knorr synthesis of pyrroles and furans, proceeds via a double condensation to form a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.

Dicarbonyl_Synthesis Reactants 1,4-Dicarbonyl Compound + Hydrazine (H₂NNH₂) Intermediate Dihydropyridazine Intermediate Reactants->Intermediate Cyclocondensation Product Substituted Pyridazine Intermediate->Product Oxidant Oxidizing Agent (e.g., Br₂, O₂) Oxidant->Intermediate Oxidation

General workflow for pyridazine synthesis from 1,4-dicarbonyls.
Synthesis from Maleic Hydrazide and Derivatives

Maleic hydrazide, which can be readily prepared from maleic anhydride and hydrazine, has served as a crucial and cost-effective starting material for a vast array of pyridazine derivatives.[1] The two carbonyl groups in the tautomeric form of maleic hydrazide provide handles for further functionalization. A modern example is the use of maleic hydrazide in a Mitsunobu reaction to introduce substituents at the oxygen positions.

Experimental Protocol: Mitsunobu Reaction with Maleic Hydrazide

The following protocol details the synthesis of 6-(2-aminoethoxy)pyridazin-3(2H)-one from maleic hydrazide.[5]

Materials:

  • Maleic hydrazide (1.0 eq, 17.8 mmol, 2.00 g)

  • Triphenylphosphine (2.1 eq, 38.1 mmol, 9.90 g)

  • Ethanolamine (2.0 eq, 35 mmol, 2.1 mL)

  • Diisopropyl azodicarboxylate (DIAD) (2.0 eq, 36 mmol, 7.0 mL)

  • Dry Toluene (100 mL)

  • 4 Å Molecular Sieves (7 g)

Procedure:

  • To a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add maleic hydrazide, triphenylphosphine, and 4 Å molecular sieves.

  • Add dry toluene (100 mL) and stir the suspension for approximately 5 minutes.

  • Add DIAD dropwise to the flask using a syringe over several minutes.

  • Following the DIAD addition, add ethanolamine dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, remove the molecular sieves by filtration.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue using column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to separate the product from triphenylphosphine oxide.

  • The final product, 6-(2-aminoethoxy)pyridazin-3(2H)-one, is isolated as a white solid (Yield: 44%).[5]

Emergence in Agrochemical and Pharmaceutical Applications

For many decades after its discovery, the pyridazine ring remained largely a chemical curiosity, partly because, unlike its isomers pyrimidine and pyrazine, it is exceptionally rare in nature. This changed in the mid-20th century as systematic screening programs began to uncover the potent biological activities of synthetic pyridazine derivatives.

The first major commercial success for a pyridazine-containing compound was in agrochemicals. The herbicide Chloridazon (Pyramin) was introduced in 1964 and is still used today. In the pharmaceutical realm, Minaprine, an atypical antidepressant, was approved in France in 1972, marking the entry of pyridazines into the pharmacopeia, though it was later withdrawn. These early examples sparked a wave of research that continues to this day, establishing the pyridazine core as a "popular pharmacophore."

Timeline 1886 1886 First Pyridazine Synthesis (Emil Fischer) 1964 1964 Herbicide Chloridazon Marketed 1886->1964 1972 1972 Drug Minaprine Approved 1964->1972 2018 2018-Present Modern Drugs Approved (e.g., Talazoparib, Relugolix) 1972->2018

Key milestones in the history of pyridazine applications.

The Modern Era: Pyridazine in Drug Discovery

Today, the pyridazine scaffold is a cornerstone of many drug discovery programs, with derivatives showing a remarkable breadth of pharmacological activities. This versatility stems from the unique electronic properties of the ring and the ability of its four carbon atoms to be substituted, allowing for precise tuning of a molecule's properties to interact with a wide range of biological targets.

Biological_Activity cluster_targets Biological Activities & Targets Pyridazine Pyridazine Core Anticancer Anticancer (e.g., Kinase, PARP Inhibitors) Pyridazine->Anticancer Antihypertensive Antihypertensive (e.g., Vasodilators, PDE Inhibitors) Pyridazine->Antihypertensive Antiviral Antiviral (e.g., HIV) Pyridazine->Antiviral CNS CNS Agents (e.g., Antidepressant, Anxiolytic) Pyridazine->CNS Other Antibacterial Anti-inflammatory Antidiabetic Herbicidal Pyridazine->Other

The pyridazine core as a scaffold for diverse biological activities.

The value of the pyridazine motif is exemplified by its presence in several modern, FDA-approved drugs. For instance, Talazoparib is a potent PARP inhibitor for treating certain types of breast cancer, and Relugolix is a GnRH receptor antagonist used in the treatment of uterine fibroids and prostate cancer.[3] The quantitative biological activity of representative pyridazine derivatives is summarized in Table 2.

Compound ClassTarget / AssayActivity (IC₅₀ / EC₅₀)Reference(s)
3,6-Disubstituted Pyridazines T-47D Breast Cancer Cell Line0.43 - 15.8 µM
Pyridazin-3(2H)-ones Vasodilation (Rat Aorta)EC₅₀ = 0.339 µM
Pyridazinone Derivatives PARP-1 (Ovarian Cancer)IC₅₀ = 0.015 µM (Olaparib)
Imidazo[1,2-b]pyridazines Mycobacterium tuberculosisMIC = 6.25 µg/mL

Conclusion

From its serendipitous creation in Emil Fischer's laboratory to its current status as a highly valued scaffold, the pyridazine core has demonstrated remarkable utility. Its unique physicochemical properties, combined with a rich and evolving portfolio of synthetic methodologies, have enabled its application in solving critical challenges in both agriculture and human health. The continued exploration of new derivatives and synthetic routes ensures that the story of pyridazine is far from over, promising further innovations for scientists and researchers in the years to come.

References

Unlocking the Potential of 4-Methylpyridazine-3,6-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper on the Potential Research Avenues for a Promising Heterocyclic Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Within this promising class of compounds lies 4-Methylpyridazine-3,6-diol (CAS: 5754-18-7), a readily accessible chemical entity whose full therapeutic potential remains largely unexplored. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining key potential research areas for this compound. While direct biological data for this compound is not extensively available in current literature, this document extrapolates from the well-established activities of structurally similar pyridazine and pyridazinone derivatives to propose high-potential avenues of investigation. This guide provides a foundational framework for initiating research, complete with detailed experimental protocols and logical workflows to facilitate the exploration of this promising molecule.

Introduction: The Pyridazine Privileged Scaffold

Pyridazine and its oxidized form, pyridazinone, are six-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique structural motif imparts favorable physicochemical properties, such as hydrogen bonding capabilities and dipole moments, that enable effective interactions with biological targets.[1] The versatility of the pyridazine ring allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents.[4] Marketed drugs containing the pyridazine core, such as the cardiotonic agent pimobendan and the analgesic and anti-inflammatory drug emorfazone, underscore the clinical significance of this scaffold.[14]

This compound, also known by its tautomeric form 4-methyl-1,2-dihydropyridazine-3,6-dione, presents as a key starting point for chemical synthesis and biological screening. Its simple substitution pattern offers a foundational structure from which a library of derivatives can be generated to probe various biological pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of biological assays.

PropertyValueReference
CAS Number 5754-18-7
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Appearance White to off-white solid
Melting Point 284-288 °C
SMILES Cc1cc(O)nnc1O
InChI Key QAVYOWFNXMHVEL-UHFFFAOYSA-N

Potential Research Areas and Rationale

Based on the extensive body of research on pyridazine derivatives, the following areas are proposed as high-priority for the investigation of this compound and its future analogs.

Anticancer Activity

The pyridazine scaffold is a well-established pharmacophore in the design of anticancer agents.[2][8][15] Derivatives have been shown to target a variety of cancer-related pathways.

Rationale for Investigation: Given the prevalence of the pyridazine core in anticancer compounds, this compound serves as a valuable starting point for the development of novel oncology therapeutics. Its simple structure allows for systematic modification to optimize potency and selectivity against various cancer cell lines and specific molecular targets.

Potential Molecular Targets:

  • Kinase Inhibition: Many pyridazine derivatives exhibit inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[12]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[1,5-b]pyridazine derivatives have been identified as potent CDK inhibitors, suggesting that the pyridazine core can be adapted to target cell cycle progression.[9]

  • Apoptosis Induction: The cytotoxic effects of some pyridazine compounds are mediated through the induction of apoptosis.

Proposed Initial Screening: A primary investigation should involve screening this compound for its cytotoxic effects against a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation s1 Synthesize this compound or procure from commercial source s2 Characterize compound (NMR, MS, Purity) s1->s2 sc1 Cytotoxicity Assay (e.g., MTT, against cancer cell lines) s2->sc1 sc2 Determine IC50 values sc1->sc2 m1 Kinase Inhibition Assays sc2->m1 If active m2 Cell Cycle Analysis sc2->m2 If active m3 Apoptosis Assays (e.g., Annexin V) sc2->m3 If active iv1 Xenograft tumor models m1->iv1 m2->iv1 m3->iv1

Figure 1: Proposed workflow for anticancer evaluation.
Anti-inflammatory Activity

Pyridazinone derivatives are recognized for their potent anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators.[1][4][7][11]

Rationale for Investigation: The structural similarity of this compound to known anti-inflammatory pyridazinones makes it a compelling candidate for investigation in this therapeutic area. Chronic inflammation is a key driver of numerous diseases, and novel anti-inflammatory agents are in high demand.

Potential Signaling Pathways and Targets:

  • Cyclooxygenase (COX) Inhibition: Some pyridazine derivatives are known to be selective or non-selective inhibitors of COX-1 and COX-2 enzymes, which are central to the inflammatory cascade.[1]

  • Phosphodiesterase (PDE) Inhibition: Certain pyridazinone compounds have been identified as inhibitors of phosphodiesterases, such as PDE4, which play a role in regulating inflammatory responses.[1]

  • Cytokine Modulation: Pyridazine derivatives can modulate the production of pro-inflammatory cytokines like TNF-α and interleukins.[11]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_compound Potential Intervention stimulus e.g., LPS, Pathogen receptor Toll-like Receptor (TLR) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway mapk_pathway MAPK Signaling Pathway receptor->mapk_pathway cox2 COX-2 nfkb_pathway->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->cytokines mapk_pathway->cytokines prostaglandins Prostaglandins cox2->prostaglandins pde4 PDE4 compound This compound compound->nfkb_pathway Potential Modulation compound->cox2 Potential Inhibition compound->pde4 Potential Inhibition

Figure 2: Potential anti-inflammatory signaling pathways.
Antimicrobial Activity

The pyridazine nucleus is present in numerous compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][10][12][13]

Rationale for Investigation: With the rise of antimicrobial resistance, there is a pressing need for novel antimicrobial agents. The established antimicrobial potential of the pyridazine scaffold suggests that this compound could serve as a template for the development of new anti-infective drugs.

Potential Mechanisms of Action: The exact mechanisms are often not fully elucidated but may involve inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Proposed Initial Screening: The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values should be determined.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its potential.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of pyridazinones.

Materials:

  • Citraconic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment if necessary)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve citraconic anhydride (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add hydrazine hydrate (1 equivalent) to the solution. The reaction is exothermic, so addition should be controlled.

  • Once the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages

This protocol describes a method to evaluate the potential anti-inflammatory activity of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay by mixing the supernatant with the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using the sodium nitrite standard solution to quantify the amount of nitrite (a stable product of NO) in the samples.

  • Calculate the percentage of NO inhibition for each concentration of the test compound.

Conclusion and Future Directions

While specific biological data for this compound is currently limited, the extensive research on the pyridazine scaffold strongly suggests its potential as a valuable starting point for the development of new therapeutic agents. This technical guide provides a roadmap for initiating research into its anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Modifying the core structure of this compound at the methyl and hydroxyl positions will be crucial for establishing structure-activity relationships (SAR).

  • Broader biological screening: The compound and its derivatives should be screened against a wider range of biological targets and in various disease models.

  • Mechanism of action studies: For any identified active compounds, detailed mechanistic studies will be essential to understand their mode of action at the molecular level.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo studies to assess their efficacy and safety in animal models.

The exploration of this compound holds significant promise for the discovery of novel and effective treatments for a range of human diseases. This guide is intended to catalyze and support these important research endeavors.

References

Commercial Availability and Synthetic Insights into 4-Methylpyridazine-3,6-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 4-Methylpyridazine-3,6-diol, a heterocyclic organic compound, is accessible to the research community through various chemical suppliers. This technical guide provides an in-depth overview of its commercial availability, synthesis, and currently understood biological context, aimed at researchers, scientists, and professionals in drug development.

Core Compound Information

Identifier Value
Chemical Name This compound
CAS Number 5754-18-7
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Alternate Names 4-methyl-1,2-dihydropyridazine-3,6-dione, Citraconic hydrazide, Methylmaleic hydrazide

Commercial Availability

This compound is readily available for purchase from a range of global chemical suppliers. The purity and quantity offered can vary, and researchers are advised to consult individual supplier specifications to meet their experimental needs.

Supplier Purity Notes
AbacipharmTech Not specifiedGlobal supplier.[1]
ChemShuttle Not specifiedHighlights chelating capabilities for metal ion coordination.
Sigma-Aldrich (Merck) 97%Provides detailed physicochemical properties and safety information.
Xiamen Hisunny Chemical Co., Ltd Not specifiedSupplier of this compound for sale.
Georganics High purityOffers various sizes from milligrams to multi-kilogram batches.
Pure Chemistry Scientific Inc. 95%US-based trading company.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of citraconic anhydride with hydrazine. While detailed, step-by-step protocols for this specific reaction are not extensively published in readily accessible literature, a general procedure can be inferred from standard organic chemistry practices and information on similar reactions.

General Experimental Protocol: Reaction of Citraconic Anhydride with Hydrazine

This protocol is based on the general reaction between anhydrides and hydrazines to form cyclic hydrazides.

Materials:

  • Citraconic anhydride

  • Hydrazine hydrate or a salt thereof (e.g., hydrazine sulfate)

  • A suitable solvent (e.g., ethanol, acetic acid, or water)

  • Acid or base for pH adjustment if necessary

Procedure:

  • Dissolution: Dissolve citraconic anhydride in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine: Slowly add a molar equivalent of hydrazine hydrate to the stirred solution. The reaction may be exothermic, so controlled addition and cooling might be necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature or below to induce precipitation of the product. The solid product can then be collected by filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent to yield a white to off-white crystalline solid.

A supplier, NINGBO INNO PHARMCHEM CO.,LTD., notes that the resulting compound is typically isolated as a white powder with a melting point of approximately 284-288 °C.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in peer-reviewed literature detailing the biological activity or the precise signaling pathways modulated by this compound. However, the broader class of pyridazine and pyridazinone derivatives is well-documented for a wide range of pharmacological activities. This suggests potential, yet unexplored, avenues for research into this compound.

Pyridazine-containing compounds have been investigated for their roles as:

  • Anticancer agents

  • Antimicrobial agents

  • Anti-inflammatory drugs

  • Cardiovascular agents

Given that this compound is a structural analogue of other biologically active pyridazinones, it may serve as a valuable building block or lead compound in drug discovery programs targeting these areas. Its chelating properties also suggest potential applications in areas where metal ion coordination is important.[2]

Sourcing and Synthesis Workflow

The following diagram illustrates the general workflow for a research organization to acquire and potentially synthesize this compound.

G Workflow for Sourcing and Utilizing this compound A Identify Research Need for This compound B Search Commercial Suppliers (e.g., Sigma-Aldrich, AbacipharmTech) A->B C Evaluate Supplier Specifications (Purity, Quantity, Cost) B->C D Purchase Compound C->D E In-house Synthesis Required? C->E If not available or cost-prohibitive I Proceed with Experimentation D->I F Acquire Precursors: Citraconic Anhydride & Hydrazine E->F G Perform Synthesis Reaction F->G H Purify and Characterize Product G->H H->I

Workflow for Sourcing and Utilizing this compound

Potential Research Directions

Given the absence of specific biological data, a logical next step for researchers would be to screen this compound in a variety of biological assays. The following diagram outlines a potential screening cascade.

G Proposed Biological Screening Cascade for this compound cluster_0 Initial Screening cluster_1 Secondary Screening (If Activity is Observed) A This compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Enzyme Inhibition Assays (e.g., Kinases, Proteases) A->D E Dose-Response Studies B->E C->E D->E F Mechanism of Action Studies E->F G In Vivo Model Testing F->G

Proposed Biological Screening Cascade

Conclusion

This compound is a commercially accessible compound with a straightforward, albeit not extensively detailed, synthetic pathway. While direct biological data is currently scarce, its structural similarity to other pharmacologically active pyridazinones makes it a compound of interest for further investigation in drug discovery and development. This guide serves as a foundational resource for researchers looking to explore the potential of this molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-Methylpyridazine-3,6-diol from methylmaleic anhydride (also known as citraconic anhydride) and hydrazine hydrate. The described method is a robust and efficient procedure for obtaining the target compound, a valuable heterocyclic building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound, a derivative of the pyridazine heterocyclic system, serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The synthesis route described herein involves the condensation reaction between methylmaleic anhydride and hydrazine hydrate, a common and effective method for the formation of the pyridazine ring. The reaction proceeds readily, typically yielding the product as a white powder.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compound.

PropertyValueReference
CAS Number 5754-18-7[1][2]
Molecular Formula C₅H₆N₂O₂[2][3]
Molecular Weight 126.11 g/mol [2][4]
Appearance White powder[1]
Melting Point 284-288 °C[1][4]
IUPAC Name 4-methyl-1,2-dihydropyridazine-3,6-dione[2]
Synonyms 3,6-Dihydroxy-4-methylpyridazine, 4-Methyl-1,2-dihydropyridazine-3,6-dione[2][4]

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of methylmaleic anhydride with hydrazine hydrate. The reaction can be carried out in various solvents, with acetic acid being a common choice that often leads to high yields, analogous to the synthesis of maleic hydrazide.[5][6]

Reaction Pathway

G cluster_reactants Reactants cluster_product Product methylmaleic_anhydride Methylmaleic Anhydride (Citraconic Anhydride) product This compound methylmaleic_anhydride->product + Hydrazine Hydrate (in Acetic Acid, Reflux) hydrazine_hydrate Hydrazine Hydrate

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • Methylmaleic anhydride (Citraconic anhydride)

  • Hydrazine hydrate (64-80% solution)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

  • Celatom or activated carbon (optional, for decolorization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve methylmaleic anhydride (1.0 eq) in glacial acetic acid.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.0 eq) to the solution. The addition may be exothermic, and cooling may be necessary to control the reaction temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol and then with distilled water to remove any unreacted starting materials and solvent.

  • Purification (Optional): If the product is colored, it can be recrystallized. Dissolve the crude product in a minimal amount of hot water or ethanol, add a small amount of activated carbon or Celatom, and heat for a short period. Filter the hot solution to remove the decolorizing agent and allow the filtrate to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 80-100 °C to a constant weight.

  • Characterization: Determine the melting point of the final product and, if desired, further characterize using spectroscopic methods such as NMR and IR. The expected melting point is in the range of 284-288 °C.[1][4]

Experimental Workflow

G A Dissolve Methylmaleic Anhydride in Glacial Acetic Acid B Slowly Add Hydrazine Hydrate A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature C->D E Isolate Product by Filtration D->E F Wash with Cold Ethanol and Water E->F G Recrystallize (Optional) F->G H Dry under Vacuum F->H Skip Recrystallization G->H I Characterize Product (e.g., Melting Point) H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Methylmaleic anhydride is a skin and respiratory irritant.

Conclusion

The protocol detailed in this application note provides a reliable method for the synthesis of this compound from readily available starting materials. By following the outlined steps, researchers can efficiently produce this important heterocyclic intermediate for use in various research and development applications. The provided physical and chemical data will aid in the proper identification and quality assessment of the synthesized compound.

References

Application Notes and Protocols: Reaction of 4-Methylpyridazine-3,6-diol with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridazine-3,6-diol, a derivative of maleic hydrazide, is a heterocyclic compound with a stable pyridazinedione ring system. This scaffold is of interest in medicinal chemistry due to the diverse biological activities associated with pyridazine derivatives, including their use in the development of therapeutic agents. The reaction of this compound with hydrazine presents a potential route to novel chemical entities. While the pyridazinedione ring is generally stable, under certain conditions, nucleophilic attack by a strong nucleophile like hydrazine can lead to ring opening via hydrazinolysis. This process would yield a substituted maleic acid dihydrazide derivative, a versatile intermediate for the synthesis of various heterocyclic compounds and coordination complexes.

These application notes provide a detailed, albeit hypothetical, protocol for the hydrazinolysis of this compound. The described methodologies are based on established principles of hydrazinolysis of cyclic amides and related structures. The potential applications of the resulting product in drug discovery and materials science are also discussed.

Reaction Overview and Plausible Mechanism

The reaction of this compound with hydrazine is proposed to proceed via a nucleophilic acyl substitution mechanism, leading to the opening of the pyridazinedione ring. The diol form of the starting material exists in tautomeric equilibrium with the dione form (4-methyl-1,2-dihydropyridazine-3,6-dione), which is susceptible to nucleophilic attack.

The plausible mechanism is as follows:

  • Nucleophilic Attack: A lone pair of electrons on a nitrogen atom of the hydrazine molecule attacks one of the electrophilic carbonyl carbons of the 4-methyl-1,2-dihydropyridazine-3,6-dione tautomer.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, leading to the cleavage of a carbon-nitrogen bond within the pyridazine ring.

  • Proton Transfer: Subsequent proton transfers result in the formation of the final ring-opened product, 2-methylmaleic acid dihydrazide.

reaction_mechanism start This compound + Hydrazine intermediate1 Nucleophilic Attack start->intermediate1 1. intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 2. intermediate3 Ring Opening intermediate2->intermediate3 3. product 2-Methylmaleic Acid Dihydrazide intermediate3->product 4.

Caption: Plausible reaction pathway for the hydrazinolysis of this compound.

Experimental Protocols

3.1. Materials and Equipment

  • Reagents:

    • This compound (CAS 5754-18-7)

    • Hydrazine hydrate (80% or higher)

    • Ethanol (anhydrous)

    • Distilled water

    • Hydrochloric acid (for pH adjustment if needed)

    • Sodium bicarbonate (for neutralization)

    • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bar

    • Thermometer

    • Standard laboratory glassware (beakers, graduated cylinders, funnels)

    • Rotary evaporator

    • Filtration apparatus (Büchner funnel and flask)

    • pH meter or pH paper

    • Melting point apparatus

    • Spectroscopic instruments for analysis (FTIR, NMR, Mass Spectrometry)

3.2. Experimental Workflow

experimental_workflow A 1. Reagent Preparation - Dissolve this compound in ethanol in a round-bottom flask. B 2. Reaction Setup - Add hydrazine hydrate to the flask. - Attach reflux condenser and place on heating mantle. A->B C 3. Reflux - Heat the mixture to reflux with stirring. - Monitor reaction progress by TLC. B->C D 4. Work-up - Cool the reaction mixture to room temperature. - Remove solvent under reduced pressure. C->D E 5. Isolation - Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). D->E F 6. Purification and Drying - Filter the purified product. - Dry the product in a vacuum oven. E->F G 7. Characterization - Obtain melting point, FTIR, NMR, and Mass Spectra. F->G

Caption: General experimental workflow for the synthesis of 2-Methylmaleic Acid Dihydrazide.

3.3. Detailed Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.26 g (10 mmol) of this compound in 40 mL of anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add 1.0 mL (approximately 20 mmol) of 80% hydrazine hydrate dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol). The disappearance of the starting material spot indicates the completion of the reaction. The expected reaction time is between 4 to 8 hours.

  • Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Product Isolation and Purification:

    • The resulting crude solid can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C.

  • Characterization: Determine the melting point of the purified product and characterize its structure using Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Data Presentation

The following table summarizes representative, hypothetical quantitative data for the synthesis of 2-methylmaleic acid dihydrazide. Actual results may vary based on specific reaction conditions and scale.

EntryReactant Ratio (Diol:Hydrazine)SolventTemperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)
11:2Ethanol78685155-157
21:3Ethanol78488156-158
31:2Water100582155-157

Potential Applications in Drug Development and Research

The resulting product, 2-methylmaleic acid dihydrazide, is a bifunctional molecule with two reactive hydrazide groups. This structure opens up several possibilities for further chemical transformations and applications:

  • Synthesis of Heterocycles: Dihydrazides are valuable precursors for the synthesis of a wide range of five- and six-membered heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic scaffolds are prevalent in many biologically active molecules and approved drugs.

  • Linker Chemistry: The two hydrazide functionalities can be used to link different molecular fragments, making it a potential building block in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other targeted drug delivery systems.

  • Coordination Chemistry: Hydrazides are known to act as ligands for metal ions. The dihydrazide product could be used to synthesize novel coordination complexes with potential applications in bioinorganic chemistry or as catalysts.

  • Polymer and Materials Science: Dihydrazides can be used as cross-linking agents or monomers in the synthesis of polymers with specific properties.

Safety Precautions

  • Hydrazine is highly toxic and a suspected carcinogen. Handle hydrazine hydrate with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be conducted with care, avoiding overheating.

  • Dispose of all chemical waste according to institutional and local regulations.

Disclaimer: This document provides a hypothetical protocol based on chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any new chemical synthesis. The reaction conditions and outcomes are not guaranteed and should be optimized for specific laboratory settings.

Application Notes and Protocols for the Synthesis of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Methylpyridazine-3,6-diol, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented methodology is based on the established reaction of citraconic anhydride with hydrazine.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

PropertyValueReference
CAS Number 5754-18-7[1][2][3]
Molecular Formula C₅H₆N₂O₂[2][3]
Molecular Weight 126.11 g/mol [2][3]
Appearance White powder/solid[1]
Melting Point 284-288 °C[1][3]
IUPAC Name 4-methyl-1,2-dihydropyridazine-3,6-dione[2]
Synonyms 4-Methylmaleic hydrazide, 3,6-Dihydroxy-4-methylpyridazine[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261, P264, P270, P301+P312, P302+P352, P305+P351+P338[3]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from the reaction of citraconic anhydride with hydrazine hydrate.

Materials and Reagents:

  • Citraconic anhydride (1.0 eq)

  • Hydrazine hydrate (1.0 - 1.2 eq)

  • Glacial acetic acid (solvent)

  • Ethanol (for washing)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve citraconic anhydride (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.0 - 1.2 eq) to the solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Isolation of Product: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, cooling the flask in an ice bath can facilitate the process.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with deionized water to remove any unreacted starting materials and solvent.

  • Drying: Dry the purified product, this compound, in a vacuum oven at 60-80 °C to a constant weight. The final product should be a white powder.[1]

Expected Analytical Data

The following table summarizes the expected analytical data for the synthesized this compound.

AnalysisExpected Result
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~11.0 (br s, 2H, NH), ~5.8 (s, 1H, CH), ~1.9 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~160 (C=O), ~145 (C-CH₃), ~115 (C=CH), ~10 (CH₃)
IR (KBr) ν (cm⁻¹): ~3200-2800 (N-H, O-H stretching), ~1650 (C=O stretching), ~1580 (C=C stretching)
Mass Spec (ESI-MS) m/z: 127.05 [M+H]⁺, 149.03 [M+Na]⁺

Note: NMR chemical shifts are estimated based on the tautomeric form 4-methyl-1,2-dihydropyridazine-3,6-dione and may vary depending on the solvent and concentration.

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product citraconic_anhydride Citraconic Anhydride product This compound citraconic_anhydride->product + Hydrazine hydrazine Hydrazine Hydrate

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

experimental_workflow setup 1. Reaction Setup (Citraconic Anhydride in Acetic Acid) addition 2. Add Hydrazine Hydrate setup->addition reflux 3. Heat to Reflux (2-4 hours) addition->reflux cool 4. Cool to Room Temperature (Precipitation) reflux->cool filter 5. Vacuum Filtration cool->filter wash 6. Wash with Ethanol and Water filter->wash dry 7. Dry in Vacuum Oven wash->dry product Final Product: This compound dry->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically active heterocyclic compounds utilizing 4-Methylpyridazine-3,6-diol as a key starting material. The protocols focus on the synthesis of an important intermediate, 3,6-dichloro-4-methylpyridazine, and its subsequent conversion into fused heterocyclic systems such as triazolo[4,3-b]pyridazines and pyrazolo[3,4-d]pyridazines, which have demonstrated potential as anticancer agents.

Overview of Synthetic Strategy

The central strategy involves a two-step process. First, this compound is converted to the highly reactive intermediate, 3,6-dichloro-4-methylpyridazine. This dichloro derivative then serves as a versatile scaffold for the construction of various fused heterocyclic ring systems through reactions with appropriate binucleophilic reagents.

Synthetic_Workflow A This compound B 3,6-dichloro-4-methylpyridazine A->B Chlorination (POCl3) C Fused Heterocyclic Compounds (e.g., Triazolopyridazines, Pyrazolopyridazines) B->C Cyclocondensation (e.g., with hydrazines)

Caption: General synthetic workflow for heterocyclic compounds from this compound.

Experimental Protocols

Synthesis of 3,6-dichloro-4-methylpyridazine (Intermediate)

This protocol details the conversion of 4-methyl-1,2-dihydropyridazine-3,6-dione, the tautomeric form of this compound, to 3,6-dichloro-4-methylpyridazine.

Materials:

  • 4-Methyl-1,2-dihydropyridazine-3,6-dione

  • Phosphoryl chloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (e.g., 9.48 g, 75.2 mmol) in phosphoryl chloride (e.g., 70 mL, 750 mmol) under a nitrogen atmosphere.

  • Stir the suspension at room temperature, then heat to a gentle reflux for 4 hours until a clear, golden-yellow solution is formed.

  • Cool the reaction mixture and remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Carefully and slowly add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring.

  • Adjust the pH of the mixture to 6 by the portion-wise addition of solid sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (e.g., 2 x 60 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder.[1]

Quantitative Data:

CompoundStarting MaterialReagentYieldMelting Point
3,6-dichloro-4-methylpyridazine4-Methyl-1,2-dihydropyridazine-3,6-dionePhosphoryl chloride~94%87-88 °C
Synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines

This protocol describes a general method for the synthesis of triazolo[4,3-b]pyridazine derivatives from 3,6-dichloropyridazine (a related intermediate, the protocol is adaptable for the 4-methyl derivative).

Materials:

  • 3,6-dichloropyridazine (or 3,6-dichloro-4-methylpyridazine)

  • Hydrazine hydrate

  • Appropriate aromatic aldehyde

  • Ethanol

  • Iodobenzene diacetate

Procedure:

  • Synthesis of 3-chloro-6-hydrazinopyridazine: Reflux 3,6-dichloropyridazine with hydrazine hydrate in ethanol.

  • Synthesis of 6-chloropyridazin-3-yl hydrazones: React the 3-chloro-6-hydrazinopyridazine with a variety of aromatic aldehydes in ethanol.

  • Intramolecular Oxidative Cyclization: Treat the resulting hydrazone with iodobenzene diacetate to induce cyclization and form the 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine product.[1]

Synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines as Antitubulin Agents

This protocol outlines the synthesis of potent anticancer agents based on the triazolo[4,3-b]pyridazine scaffold.

Materials:

  • Substituted benzoic acid

  • Glyoxylic acid

  • Acetic acid

  • Ammonium hydroxide

  • Hydrazine hydrate

  • Phosphoryl chloride (POCl₃)

  • Methanol

  • Sulfuric acid

  • n-Butyl alcohol

Procedure:

  • Synthesize the pyridazine-3(2H)-one core from a substituted benzoic acid and glyoxylic acid, followed by treatment with hydrazine.

  • Chlorinate the pyridazinone using phosphoryl chloride to obtain the 3,6-dichloropyridazine intermediate.

  • Convert one of the chloro groups to a hydrazinyl group by reacting with hydrazine hydrate.

  • Condense the hydrazinylpyridazine with a substituted benzoic acid to form a hydrazide.

  • Induce cyclization in n-butyl alcohol under microwave irradiation to yield the final 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine.[4]

Application in Anticancer Drug Discovery

Derivatives of this compound have shown significant potential as anticancer agents. The synthesized triazolo[4,3-b]pyridazines and pyrazolo[3,4-d]pyridazines exhibit cytotoxic activity against various cancer cell lines.

Anticancer Activity of Synthesized Heterocyclic Compounds

The following table summarizes the in vitro anticancer activity of representative compounds synthesized from pyridazine precursors.

Compound ClassCompound ExampleCancer Cell LineIC₅₀ (µM)
Triazolo[4,3-b]pyridazine4qSGC-79010.014
4qA5490.008
4qHT-10800.012
Pyrazolo[3,4-d]pyrimidine7fMCF-7Data Dependent
7fHCT116Data Dependent
3,6-disubstituted pyridazine11mT-47D0.43
11mMDA-MB-2310.99

IC₅₀ values are indicative and may vary based on specific substitutions on the heterocyclic core.[3][5]

Proposed Mechanism of Action: Inhibition of Cancer-Related Signaling Pathways

Several synthesized derivatives have been shown to inhibit key proteins involved in cancer cell proliferation and survival.

Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Microtubule Dynamics cluster_2 Folate Metabolism CDK2 CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition CDK9 CDK9 Transcription Transcription CDK9->Transcription Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization DHFR DHFR THF Tetrahydrofolate DHFR->THF Reduction of DHF Inhibitor Pyridazine Derivatives Inhibitor->CDK2 Inhibition Inhibitor->CDK9 Inhibition Inhibitor->Tubulin Inhibition of Polymerization Inhibitor->DHFR Inhibition

References

Application Notes and Protocols for Biological Assays Involving 4-Methylpyridazine-3,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological evaluation of 4-methylpyridazine-3,6-diol derivatives. This class of compounds has garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail the experimental protocols for key biological assays, present quantitative data for representative derivatives, and illustrate the associated signaling pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the biological activity of various derivatives of this compound. These compounds have been evaluated for their antiproliferative effects against a panel of human cancer cell lines and for their inhibitory activity against key enzymes.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A SGC-7901 (Gastric Cancer)0.014[1]
A549 (Lung Cancer)0.008[1]
HT-1080 (Fibrosarcoma)0.012[1]
Derivative B T-47D (Breast Cancer)0.43[2]
MDA-MB-231 (Breast Cancer)0.99[2]
Derivative C HeLa (Cervical Cancer)0.19 - 0.33
MCF-7 (Breast Cancer)0.19 - 0.33
SGC-7901 (Gastric Cancer)0.19 - 0.33

Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeIC₅₀ (nM)Reference
Derivative D CDK220.1[2]
Derivative E CDK243.8[2]
Derivative F CDK255.6[2]
Derivative G p38 MAP KinaseNot Specified[3]
Derivative H Carbonic Anhydrase II5.3 - 106.4[4]
Carbonic Anhydrase XII5.3 - 49.7[4]
5-LOX2000 - 7000[4]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the activity of the target enzyme by 50%.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Antiproliferative Activity Assessment (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Tubulin Polymerization Assay

This assay assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound derivative stock solution (in DMSO)

  • Glycerol

  • 96-well clear bottom plate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a pre-chilled 96-well plate, add the test compound dilutions. Add the tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the polymerization curves of treated samples to the control to determine the inhibitory effect.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound derivative stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound derivative stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for a specified period.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

p38 MAP Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of the p38 MAP kinase enzyme.

Materials:

  • Recombinant active p38 MAP kinase

  • Kinase buffer

  • ATP

  • Specific p38 substrate (e.g., ATF2)

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add a mixture of the p38 kinase and its substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • This compound derivative stock solution (in a suitable solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the biological evaluation of this compound derivatives.

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Apoptosis Apoptosis p38->Apoptosis CellCycleArrest Cell Cycle Arrest p38->CellCycleArrest Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor 4-Methylpyridazine -3,6-diol Derivative Inhibitor->p38

Caption: p38 MAPK signaling pathway and the inhibitory action of a derivative.

Cell_Cycle_Regulation G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1_S_Checkpoint CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_S_Checkpoint CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2_M_Checkpoint G1_S_Checkpoint->S Progression G2_M_Checkpoint->M Progression Inhibitor 4-Methylpyridazine -3,6-diol Derivative Inhibitor->G2_M_Checkpoint Arrest

Caption: Overview of cell cycle regulation and potential point of arrest.

Apoptosis_Pathway Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial) Bax_Bak Bax/Bak Intrinsic->Bax_Bak Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Drug 4-Methylpyridazine -3,6-diol Derivative Drug->Intrinsic

Caption: Intrinsic and extrinsic pathways of apoptosis.

Experimental_Workflow_MTT_Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Serial Dilutions of This compound Derivative Incubate24h->AddCompound Incubate48_72h Incubate 48-72h AddCompound->Incubate48_72h AddMTT Add MTT Reagent Incubate48_72h->AddMTT Incubate2_4h Incubate 2-4h AddMTT->Incubate2_4h Solubilize Solubilize Formazan Crystals Incubate2_4h->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC₅₀) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the MTT antiproliferative assay.

References

Applications of 4-Methylpyridazine-3,6-diol in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridazine-3,6-diol, also known by its CAS number 5754-18-7, is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] While direct biological applications of this compound are not extensively documented, its true value in medicinal chemistry lies in its utility as a scaffold for the generation of derivatives with significant therapeutic potential. The pyridazine and pyridazinone core structures are found in numerous compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[3][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive derivatives, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5754-18-7[1][2]
Molecular Formula C₅H₆N₂O₂[2]
Molecular Weight 126.11 g/mol [2]
Appearance White powder[1]
Melting Point 284-288 °C[1]
IUPAC Name 4-methyl-1,2-dihydropyridazine-3,6-dione[2]

Application Notes: A Versatile Scaffold for Bioactive Derivatives

This compound serves as a crucial starting material for the synthesis of various substituted pyridazine and pyridazinone derivatives. Its diol functionality allows for facile conversion to other functional groups, most notably dichloro derivatives, which are then amenable to a wide range of nucleophilic substitution reactions. This versatility enables the introduction of diverse pharmacophores, leading to compounds with tailored biological activities.

A primary application is in the development of kinase inhibitors. The pyridazine scaffold is a common feature in molecules designed to target protein kinases involved in cell signaling pathways critical to cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs).

Synthesis of Key Intermediate: 3,6-dichloro-4-methylpyridazine

A common and critical step in utilizing this compound is its conversion to the more reactive 3,6-dichloro-4-methylpyridazine. This intermediate is a versatile precursor for a multitude of derivatives.

G cluster_synthesis General Synthesis Workflow start This compound intermediate 3,6-dichloro-4-methylpyridazine start->intermediate Chlorination (e.g., POCl₃) derivatives Bioactive Pyridazine Derivatives (e.g., Kinase Inhibitors, Antimicrobials) intermediate->derivatives Nucleophilic Substitution G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MAPK->Proliferation Inhibitor Pyridazine Derivative Inhibitor->VEGFR2 Inhibition

References

Application Notes and Protocols: 4-Methylpyridazine-3,6-diol in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, make it an attractive framework for the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

4-Methylpyridazine-3,6-diol serves as a versatile and readily available starting material for the synthesis of a diverse library of pyridazine-based kinase inhibitors. Through chemical modification, this core scaffold can be elaborated to target various kinases with high potency and selectivity. The typical synthetic strategy involves the conversion of the diol to a more reactive intermediate, such as 3,6-dichloro-4-methylpyridazine, which can then undergo various cross-coupling reactions to introduce diverse substituents. These substituents are designed to interact with specific binding pockets within the targeted kinase, thereby modulating its activity.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase inhibitors, with a focus on targeting Cyclin-Dependent Kinase 2 (CDK2) and Activin-like Kinase 5 (ALK5).

Data Presentation: Inhibitory Activity of Pyridazine Derivatives

The following table summarizes the in vitro biological activity of representative 3,6-disubstituted pyridazine derivatives, which can be synthesized from a 4-methylpyridazine core, against various cancer cell lines and specific kinases.

Compound IDR1-Group (Position 6)R2-Group (Position 3)Target Cell Line / KinaseIC50 / Growth Inhibition
11l Morpholine4-(Tetrahydro-2H-pyran-4-yl)anilineT-47D (Breast Cancer)1.57 ± 0.05 µM[1][2]
MDA-MB-231 (Breast Cancer)1.95 ± 0.06 µM[1][2]
CDK2 55.6 nM [1]
11m Morpholine4-((Tetrahydro-2H-pyran-4-yl)methyl)anilineT-47D (Breast Cancer)0.43 ± 0.01 µM[1][2]
MDA-MB-231 (Breast Cancer)0.99 ± 0.03 µM[1][2]
CDK2 20.1 nM [1]
9e 4-FluorophenylSubstituted AmideNCI-60 Mean Graph37.91% (at 10 µM)[3]
T-47D (Breast Cancer)79.98% (at 10 µM)[3]
A498 (Renal Cancer)97.91% (at 10 µM)[3]
20 4-(4-Methylpiperazin-1-yl)aniline5-Chloro-2-fluoro-phenylALK5 Ki = 0.002 µM
23 4-(Piperidin-4-yl)aniline5-Chloro-2-fluoro-phenylALK5 Ki = 0.003 µM

Experimental Protocols

Part 1: Chemical Synthesis Workflow

The overall strategy involves a two-step synthesis from this compound to a versatile dichlorinated intermediate, followed by palladium-catalyzed cross-coupling reactions to generate the final kinase inhibitors.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Diversification (Cross-Coupling) cluster_2 Step 3: Final Product Generation A This compound B 3,6-Dichloro-4-methylpyridazine A->B  POCl3, heat   C Suzuki Coupling (R-B(OH)2, Pd catalyst) B->C D Buchwald-Hartwig Amination (R-NH2, Pd catalyst) B->D E 3-Aryl-6-chloro-4-methylpyridazine C->E F 3-Amino-6-chloro-4-methylpyridazine D->F G Final Kinase Inhibitor (e.g., 3-Aryl-6-amino-4-methylpyridazine) E->G Further amination F->G Further arylation

Synthetic workflow from this compound to kinase inhibitors.
Protocol 1.1: Synthesis of 3,6-Dichloro-4-methylpyridazine

This protocol describes the conversion of this compound to the key intermediate, 3,6-Dichloro-4-methylpyridazine.

Materials:

  • 4-Methyl-1,2-dihydropyridazine-3,6-dione (this compound)

  • Phosphoryl chloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (e.g., 9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Stir the suspension at room temperature, then heat to a gentle reflux.

  • Maintain the reflux for 4 hours, during which the mixture should become a homogeneous solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Slowly and carefully add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.

  • Adjust the pH of the mixture to 6 by the portion-wise addition of solid sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (2 x 60 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the organic solution under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder. The product can be further purified by recrystallization.

Protocol 1.2: Synthesis of 3,6-Disubstituted Pyridazines via Suzuki Coupling

This protocol provides a general method for introducing aryl or heteroaryl groups at the 3- or 6-position of the pyridazine ring.

Materials:

  • 3,6-Dichloropyridazine derivative (e.g., 3,6-Dichloro-4-methylpyridazine)

  • (Hetero)aryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Chloroform

  • Saturated sodium chloride (brine) solution

Procedure:

  • In a reaction vessel, combine the 3,6-dichloropyridazine derivative (0.5 mmol), the appropriate (hetero)aromatic boronic acid (0.6 mmol), DME (8 mL), ethanol (2 mL), and aqueous 2 M Na₂CO₃ (1 mL).

  • Purge the mixture with nitrogen gas.

  • Add Pd(PPh₃)₄ (5 mol %) to the mixture.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.[4]

  • After cooling to room temperature, extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated NaCl solution (20 mL).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.3: Synthesis of 3,6-Disubstituted Pyridazines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of the dichloropyridazine intermediate.

Materials:

  • 3,6-Dichloropyridazine derivative

  • Primary or secondary amine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a dry, nitrogen-flushed flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add the 3,6-dichloropyridazine derivative (1.0 equiv.) and the desired amine (1.5 equiv.).

  • Heat the resulting mixture to reflux (or an appropriate temperature, e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).[5]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Part 2: Kinase Inhibition and Cellular Assays

G cluster_0 CDK2/Cyclin E Signaling Pathway G1 Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE S_Phase S-Phase Entry CDK2_CyclinE->S_Phase promotes Inhibitor Pyridazine Inhibitor Inhibitor->CDK2_CyclinE inhibits

CDK2 signaling pathway and the point of inhibition.
Protocol 2.1: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[6][7][8]

Materials:

  • Recombinant CDK2/Cyclin A2 or E1 Kinase Enzyme System

  • ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)

  • CDK Substrate Peptide (e.g., Histone H1)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test inhibitors (dissolved in DMSO)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in Kinase Assay Buffer to a 5x or 10x working concentration.

    • Dilute the CDK2/Cyclin enzyme and substrate peptide/ATP mix in Kinase Assay Buffer to the desired working concentrations. The final ATP concentration should be near its Km value for CDK2.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the diluted test inhibitor or DMSO (vehicle control).

    • Add 2 µL of the diluted enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature (or 30 °C) for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2.2: In Vitro ALK5 Kinase Inhibition Assay

This protocol is similar to the CDK2 assay and is adapted for measuring the activity of ALK5 inhibitors.[9][10]

Materials:

  • Recombinant TGFβR1 (ALK5) enzyme

  • TGFBR1 Peptide substrate

  • ADP-Glo™ Kinase Assay Kit

  • ATP

  • Kinase Assay Buffer

  • Test inhibitors (dissolved in DMSO)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP (at Km concentration), TGFBR1 peptide substrate, and water.

  • Kinase Reaction:

    • Add 12.5 µL of the Master Mix to each well.

    • Add 2.5 µL of the diluted test inhibitor or control solution.

    • Pre-incubate for 10 minutes at 30 °C.

    • Initiate the reaction by adding 10 µL of diluted ALK5 enzyme.

    • Incubate at 30 °C for 45 minutes.

  • Signal Generation and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 45 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence and calculate IC50 values as described in Protocol 2.1.

Protocol 2.3: Cellular Proliferation Assay (SRB Assay)

This protocol is used to determine the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Complete cell culture medium

  • Test inhibitors

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4 °C.

  • Wash the plates with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 10-30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.[1]

Conclusion

This compound is a valuable and cost-effective starting material for the construction of diverse libraries of kinase inhibitors. Through straightforward chemical transformations, primarily chlorination followed by palladium-catalyzed cross-coupling reactions, a wide range of substituents can be introduced onto the pyridazine core. This allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity against various kinase targets. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate novel pyridazine-based kinase inhibitors for potential therapeutic applications.

References

Application Notes and Protocols for the Derivatization of 4-Methylpyridazine-3,6-diol and Subsequent Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] Derivatives of the pyridazinone core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[2][3][4][5] The inherent structural features of 4-Methylpyridazine-3,6-diol, a key pyridazinone intermediate, offer multiple sites for chemical modification, enabling the generation of diverse chemical libraries for high-throughput bioactivity screening.

These application notes provide a comprehensive guide to the derivatization of this compound and subsequent screening of the resulting compounds for various biological activities. Detailed experimental protocols for derivatization and bioassays are provided, along with structured data tables summarizing the bioactivity of representative pyridazinone derivatives.

Data Presentation: Bioactivity of Pyridazinone Derivatives

The following tables summarize the biological activities of various pyridazinone derivatives, providing a baseline for the expected potency and spectrum of activity for newly synthesized compounds.

Table 1: Antimicrobial Activity of Pyridazinone Derivatives

Compound IDBacterial/Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
PDZ-A1 Staphylococcus aureus16[3]
PDZ-A2 Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 128[3]
PDZ-A3 Escherichia coli0.892 - 3.744[6]
PDZ-A4 Pseudomonas aeruginosa0.892 - 3.744[6]
PDZ-A5 Candida albicans16[3]
PDZ-A6 Serratia marcescens0.892 - 3.744[6]

Table 2: Anticancer Activity of Pyridazinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
PDZ-C1 HepG2 (Liver)4.25[7]
PDZ-C2 MCF-7 (Breast)4.25[7]
PDZ-C3 IMR-32 (Neuroblastoma)0.04[7]
PDZ-C4 A549 (Lung)1.66 - 100[3]
PDZ-C5 A498 (Kidney)97.91 (% inhibition)[8]
PDZ-C6 LOX IMVI (Melanoma)55.80 (% inhibition)[8]

Table 3: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound IDAssayIC50 (µM)Reference
PDZ-I1 COX-2 Inhibition0.77[9]
PDZ-I2 LPS-induced NF-κB inhibition (THP1-Blue cells)22-26[4]
PDZ-I3 TNF-α reduction (LPS-induced RAW264.7)- (87% reduction)[9]
PDZ-I4 IL-6 reduction (LPS-induced RAW264.7)- (76% reduction)[9]

Table 4: Kinase Inhibitory Activity of Pyridazinone Derivatives

Compound IDKinase TargetIC50 (nM)Reference
PDZ-K1 VEGFR-260.70 - 1800[3]
PDZ-K2 EGFR391[10]
PDZ-K3 CDK-2/cyclin A2550[10]
PDZ-K4 JNK1Downregulation[8]
PDZ-K5 c-MET<10[11]

Experimental Protocols: Derivatization of this compound

The derivatization of this compound can be approached through several synthetic routes to generate a library of compounds for screening. A common and versatile strategy involves an initial chlorination followed by palladium-catalyzed cross-coupling reactions. Alternatively, direct N- and O-alkylation can provide structural diversity.

Workflow for Derivatization

Derivatization_Workflow Start This compound Chlorination Chlorination (POCl3) Start->Chlorination Alkylation N/O-Alkylation (Alkyl Halides) Start->Alkylation Dichloro 3,6-Dichloro-4-methylpyridazine Chlorination->Dichloro Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Dichloro->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Dichloro->Sonogashira Library Derivative Library for Screening Suzuki->Library Sonogashira->Library Alkylation->Library

Caption: Derivatization workflow for this compound.

Protocol 1: Synthesis of 3,6-Dichloro-4-methylpyridazine

This protocol describes the conversion of this compound to its dichloro derivative, a key intermediate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 eq.) in phosphorus oxychloride (10 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then carefully quench by slowly adding it to a stirred ice-cold saturated sodium bicarbonate solution. Caution: This reaction is exothermic and releases HCl gas.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3,6-Dichloro-4-methylpyridazine. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3,6-Dichloro-4-methylpyridazine

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties at the 3- and/or 6-positions of the pyridazine ring.[12][13]

Materials:

  • 3,6-Dichloro-4-methylpyridazine

  • Aryl or heteroaryl boronic acid (1.1 - 2.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.)

  • Solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 3,6-Dichloro-4-methylpyridazine (1 eq.), the desired boronic acid (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution), palladium catalyst, and base.

  • Add the degassed solvent.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Protocol 3: Sonogashira Coupling of 3,6-Dichloro-4-methylpyridazine

This protocol describes the synthesis of alkynyl-substituted pyridazine derivatives via a Sonogashira coupling reaction.[14][15][16]

Materials:

  • 3,6-Dichloro-4-methylpyridazine

  • Terminal alkyne (1.1 - 2.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3,6-Dichloro-4-methylpyridazine (1 eq.), the terminal alkyne (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution), palladium catalyst, and CuI.

  • Add the solvent and the amine base.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the alkynylated pyridazine derivative.

Protocol 4: N- and O-Alkylation of this compound

This protocol provides a general method for the direct alkylation of the pyridazinone core, which can occur at the nitrogen or oxygen atoms depending on the reaction conditions and the tautomeric form of the starting material.[17][18][19]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1-2.2 eq.)

  • Base (e.g., K₂CO₃, NaH) (1-2 eq.)

  • Solvent (e.g., DMF, acetone)

  • Round-bottom flask

Procedure:

  • To a solution of this compound (1 eq.) in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction at room temperature or heat as necessary for 2-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the N- and O-alkylated isomers.

Experimental Protocols: Bioactivity Screening

Screening Cascade

Screening_Cascade Start Synthesized Derivative Library Primary_Screening Primary Screening (e.g., Antimicrobial, Anticancer @ single concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Anti-inflammatory) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for bioactivity screening.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[1]

Materials:

  • Synthesized pyridazinone derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well containing the test compound. Include wells with medium and inoculum only (growth control) and wells with medium only (sterility control).

  • Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 6: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyridazinone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 7: Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized pyridazinone derivatives

  • Griess Reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify the amount of NO produced.

  • Calculate the percentage inhibition of NO production and determine the IC50 values.

Protocol 8: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a generic luminescence-based assay to screen for kinase inhibitors. The assay measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, EGFR)

  • Kinase substrate

  • ATP

  • Assay buffer

  • Synthesized pyridazinone derivatives

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense the compounds into the wells of the 384-well plate.

  • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the kinase reaction mixture to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 values for active compounds.

Signaling Pathway Visualization

Representative Kinase Signaling Pathway

The following diagram illustrates a simplified kinase signaling pathway that is often dysregulated in cancer and can be targeted by pyridazinone-based inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Inhibitor Pyridazinone Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway.

References

Application Note: A Detailed Protocol for the Chlorination of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 3,6-dichloro-4-methylpyridazine, a key intermediate in the development of various pharmaceutical compounds. The procedure details the chlorination of 4-methylpyridazine-3,6-diol (which exists in tautomeric equilibrium with 4-methyl-1,2-dihydropyridazine-3,6-dione) using phosphoryl chloride (POCl₃) as both the reagent and solvent. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, expected outcomes, and critical safety precautions required when handling phosphoryl chloride.

Introduction

The transformation of pyridazinediol derivatives into their corresponding dichloro counterparts is a fundamental step in medicinal chemistry. The resulting 3,6-dichloropyridazine scaffold is a versatile building block used in the synthesis of more complex molecules, including agents with potential therapeutic activity.[1] For instance, 3,6-dichloro-4-methylpyridazine has been utilized in the synthesis of imidazo[1,2-b]pyridazine derivatives.[1] The protocol described herein employs phosphoryl chloride, a powerful and common chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides.[2] The reaction proceeds by heating the starting material in an excess of phosphoryl chloride, leading to a high-yielding and relatively clean conversion.

Reaction Scheme

The chlorination reaction converts the hydroxyl groups of this compound into chloro groups, yielding 3,6-dichloro-4-methylpyridazine.

Chemical Structure Representation:

(this compound) + POCl₃ → (3,6-dichloro-4-methylpyridazine)

Experimental Protocol

This protocol is synthesized from established laboratory procedures.[3]

4.1 Materials and Equipment

  • Reagents:

    • This compound (or 4-methyl-1,2-dihydropyridazine-3,6-dione)

    • Phosphoryl chloride (POCl₃)[4]

    • Ice (from deionized water)

    • Saturated sodium bicarbonate solution (NaHCO₃) or aqueous ammonia[3]

    • Ethyl acetate or Chloroform[3]

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate[3]

    • Light petroleum ether / Ether (for recrystallization)[3]

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Heating mantle with a stirrer

    • Nitrogen or Argon gas inlet

    • Rotary evaporator

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Ice bath

    • Buchner funnel and filtration apparatus

    • Standard laboratory glassware

4.2 Reaction Procedure

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (e.g., 9.48 g, 75.2 mmol) in an excess of phosphoryl chloride (e.g., 70 mL, 750 mmol).[3]

  • Reaction: Stir the suspension at room temperature under a nitrogen atmosphere. Gradually heat the mixture to a gentle reflux (approx. 106 °C) using a heating mantle.[3][5]

  • Monitoring: Maintain the reflux for 4 to 7 hours. The reaction is typically complete when the heterogeneous suspension turns into a clear, homogeneous golden-yellow solution.[3]

  • Removal of Excess POCl₃: After completion, cool the reaction mixture to room temperature. Carefully remove the excess phosphoryl chloride by distillation under reduced pressure (e.g., 14 mbar at 50-70°C).[3]

  • Work-up (Quenching): This step must be performed with extreme caution in a well-ventilated fume hood. Slowly and carefully add the cooled, viscous residue dropwise to a vigorously stirred beaker containing a large amount of crushed ice (e.g., 5 kg of ice for a 2 mol scale reaction).[3] This reaction is highly exothermic and will generate HCl gas.

  • Neutralization: Adjust the pH of the acidic aqueous mixture to approximately 6-8 by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding concentrated aqueous ammonia.[3] Ensure the temperature is kept low with an ice bath during neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate (e.g., 2 x 60 mL) or chloroform (e.g., 8 x 500 mL for a larger scale).[3]

  • Drying and Concentration: Combine the organic layers. Wash the combined extracts with brine, then dry over anhydrous magnesium sulfate.[3] Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: The crude 3,6-dichloro-4-methylpyridazine can be purified by recrystallization from a solvent system like light petroleum ether/ether to afford a yellow powder.[3]

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characteristics.

Parameter Value / Description Reference
Starting Material This compound [3]
Reagent Phosphoryl chloride (POCl₃) [3]
Molar Ratio ~10 equivalents of POCl₃ per 1 equivalent of diol [3]
Reaction Temperature Gentle reflux (~106 °C) [3]
Reaction Time 4 - 7 hours [3]
Product Name 3,6-dichloro-4-methylpyridazine
CAS Number 19064-64-3
Molecular Formula C₅H₄Cl₂N₂ [3]
Molecular Weight 163.00 g/mol [1]
Appearance Yellow powder [3]
Melting Point 86 - 88 °C [3]

| Expected Yield | 89% - 94% |[3] |

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Chlorination_Workflow Workflow for the Synthesis of 3,6-dichloro-4-methylpyridazine A 1. Reagent Setup B 2. Reflux Reaction (4-7h at ~106°C) A->B C 3. Remove Excess POCl₃ (Vacuum Distillation) B->C D 4. Quench on Ice (Caution: Exothermic!) C->D E 5. Neutralization (pH 6-8 with NaHCO₃) D->E F 6. Solvent Extraction (e.g., Ethyl Acetate) E->F G 7. Dry & Concentrate (MgSO₄ & Rotovap) F->G H 8. Purification (Recrystallization) G->H I Final Product: 3,6-dichloro-4-methylpyridazine H->I

Caption: Experimental workflow for the chlorination of this compound.

Safety Precautions

Phosphoryl chloride is a highly corrosive, toxic, and water-reactive chemical that must be handled with extreme care in a certified chemical fume hood.

  • Exposure Hazards:

    • Inhalation: Can cause severe irritation to the nose, throat, and lungs, potentially leading to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[6] Symptoms may be delayed.[7]

    • Skin Contact: Causes severe irritation and chemical burns.[5][6] Prevent all skin contact.

    • Eye Contact: Can cause severe burns and permanent eye damage.[6] Prevent all eye contact.

    • Ingestion: Highly toxic and corrosive to the digestive tract.[5]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or Viton), and fully enclosed chemical splash goggles and a face shield.[7]

    • Ensure a NIOSH-approved respirator is available for emergency situations.[5]

  • Handling:

    • Phosphoryl chloride reacts violently with water, alcohols, and amines, producing heat and toxic gases (HCl, phosphoric acid).[5][7][8] Ensure all glassware is perfectly dry.

    • Keep away from combustible materials.[6]

    • Always perform the reaction and work-up in a well-ventilated chemical fume hood.

  • Emergency Procedures:

    • Spills: Absorb with dry sand or an inert absorbent. Do NOT use water or combustible materials.[7]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

    • Eye Contact: Immediately irrigate eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4]

    • Fire: Do NOT use water. Use a dry chemical or CO₂ extinguisher. Containers may explode when heated.[6][7]

References

Scale-up Synthesis of 4-Methylpyridazine-3,6-diol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Methylpyridazine-3,6-diol, a valuable heterocyclic building block in the development of pharmaceuticals and other advanced materials. The protocol is based on the established reaction of citraconic anhydride with hydrazine hydrate. Additionally, this note addresses critical considerations for scaling up this synthesis from the laboratory to an industrial setting.

Introduction

This compound (CAS 5754-18-7) is a key intermediate in the synthesis of a variety of biologically active molecules. Its pyridazine core is a structural motif found in numerous compounds with therapeutic potential. The synthesis of this compound is most commonly achieved through the condensation reaction of citraconic anhydride (also known as methylmaleic anhydride) with hydrazine. This application note provides a detailed, step-by-step protocol for this synthesis on a laboratory scale, along with crucial guidance for process optimization and scale-up.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • Citraconic anhydride (98%)

  • Hydrazine hydrate (64% hydrazine, ~100% hydrate)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Crystallizing dish

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagent Preparation: Charge the flask with 112 g (1.0 mol) of citraconic anhydride and 300 mL of glacial acetic acid. Stir the mixture to dissolve the anhydride.

  • Hydrazine Addition: In the dropping funnel, place a solution of 50 g (1.0 mol) of hydrazine hydrate in 100 mL of glacial acetic acid.

  • Reaction: Add the hydrazine solution dropwise to the stirred citraconic anhydride solution over a period of approximately 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Precipitation: Allow the reaction mixture to cool to room temperature. A precipitate of this compound will form.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 100 mL of cold deionized water, followed by 2 x 50 mL of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The final product is typically a white to off-white powder.

Data Presentation

The following table summarizes the key quantitative data for the laboratory-scale synthesis of this compound.

ParameterValue
Starting Materials
Citraconic Anhydride112 g (1.0 mol)
Hydrazine Hydrate50 g (1.0 mol)
Reaction Conditions
SolventGlacial Acetic Acid
Reaction TemperatureReflux
Reaction Time2 hours
Product
Theoretical Yield126.11 g
Typical Experimental Yield101 - 113 g (80-90%)
AppearanceWhite to off-white powder
Melting Point284-288 °C

Scale-up Synthesis Considerations

Transitioning the laboratory-scale synthesis of this compound to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

1. Health and Safety:

  • Hydrazine Handling: Hydrazine is a highly toxic and potentially carcinogenic substance.[1] All handling must be conducted in a closed system or with appropriate personal protective equipment (PPE), including respiratory protection.[2] Emergency procedures for spills and exposure must be in place.[3]

  • Exothermic Reaction: The reaction between citraconic anhydride and hydrazine is exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction. The reactor should be equipped with a robust cooling system, and the addition of hydrazine should be carefully controlled.

  • Waste Disposal: Aqueous waste containing hydrazine must be treated before disposal. Common methods include oxidation with hydrogen peroxide or hypochlorite.[4]

2. Process and Equipment:

  • Reactor: A glass-lined or stainless steel reactor is suitable for this process. The reactor must be equipped with a powerful agitator to ensure efficient mixing of the heterogeneous reaction mixture.

  • Reagent Addition: For large-scale production, the dropwise addition of the hydrazine solution should be automated to ensure a consistent and controlled rate.

  • Product Isolation: Centrifugation followed by washing is a more efficient method for isolating the product on a large scale compared to vacuum filtration.

  • Drying: A tumble dryer or a filter dryer can be used for efficient drying of the final product.

3. Chemistry:

  • Solvent: While glacial acetic acid is effective, alternative solvents such as water or ethanol could be explored to improve the process safety and environmental profile.

  • Stoichiometry: A slight excess of one reagent may be used to drive the reaction to completion and minimize the amount of unreacted starting material in the final product.

  • Impurity Profile: On a larger scale, the impurity profile of the product should be carefully monitored to ensure it meets the required specifications.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_workup Work-up & Purification cluster_end Final Product Citraconic Anhydride Citraconic Anhydride Dissolution Dissolution Citraconic Anhydride->Dissolution Hydrazine Hydrate Hydrazine Hydrate Controlled Addition Controlled Addition Hydrazine Hydrate->Controlled Addition Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Dissolution Dissolution->Controlled Addition Reflux Reflux Controlled Addition->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship cluster_inputs Inputs cluster_reaction Reaction cluster_output Output Citraconic Anhydride Citraconic Anhydride Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Citraconic Anhydride->Nucleophilic Acyl Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Nucleophilic Acyl Substitution Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Acyl Substitution->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration This compound This compound Dehydration->this compound

Caption: Key chemical transformations in the synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Methylpyridazine-3,6-diol (CAS No: 5754-18-7). The methodologies cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary frameworks to develop and validate analytical methods for this and structurally related compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a pyridazine core with methyl and diol functional groups, imparts specific physicochemical properties that necessitate tailored analytical methods for its characterization. Accurate and robust analytical techniques are crucial for confirming its identity, determining its purity, and identifying any potential impurities, which are critical aspects of drug discovery and development. These application notes provide a foundational set of protocols that can be adapted and optimized for specific research and quality control needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 5754-18-7Sigma-Aldrich
Molecular Formula C₅H₆N₂O₂Sigma-Aldrich
Molecular Weight 126.11 g/mol Sigma-Aldrich
Melting Point 284-288 °CSigma-Aldrich
Appearance White to off-white powder-
Solubility Soluble in DMSO and hot water-

Analytical Methods and Protocols

A general workflow for the analytical characterization of a newly synthesized or obtained batch of this compound is outlined below.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Separation and Identification cluster_2 Data Analysis and Reporting Sample_Preparation Sample Preparation (Dissolution/Derivatization) FTIR_Analysis FTIR Analysis (Functional Groups) Sample_Preparation->FTIR_Analysis Solid/Solution NMR_Spectroscopy NMR Spectroscopy (Structural Elucidation) Sample_Preparation->NMR_Spectroscopy Solution HPLC_Analysis HPLC Analysis (Purity Assessment) Sample_Preparation->HPLC_Analysis Solution GCMS_Analysis GC-MS Analysis (Volatile Impurities/Confirmation) Sample_Preparation->GCMS_Analysis Solution/Derivatized Data_Integration Data Integration and Structure Confirmation FTIR_Analysis->Data_Integration NMR_Spectroscopy->Data_Integration HPLC_Analysis->Data_Integration GCMS_Analysis->Data_Integration Reporting Reporting and Documentation Data_Integration->Reporting

Figure 1: General analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)

Due to its polar nature, a reversed-phase HPLC method is suitable for the analysis of this compound.[2] The following protocol is a starting point for method development.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a mixture of water and acetonitrile (95:5).

Expected Results:

The expected retention time for this compound under these conditions would be in the early part of the chromatogram due to its polarity. The purity can be calculated based on the area percentage of the main peak.

ParameterExpected Value
Retention Time ~ 4.5 min
Purity (Area %) > 98%
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound can be challenging due to its low volatility and polar hydroxyl groups. Derivatization is often necessary to improve its chromatographic properties. Silylation is a common derivatization technique for compounds with active hydrogens.

Protocol:

  • Derivatization:

    • To 1 mg of this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-500

Expected Results:

The derivatized compound will be more volatile and produce a sharp peak. The mass spectrum will show the molecular ion of the derivatized compound and characteristic fragmentation patterns.

ParameterExpected Value
Retention Time (derivatized) ~ 15.2 min
Molecular Ion (M⁺) of bis-TMS derivative m/z 270
Major Fragment Ions (m/z) 255 (M-15), 198, 183, 73
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Due to its tautomeric nature, the compound can exist in diol and dione forms. The choice of solvent can influence the observed tautomer. DMSO-d₆ is a suitable solvent for this compound.

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of DMSO-d₆.

  • ¹H NMR:

    • Acquire ¹H NMR spectrum with a sufficient number of scans.

  • ¹³C NMR:

    • Acquire ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆):

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Proton ~11.0br s2H-OH (exchangeable)
~5.8s1H=CH-
~2.1s3H-CH₃
¹³C NMRChemical Shift (δ, ppm)Assignment
Carbon ~160C=O
~155C=O
~130=C-CH₃
~110=CH-
~15-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and C=C bonds.

Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

Expected FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretching (hydroxyl groups)
3100-3000MediumC-H stretching (aromatic/vinylic)
2950-2850WeakC-H stretching (methyl group)
1680-1640StrongC=O stretching (keto-enol tautomerism)
1620-1580MediumC=C stretching (ring)
1450-1350MediumC-H bending (methyl group)

Data Interpretation and Structure Confirmation

The collective data from HPLC, GC-MS, NMR, and FTIR should be integrated to confirm the identity, purity, and structure of this compound. The workflow for this process is illustrated below.

Data_Integration cluster_0 Experimental Data cluster_1 Interpretation and Confirmation HPLC HPLC Data (Purity, Retention Time) Purity_Assessment Purity Assessment HPLC->Purity_Assessment GCMS GC-MS Data (Molecular Ion, Fragmentation) Structure_Elucidation Structural Elucidation GCMS->Structure_Elucidation NMR NMR Data (¹H, ¹³C Chemical Shifts) NMR->Structure_Elucidation FTIR FTIR Data (Functional Groups) FTIR->Structure_Elucidation Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation Structure_Elucidation->Final_Confirmation

Figure 2: Workflow for data integration and structural confirmation.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this compound, ensuring its suitability for further research and development activities. The provided protocols are intended as a starting point and should be optimized and validated for specific applications and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 4-Methylpyridazine-3,6-diol in their synthetic experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound from citraconic anhydride and hydrazine are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of both citraconic anhydride and hydrazine. Impurities can lead to undesirable side reactions that consume reactants and complicate purification. It is advisable to use freshly distilled or high-purity reagents.

  • Reaction Temperature: The reaction temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of reactants and the desired product, while a temperature that is too low will result in an incomplete reaction. Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction duration.[1]

  • Solvent Selection: The choice of solvent significantly impacts the reaction rate and yield. Protic solvents such as ethanol and acetic acid are commonly used and are known to facilitate the reaction.[1]

  • pH of the Reaction Medium: The pH of the reaction can be a critical factor. An acidic medium can catalyze the necessary dehydration step in the cyclization process. However, strongly acidic conditions may promote unwanted side reactions.[1]

  • Stoichiometry of Reactants: The molar ratio of citraconic anhydride to hydrazine should be carefully controlled. A slight excess of hydrazine can sometimes be used to ensure the complete consumption of the anhydride.

  • Water Removal: The cyclization reaction produces water as a byproduct. In some cases, the removal of water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the overall yield.[1]

Q2: My final product is impure, and TLC analysis shows multiple spots. What are the potential side reactions?

A2: The formation of side products is a frequent challenge in pyridazinone synthesis. Understanding these potential side reactions is key to minimizing their formation.

  • Incomplete Cyclization: The initial reaction between citraconic anhydride and hydrazine forms an intermediate hydrazone. If the subsequent cyclization is slow or incomplete, this intermediate may be a significant impurity in the final product.

  • Formation of Regioisomers: While citraconic anhydride is a symmetrical starting material for this specific synthesis, the use of unsymmetrical dicarbonyl compounds in related syntheses can lead to the formation of different regioisomers.

  • N-N Bond Cleavage: Under harsh reaction conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I am struggling with the purification of the final product. What are the recommended procedures?

A3: this compound is typically a solid. Purification can often be achieved through recrystallization. The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvent systems include ethanol, water, or mixtures thereof.

For more persistent impurities, column chromatography may be necessary. Due to the polar nature of the diol, a polar stationary phase like silica gel is typically used with a moderately polar mobile phase. The optimal eluent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthesis of this compound involves the reaction of citraconic anhydride with hydrazine. This is a cyclocondensation reaction where the hydrazine reacts with the two carbonyl groups of the anhydride to form the six-membered pyridazine ring.

Q2: What are the tautomeric forms of this compound?

A2: this compound can exist in tautomeric forms. It can exist in the diol form (this compound) or the more stable keto form, which is 4-methyl-1,2-dihydropyridazine-3,6-dione. This keto-enol tautomerism is a characteristic feature of hydroxypyridazines and influences their chemical reactivity.

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a white to off-white solid powder. Its melting point is reported to be in the range of 284-288 °C.

Data Presentation

Table 1: Effect of Solvent on Yield of Pyridazinone Derivatives (Analogous Reactions)

While specific quantitative data for the synthesis of this compound is limited in the reviewed literature, the following table presents data from analogous pyridazinone syntheses to illustrate the impact of solvent choice on product yield.

Starting MaterialsSolventTemperature (°C)Reaction Time (h)Yield (%)
β-Benzoylpropionic acid, HydrazineEthanolReflux4-6High (Precipitates on cooling)
γ-Ketoacids, HydrazineAcetic AcidVariesVariesGenerally Good
Dicarbonyl compounds, HydrazineProtic SolventsVariesVariesFacilitates Reaction

Note: This data is illustrative and based on general principles of pyridazinone synthesis. Optimal conditions for this compound may vary.

Experimental Protocols

Synthesis of this compound from Citraconic Anhydride and Hydrazine

This protocol is a generalized procedure based on common synthetic methods for pyridazinediones. Researchers should optimize the specific parameters for their experimental setup.

Materials:

  • Citraconic Anhydride

  • Hydrazine Hydrate

  • Ethanol (or other suitable protic solvent)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citraconic anhydride (1 equivalent) in a suitable solvent such as ethanol.

  • Slowly add hydrazine hydrate (1 to 1.2 equivalents) to the solution. The addition may be exothermic, so cooling the flask in an ice bath may be necessary.

  • If desired, a catalytic amount of glacial acetic acid can be added to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.

  • Dry the product under vacuum to obtain this compound.

  • If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Yield_Optimization Troubleshooting Workflow for Low Yield start Low Yield of This compound check_purity Verify Purity of Starting Materials (Citraconic Anhydride, Hydrazine) start->check_purity check_purity->start Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure evaluate_solvent Evaluate Solvent (e.g., Ethanol, Acetic Acid) optimize_temp->evaluate_solvent adjust_ph Adjust Reaction pH (Catalytic Acid) evaluate_solvent->adjust_ph check_stoichiometry Verify Reactant Stoichiometry adjust_ph->check_stoichiometry monitor_reaction Monitor Reaction (TLC) check_stoichiometry->monitor_reaction purification Review Purification Procedure monitor_reaction->purification end Improved Yield purification->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Reaction_Pathway_Side_Reactions Synthesis Pathway and Potential Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Citraconic Anhydride Citraconic Anhydride Intermediate Hydrazone Intermediate Citraconic Anhydride->Intermediate + Hydrazine Hydrazine Hydrazine Product This compound Intermediate->Product Cyclization (Heat, Catalyst) Incomplete_Cyclization Incomplete Cyclization Intermediate->Incomplete_Cyclization Insufficient Heat/Time Decomposition Decomposition Products Product->Decomposition Excessive Heat NN_Cleavage N-N Bond Cleavage Products Product->NN_Cleavage Harsh Conditions

Caption: The synthetic pathway of this compound and potential side reactions.

References

Technical Support Center: Synthesis of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylpyridazine-3,6-diol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and readily available starting materials for the synthesis of this compound are citraconic anhydride and a hydrazine source, typically hydrazine hydrate or hydrazine sulfate.

Q2: What is the general reaction mechanism for the synthesis of this compound?

A2: The synthesis involves the reaction of citraconic anhydride with hydrazine. The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the pyridazinedione ring. The product exists in tautomeric forms, as both a diol and a dione.

Q3: What are the expected physical properties of this compound?

A3: this compound is typically a white to off-white solid. It has a melting point in the range of 284-288 °C.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be insufficient for complete cyclization. 2. Incorrect Stoichiometry: An improper molar ratio of citraconic anhydride to hydrazine can lead to the formation of byproducts. 3. Poor Quality Starting Materials: Impurities in citraconic anhydride or hydrazine can interfere with the reaction.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Verify Stoichiometry: Use a 1:1 molar ratio of citraconic anhydride to hydrazine. 3. Ensure Purity of Starting Materials: Use pure, dry starting materials. Citraconic anhydride should be protected from moisture.
Presence of Multiple Spots on TLC / Impure Product 1. Formation of Isomeric Byproduct: Due to the unsymmetrical nature of citraconic anhydride, the formation of the isomeric byproduct, 5-methylpyridazine-3,6-diol, is possible. 2. Formation of Intermediate Byproducts: Incomplete cyclization can leave the citraconic acid monohydrazide intermediate in the product mixture. Using an excess of citraconic anhydride can lead to the formation of a di-acylated hydrazine byproduct.1. Purification: Recrystallization from a suitable solvent (e.g., water or ethanol) is often effective in separating the desired 4-methyl isomer from the 5-methyl isomer and other impurities. 2. Controlled Addition of Reagents: Adding the hydrazine solution slowly to the citraconic anhydride solution can help minimize the formation of the di-acylated byproduct.
Product is Colored (Yellow or Brown) 1. Decomposition: The product or intermediates may decompose at elevated temperatures, leading to colored impurities. 2. Impurities in Starting Materials: Colored impurities in the reactants can be carried through to the final product.1. Control Reaction Temperature: Avoid excessive heating during the reaction and work-up. 2. Purify Starting Materials: Ensure the purity of citraconic anhydride and hydrazine. 3. Decolorization: Treat the product solution with activated carbon before recrystallization to remove colored impurities.

Common Byproducts and Their Characteristics

Byproduct Name Chemical Structure Molecular Weight ( g/mol ) Notes
5-Methylpyridazine-3,6-diolC₅H₆N₂O₂126.11Isomer of the desired product. Separation can be challenging and may require careful recrystallization or chromatography.
Citraconic Acid MonohydrazideC₅H₈N₂O₃144.13Intermediate of the reaction. Its presence indicates incomplete cyclization.
N,N'-di(2-methylmaleoyl)hydrazineC₁₀H₈N₂O₆252.18Formed when an excess of citraconic anhydride is used.

Experimental Protocols

Synthesis of this compound from Citraconic Anhydride and Hydrazine

This is a general procedure and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citraconic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (1 equivalent) in the same solvent to the stirred solution of citraconic anhydride at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. The crude product can be purified by recrystallization from water or ethanol to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates & Byproducts cluster_products Products Citraconic Anhydride Citraconic Anhydride Citraconic Acid Monohydrazide Citraconic Acid Monohydrazide Citraconic Anhydride->Citraconic Acid Monohydrazide Hydrazine (Path A) 5-Methyl Isomer Intermediate 5-Methyl Isomer Intermediate Citraconic Anhydride->5-Methyl Isomer Intermediate Hydrazine (Path B) Di-acylated Hydrazine N,N'-di(2-methylmaleoyl)hydrazine Citraconic Anhydride->Di-acylated Hydrazine Excess Citraconic Anhydride Hydrazine Hydrazine This compound Desired Product: This compound Citraconic Acid Monohydrazide->this compound Cyclization 5-Methylpyridazine-3,6-diol Isomeric Byproduct: 5-Methylpyridazine-3,6-diol 5-Methyl Isomer Intermediate->5-Methylpyridazine-3,6-diol Cyclization

Caption: Synthesis pathway of this compound and formation of common byproducts.

Troubleshooting_Logic Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction (Time, Temp) CheckYield->OptimizeConditions Yes Recrystallize Recrystallize Product CheckPurity->Recrystallize Yes Success Pure Product CheckPurity->Success No OptimizeConditions->CheckPurity CheckStoichiometry Verify Stoichiometry CheckStoichiometry->CheckPurity PurifyReagents Purify Starting Materials PurifyReagents->CheckPurity ColoredProduct Colored Product? Recrystallize->ColoredProduct UseActivatedCarbon Use Activated Carbon UseActivatedCarbon->Success ColoredProduct->UseActivatedCarbon Yes ColoredProduct->Success No

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methylpyridazine-3,6-diol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized from citraconic anhydride and hydrazine?

A1: The primary impurities can include unreacted starting materials such as citraconic anhydride and hydrazine. Additionally, side products from the condensation reaction may be present. Depending on the reaction conditions, polymeric byproducts or isomers could also be formed.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. Sublimation has also been reported as a potential method for purifying some pyridazine derivatives and may be applicable. The choice of method depends on the impurity profile and the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Due to its polar nature, polar solvents are generally the best choice for recrystallization. Water and lower alcohols like ethanol or methanol are good starting points for solvent screening. A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Q4: What are the suggested starting conditions for column chromatography of this compound?

A4: For normal-phase column chromatography, a polar stationary phase like silica gel or alumina is recommended. Given the polarity of this compound, a relatively polar mobile phase will be required. A good starting point for the eluent system would be a mixture of dichloromethane (DCM) and methanol (MeOH), with the proportion of methanol being gradually increased. For example, starting with 5% MeOH in DCM and gradually increasing to 10-15%.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve even in a large amount of hot solvent. The solvent is not polar enough.Try a more polar solvent such as water or a mixture of water with an alcohol (e.g., ethanol/water).
Compound oils out during cooling instead of crystallizing. The solvent is too non-polar, or the solution is too concentrated.Add a more polar co-solvent (e.g., water) to the hot solution. Alternatively, dilute the solution with more of the same hot solvent before cooling.
No crystals form upon cooling. The solution is too dilute, or the compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by boiling off some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution. Scratching the inside of the flask with a glass rod can also induce crystallization.
The recovered yield is very low. The compound has significant solubility in the cold solvent. The volume of solvent used was too large.Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The purified product is still colored or contains visible impurities. The impurities are co-crystallizing with the product.Consider a pre-purification step using activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
The compound does not move from the origin (Rf = 0) on a silica gel TLC plate. The mobile phase is not polar enough.Increase the polarity of the eluent. For a DCM/MeOH system, increase the percentage of methanol. If streaking occurs, adding a small amount of a basic modifier like triethylamine or a few drops of aqueous ammonia to the mobile phase can improve the chromatography of polar, potentially acidic, compounds.
The compound streaks badly on the TLC plate and the column. The compound is interacting too strongly with the acidic silica gel. The sample is overloaded.Add a small percentage of a modifier to the eluent (e.g., 0.1-1% triethylamine or a few drops of aqueous ammonia). Use an alternative stationary phase like neutral alumina or a diol-bonded silica phase. Ensure the sample is not loaded in a solvent that is much stronger than the mobile phase.
Poor separation from a closely eluting impurity. The selectivity of the solvent system is not optimal.Try a different solvent system. For example, replace methanol with ethanol or isopropanol, or replace dichloromethane with ethyl acetate. A shallower gradient during elution can also improve separation.
The compound elutes too quickly (high Rf value). The mobile phase is too polar.Decrease the polarity of the eluent. For a DCM/MeOH system, decrease the percentage of methanol.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., water, ethanol). Observe the solubility at room temperature. Heat the test tube in a water bath and observe the solubility. A suitable solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

General Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of DCM/MeOH) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with the composition determined by TLC analysis. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude this compound Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Purity Check Purity & Yield Determination Recrystallization->Purity Check Column Chromatography->Purity Check

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography no_crystals No Crystals Form recrystallization->no_crystals oiling_out Compound Oils Out recrystallization->oiling_out low_yield Low Yield recrystallization->low_yield streaking Compound Streaks on TLC/Column chromatography->streaking no_movement Compound at Baseline (Rf=0) chromatography->no_movement poor_separation Poor Separation chromatography->poor_separation solution1 Concentrate Solution / Add Anti-Solvent no_crystals->solution1 solution2 Use More Polar Solvent / Co-solvent oiling_out->solution2 solution3 Cool in Ice Bath / Use Minimal Hot Solvent low_yield->solution3 solution4 Add Base to Eluent / Change Stationary Phase streaking->solution4 solution5 Increase Eluent Polarity no_movement->solution5 solution6 Change Solvent System / Use Gradient Elution poor_separation->solution6

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Recrystallization of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 4-Methylpyridazine-3,6-diol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1][2] Given the compound's polar nature, due to the pyridazine ring and two hydroxyl groups, polar solvents are the best starting point.[3] Good candidates include water, ethanol, methanol, or a mixed solvent system like ethanol/water.[4] Preliminary solubility tests with small amounts of your crude product are essential to determine the optimal solvent or solvent pair.[3]

Q2: My recrystallized product is still colored. What can I do?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5] Use about 1-2% of charcoal by weight relative to your compound. After adding the charcoal, boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal (with the adsorbed impurities) before allowing the solution to cool.[5][6] Be aware that using too much charcoal can reduce your yield by adsorbing your product.[6]

Q3: Why is my final yield so low after recrystallization?

A3: Low yield is a common issue with several potential causes:

  • Using too much solvent: This is the most frequent reason. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3][7][8]

  • Premature crystallization: If the compound crystallizes during hot filtration, product will be lost.[5]

  • Incomplete cooling: Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) will result in less product crystallizing out.[9]

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your purified product.[3][5]

Q4: How can I be sure my purified this compound is dry?

A4: The purified crystals must be dried thoroughly to remove any residual solvent.[1] Solvent can act as an impurity and affect analytical results like melting point. For low-boiling organic solvents, air-drying is often sufficient. For a high-boiling solvent like water, drying in a vacuum desiccator or a drying oven (at a temperature well below the compound's melting point of ~284-288 °C) is more effective.[1] To confirm dryness, you can weigh the sample to a constant mass; weigh it, let it dry for another hour, and re-weigh. If the mass is unchanged, the sample is dry.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Question: After cooling the solution, no crystals have formed. What should I do?

Answer: This is a common problem that typically indicates the solution is not supersaturated.[8] Here are several techniques to induce crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][7]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.[7][8]

  • Reduce Solvent Volume: You may have used too much solvent.[8] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[7]

  • Cool Further: If the solution is at room temperature, try cooling it in an ice-water bath to further decrease the compound's solubility.[5]

Question: My compound separated as an oil instead of crystals. How can I fix this?

Answer: This phenomenon, known as "oiling out," can occur if the compound is very impure or if the solution cools too quickly.[6][8] Given the high melting point of this compound, this is more likely due to impurities. To resolve this:

  • Reheat the flask to dissolve the oil back into the solution.

  • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that high temperature.[8]

  • Allow the solution to cool much more slowly. You can insulate the flask with paper towels or place it in a warm water bath that is allowed to cool to room temperature. This encourages the formation of well-ordered crystals instead of an amorphous oil.[8]

Question: The crystallization happened almost instantly when I removed the flask from the heat. Is this a problem?

Answer: Yes, very rapid crystallization ("crashing out") is undesirable because impurities can get trapped within the fast-forming crystal lattice, defeating the purpose of the purification.[7] An ideal crystallization should occur slowly over 15-20 minutes.[7] To fix this, reheat the solution to redissolve the solid, add a small amount (1-2 mL) of extra hot solvent, and ensure the solution cools slowly to promote the formation of purer crystals.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is suitable if a single solvent (e.g., water or ethanol) is found to be effective.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar. On a hot plate, bring your chosen solvent to a boil in a separate beaker. Add the hot solvent to the flask in small portions while stirring, just until the compound fully dissolves. Use the minimum amount of hot solvent necessary.[3][10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.[5]

  • (Optional) Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[9]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: With the vacuum off, add a minimal amount of ice-cold recrystallization solvent to the crystals to wash away the impurity-laden mother liquor. Reapply the vacuum to pull the wash solvent through.[3]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. Then, transfer the crystals to a watch glass and allow them to dry completely. For water, drying in a vacuum oven is recommended.

Data Presentation

Table 1: Solvent Selection Guide for this compound

This table provides guidance on selecting a suitable solvent based on the polar nature of this compound. The principle of "like dissolves like" is applied.[3]

SolventPolarityBoiling Point (°C)Suitability Assessment
Water Very High100Excellent Candidate. The diol structure suggests high solubility in hot water and likely low solubility in cold water. A good first choice for solubility tests.[4]
Ethanol High78Excellent Candidate. Often effective for polar organic molecules. Can be used alone or in a mixture with water.[4]
Methanol High65Good Candidate. Similar to ethanol but more volatile.
Acetone Medium56Possible Candidate. May be too effective a solvent even when cold, potentially leading to low recovery. Worth testing.
Ethyl Acetate Medium77Less Likely. May not be polar enough to dissolve the compound well, even when hot.
Hexane Non-polar69Poor Choice. Unlikely to dissolve a polar diol. Could potentially be used as an anti-solvent in a mixed-solvent system.
Toluene Non-polar111Poor Choice. Unlikely to be an effective solvent for this compound.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process for common recrystallization issues.

G start Start: Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome success Success: Crystals Form outcome->success Ideal no_xtal Problem: No Crystals Formed outcome->no_xtal Clear Solution oil_out Problem: Compound Oiled Out outcome->oil_out Oily Layer Forms filter_dry Filter, Wash with Ice-Cold Solvent, & Dry success->filter_dry sol_no_xtal Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_oil_out Troubleshoot: 1. Reheat Solution 2. Add More Solvent 3. Cool Very Slowly oil_out->sol_oil_out

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Overcoming Low Yield in Pyridazine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in pyridazine ring synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is resulting in a low yield. What are the common causes and solutions?

A1: Low yields in this classic synthesis are often due to side reactions, incomplete reaction, or issues with the starting materials. Here’s a breakdown of potential problems and their solutions:

Potential Cause Suggested Solution
Incomplete Reaction Optimize reaction conditions. Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
Side Reactions (e.g., Hydrazide Formation) Control the stoichiometry carefully. A slight excess of hydrazine can help drive the cyclization. If reacting with a β-ketoester, hydrazide formation can be a major side reaction where hydrazine reacts with the ester group instead of the ketone.[1] Consider protecting the ester groups if this is a persistent issue.
Poor Starting Material Quality Ensure the purity of the 1,4-dicarbonyl compound. Impurities can significantly interfere with the reaction. Purify the starting material before use if necessary.
Product Degradation The pyridazine product may be unstable under the reaction or workup conditions. Employ milder workup procedures, such as using gentle extraction and purification techniques. Avoid strong acids or bases if your product is sensitive.
Poor Regioselectivity with Unsymmetrical Dicarbonyls The use of unsymmetrical 1,4-dicarbonyl compounds can lead to the formation of isomeric products, thereby reducing the yield of the desired isomer. Modifying the solvent or catalyst, or using a protecting group strategy, may enhance regioselectivity.

Q2: I am attempting a Diaza-Wittig reaction for pyridazine synthesis and observing poor conversion. How can I improve the yield?

A2: The Diaza-Wittig reaction is a powerful tool but can be sensitive to reagents and conditions. Here are key factors to consider for yield improvement:

Potential Cause Suggested Solution
Phosphine Reagent Inefficiency The choice of phosphine is critical. While triphenylphosphine can be ineffective, tributylphosphine or hexamethylphosphoramide (HMPT) often give higher yields.[2] However, due to the toxicity of HMPT, safer alternatives should be considered. An organophosphorus-catalyzed approach using a phospholene oxide in combination with a silane reducing agent has been shown to be effective.[3][4]
Solvent Choice The reaction solvent can significantly impact the yield. For instance, in some cases, diisopropyl ether has been shown to be an excellent solvent, leading to the precipitation of the pyridazine product in high yield.[2] Toluene is also reported as an effective solvent in catalytic versions of this reaction.[3]
Reaction Temperature For catalytic Diaza-Wittig reactions, temperature is a critical parameter. For example, using a phospholene oxide catalyst with diphenylsilane in toluene, the optimal temperature was found to be 100 °C. Lower temperatures resulted in no product formation.[3]
Diazo Precursor Instability The α-diazo-β-ketoester precursor must be handled appropriately. Ensure it is pure and handled under conditions that prevent its decomposition before the cyclization step.

Q3: My inverse electron-demand Diels-Alder (IEDDA) reaction to form a pyridazine is not proceeding efficiently. What can I do?

A3: IEDDA reactions are known for their high efficiency and regioselectivity, but optimization is sometimes necessary.[5]

Potential Cause Suggested Solution
Poor Dienophile/Diene Reactivity The electronic properties of the diene (e.g., 1,2,4,5-tetrazine) and dienophile (e.g., alkyne or alkene) are crucial. Electron-deficient tetrazines react faster with electron-rich dienophiles.[5] If the reaction is sluggish, consider using a more electron-rich dienophile or a more electron-deficient tetrazine.
Suboptimal Reaction Temperature Temperature can significantly influence the reaction rate and selectivity. While many IEDDA reactions proceed at room temperature, some may require heating to achieve a reasonable rate.
Solvent Effects The choice of solvent can influence the reaction. While common organic solvents are often used, specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote regioselective pyridazine formation in certain cases.
Steric Hindrance Steric bulk on either the diene or dienophile can hinder the cycloaddition. If possible, redesign your substrates to minimize steric clashes near the reacting centers.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Disubstituted Pyridazines from 1,4-Diketones

This protocol is a general method for the synthesis of pyridazines from saturated 1,4-diketones and hydrazine.

Materials:

  • Substituted 1,4-diketone

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 - 1.2 eq) dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux. The reaction time will vary depending on the substrate (typically 2-24 hours). Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product, a dihydropyridazine, may spontaneously oxidize to the pyridazine upon exposure to air. If not, an oxidizing agent (e.g., air bubbled through the solution, or a chemical oxidant) may be required.[6][7]

  • Purify the final pyridazine product by recrystallization or column chromatography.

Protocol 2: Organophosphorus-Catalyzed Diaza-Wittig Reaction for Pyridazine Synthesis

This protocol describes a catalytic approach to the Diaza-Wittig reaction for synthesizing substituted pyridazines.[3][4]

Materials:

  • α-diazo-β-ketoester or similar diazo compound

  • 3-Methyl-1-phenyl-2-phospholene 1-oxide (catalyst)

  • Diphenylsilane (reducing agent)

  • Toluene (solvent)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating oil bath

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the diazo compound (1.0 eq), 3-methyl-1-phenyl-2-phospholene 1-oxide (0.1 eq), and diphenylsilane (1.5 eq).

  • Add dry toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Maintain the reaction at this temperature for 16 hours. Monitor the reaction by TLC or LC-MS if possible.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting pyridazine derivative by flash column chromatography on silica gel.

Visualizing Workflows and Mechanisms

To aid in understanding the experimental processes and reaction pathways, the following diagrams are provided.

experimental_workflow_1_4_dicarbonyl cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve 1,4-Diketone in Solvent add_hydrazine Add Hydrazine Hydrate start->add_hydrazine Stirring reflux Heat to Reflux add_hydrazine->reflux Monitor by TLC cool Cool to RT reflux->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate oxidize Oxidation to Pyridazine isolate->oxidize If necessary purify Purify (Recrystallization or Chromatography) isolate->purify If direct oxidation oxidize->purify end Pure Pyridazine purify->end

Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyl compounds.

diaza_wittig_mechanism cluster_catalytic_cycle Catalytic Cycle cluster_products Products phospholene_oxide Phospholene Oxide (Catalyst) phospholene Phospholene phospholene_oxide->phospholene Reduction (e.g., Diphenylsilane) phosphazine Phosphazine Intermediate phospholene->phosphazine + Diazo Compound oxazaphosphetane Oxazaphosphetane Intermediate phosphazine->oxazaphosphetane Intramolecular Cyclization oxazaphosphetane->phospholene_oxide Elimination of Pyridazine pyridazine Pyridazine Product oxazaphosphetane->pyridazine

Caption: Catalytic cycle of the organophosphorus-catalyzed Diaza-Wittig reaction.

iedda_reaction_pathway reactants 1,2,4,5-Tetrazine (Diene) + Alkyne (Dienophile) cycloaddition [4+2] Cycloaddition reactants->cycloaddition bicyclic_intermediate Bicyclic Intermediate cycloaddition->bicyclic_intermediate retro_da Retro-Diels-Alder (Loss of N2) bicyclic_intermediate->retro_da dihydropyridazine Dihydropyridazine retro_da->dihydropyridazine oxidation Aromatization dihydropyridazine->oxidation pyridazine Pyridazine Product oxidation->pyridazine

Caption: Reaction pathway for the inverse electron-demand Diels-Alder (IEDDA) synthesis of pyridazines.

References

Technical Support Center: Synthesis of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyridazines. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the synthesis of substituted pyridazines, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Pyridazine Product

Q: I am consistently obtaining a low yield of my target substituted pyridazine. What are the potential causes and how can I improve it?

A: Low yields are a frequent challenge in pyridazine synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting can help optimize your reaction.

  • Purity of Starting Materials: Ensure the purity of your 1,4-dicarbonyl compounds (or their precursors like γ-ketoacids) and hydrazine derivatives. Impurities can introduce competing side reactions or inhibit the desired cyclization. It is highly recommended to use freshly purified reagents.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.[2]

  • Stoichiometry: The ratio of reactants is crucial. While a 1:1 molar ratio of the dicarbonyl compound to hydrazine is theoretically required, using a slight excess of hydrazine can sometimes help drive the reaction to completion.[2]

  • Product Degradation: The pyridazine product itself might be unstable under the reaction or workup conditions. If you suspect your product is sensitive to strong acids or bases, employ milder workup and purification techniques.[2]

  • Reaction Temperature: Temperature plays a critical role. The optimal temperature can vary significantly depending on the specific substrates and solvent used. Experiment with a range of temperatures to find the ideal condition for your synthesis.[1]

Issue 2: Formation of Multiple Products (Isomers/Byproducts)

Q: My TLC and NMR analyses show multiple spots and unexpected peaks, indicating the presence of side products. What are the common side reactions, and how can I minimize them?

A: The formation of multiple products is a common hurdle, often stemming from the nature of the starting materials and reaction conditions.

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to a mixture of two regioisomeric pyridazine products.[1] The regioselectivity can sometimes be controlled by carefully adjusting reaction conditions (e.g., temperature, solvent, pH) or by using specific catalysts.[1]

  • Hydrazide Formation: If your starting material contains ester groups, such as a β-ketoester, the hydrazine can react with the ester to form an undesired hydrazide byproduct.[2]

  • N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazine ring can cleave, resulting in a complex mixture of degradation products.[1]

  • Incomplete Cyclization: In some cases, the intermediate hydrazone may be stable and can be isolated as a byproduct if the final ring-closing step is not efficient.

Issue 3: Poor Regioselectivity in N-Alkylation of Pyridazinones

Q: I am attempting to N-alkylate a pyridazinone and am getting a mixture of N-alkylated isomers, and in some cases, O-alkylation. How can I control the regioselectivity?

A: The alkylation of pyridazinones can be complex, yielding different isomers depending on various factors. Controlling this selectivity is key to obtaining the desired product.

  • Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can direct the alkylation towards the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, influenced by other substituents on the ring, plays a crucial role in determining the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the outcome. For instance, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] Phase transfer catalysis can also be an effective method for reactions with substrates that have low solubility.[3]

Data Presentation: Side Products in Chlorination Reactions

The synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide) is a common transformation where the choice of chlorinating agent can significantly affect the side products and overall process safety.

Chlorinating AgentCommon Side ProductsNotes
Phosphorus Pentachloride (PCl₅)A large amount of phosphorus oxychloride (POCl₃)[4]The reaction can be vigorous.
Phosphorus Trichloride (PCl₃)Phosphite esters[4]Generally leads to more side reactions than PCl₅ or NCS.
N-Chlorosuccinimide (NCS)Fewer process impurities compared to phosphorus chlorides.[4]Considered a safer and more environmentally friendly option.[4]

Experimental Protocols

Protocol 1: General Synthesis of a Substituted Pyridazine from a 1,4-Diketone

This protocol is based on the common method of condensing a 1,4-dicarbonyl compound with hydrazine.[5][6]

  • Materials:

    • 1,4-diketone (1 equivalent)

    • Hydrazine hydrate (1-1.2 equivalents)

    • Ethanol or acetic acid (solvent)

  • Procedure:

    • Dissolve the 1,4-diketone in the chosen solvent (e.g., ethanol) in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the intermediate dihydropyridazine is formed, an oxidation step (e.g., using chromium trioxide in acetic acid or simply exposure to air) may be necessary to yield the aromatic pyridazine.[7]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3,6-Dichloropyridazine using N-Chlorosuccinimide (NCS)

This method provides a safer alternative to traditional chlorinating agents.[4]

  • Materials:

    • 3,6-dihydroxypyridazine (maleic hydrazide) (1 equivalent)

    • N-Chlorosuccinimide (NCS)

    • Ethanol

    • Hydrochloric acid

  • Procedure:

    • Suspend 3,6-dihydroxypyridazine and hydrochloric acid in ethanol within a reaction vessel.

    • Heat the mixture while stirring.

    • Continuously add NCS to the reaction vessel, maintaining the temperature between 40-45°C.[4]

    • After the addition is complete, continue to stir the reaction at a temperature not exceeding 60°C for 1 to 3 hours.[4]

    • Cool the reaction mixture to induce crystallization.

    • Collect the solid product by suction filtration.

Visualizations

Troubleshooting_Workflow start Start: Low Pyridazine Yield check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impurities Found (Purify & Retry) monitor_reaction Monitor Reaction (TLC/LC-MS) check_purity->monitor_reaction Reagents Pure adjust_conditions Adjust Reaction Conditions (Time, Temp, Stoichiometry) monitor_reaction->adjust_conditions Reaction Incomplete/ Side Products modify_workup Modify Workup/ Purification monitor_reaction->modify_workup Reaction Complete, Low Isolated Yield adjust_conditions->monitor_reaction Run Reaction Again end End: Optimized Yield adjust_conditions->end Yield Improved modify_workup->end Yield Improved

Caption: Troubleshooting workflow for low pyridazine yield.

Regioisomer_Formation reactants Unsymmetrical 1,4-Dicarbonyl + Hydrazine product_A Desired Product (Regioisomer A) reactants->product_A Desired Pathway product_B Side Product (Regioisomer B) reactants->product_B Side Reaction

Caption: Formation of regioisomers from unsymmetrical precursors.

N_Alkylation_Factors center N-Alkylation Regioselectivity sterics Steric Hindrance center->sterics electronics Electronic Effects center->electronics conditions Reaction Conditions (Base, Solvent, Temp) center->conditions

Caption: Factors influencing N-alkylation regioselectivity.

References

Technical Support Center: Enhancing the Purity of Synthesized 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 4-Methylpyridazine-3,6-diol (CAS 5754-18-7). This document provides troubleshooting advice, detailed experimental protocols, and data presentation to facilitate the attainment of high-purity material essential for research and development.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My final product is a brownish or off-white powder, not the expected white powder. What are the likely impurities?

A1: The synthesis of this compound via the reaction of citraconic anhydride with hydrazine can lead to several impurities. A discolored product often suggests the presence of unreacted starting materials, polymeric byproducts, or side-reaction products. Common impurities may include:

  • Unreacted Citraconic Anhydride or its Hydrolyzed Form (Citraconic Acid): Incomplete reaction can leave starting materials in your final product.

  • Hydrazones: These can form as intermediates and may persist if the cyclization to the pyridazine ring is incomplete.

  • Polymeric Materials: Side reactions can sometimes lead to the formation of colored polymeric impurities.

Q2: My Thin Layer Chromatography (TLC) shows multiple spots. How do I identify the product spot and the impurities?

A2: Identifying the correct spot on a TLC plate is crucial for tracking the reaction and guiding purification.

  • Reference Standard: If available, spot a reference standard of this compound alongside your crude reaction mixture.

  • Staining: Use a visualizing agent. For instance, potassium permanganate stain can help visualize compounds that are not UV-active. Different functional groups will react differently, aiding in the identification of spots.

  • Polarity: this compound is a polar molecule due to the two hydroxyl groups and the nitrogen atoms in the ring. Therefore, the product spot will likely have a lower Rf value (retention factor) compared to less polar impurities in a normal-phase TLC system (e.g., silica gel with a non-polar eluent).

Q3: My yield of this compound is lower than expected. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors in the synthesis process:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The formation of byproducts will consume your starting materials and reduce the yield of the desired product. Optimizing reaction conditions, such as temperature and the rate of addition of reagents, can help minimize side reactions.

  • Purification Losses: Significant loss of product can occur during purification steps like recrystallization or column chromatography if the procedures are not optimized.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A4: Difficulty in crystallization is a common issue. Here are some troubleshooting steps:

  • Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] You may need to screen a variety of solvents or solvent mixtures.

  • Supersaturation: The solution may not be sufficiently concentrated. Try to evaporate some of the solvent to increase the concentration of your compound.

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.[2]

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

Data Presentation

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)
Recrystallization (Ethanol/Water)859875
Column Chromatography (DCM/Methanol)85>9960

Experimental Protocols

1. Synthesis of this compound

This protocol is a generalized procedure based on the known reaction between maleic anhydride derivatives and hydrazine.[3]

  • Materials:

    • Citraconic anhydride

    • Hydrazine hydrate

    • Ethanol (or another suitable solvent like glacial acetic acid)[3]

  • Procedure:

    • Dissolve citraconic anhydride in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a condenser and a magnetic stirrer.

    • Slowly add hydrazine hydrate dropwise to the stirred solution. The reaction is often exothermic, so control the addition rate to maintain a moderate temperature.

    • After the addition is complete, heat the reaction mixture to reflux for a specified time (this will need to be optimized, but 2-4 hours is a typical starting point).

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

    • Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent.

    • Dry the crude product before proceeding with purification.

2. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[1]

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures like ethanol/water) at room and elevated temperatures.

    • A good solvent will dissolve the compound when hot but not when cold. For polar compounds like this compound, polar solvents or their mixtures are often effective.[4]

  • Protocol:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

    • If colored impurities are present and are known to be non-polar, you can perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

3. Purification by Column Chromatography

Column chromatography is useful for separating compounds with different polarities.[5]

  • Stationary Phase: Silica gel is a common choice for polar compounds.

  • Mobile Phase (Eluent) Selection:

    • Use TLC to determine a suitable eluent system. The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.2-0.4.[6]

    • For polar compounds, mixtures of a less polar solvent with a more polar solvent are typically used. Common systems include hexane/ethyl acetate, dichloromethane (DCM)/methanol, or ethyl acetate/methanol.[7][8]

  • Protocol:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Citraconic Anhydride + Hydrazine Hydrate Reaction Reaction in Suitable Solvent Start->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC_GC HPLC/GC for Purity TLC->HPLC_GC Confirm Purity Final_Product Pure this compound HPLC_GC->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_recrystallization Recrystallization Troubleshooting cluster_column Column Chromatography Troubleshooting Impure_Product Impure Product (e.g., off-color, multiple TLC spots) Low_Purity Low Purity after Initial Purification Impure_Product->Low_Purity Purification Attempted Recrystallization_Issue Recrystallization Fails Low_Purity->Recrystallization_Issue Recrystallization Chosen Column_Issue Poor Separation in Column Chromatography Low_Purity->Column_Issue Column Chromatography Chosen Check_Solvent Screen Different Solvents/ Solvent Ratios Recrystallization_Issue->Check_Solvent Concentrate Concentrate Solution Recrystallization_Issue->Concentrate Induce_Crystallization Induce Crystallization (Scratch/Seed) Recrystallization_Issue->Induce_Crystallization Slow_Cooling Ensure Slow Cooling Recrystallization_Issue->Slow_Cooling Optimize_Eluent Optimize Eluent System (via TLC) Column_Issue->Optimize_Eluent Check_Loading Check Sample Loading (not overloaded) Column_Issue->Check_Loading Gradient_Elution Use Gradient Elution Column_Issue->Gradient_Elution Check_Solvent->Low_Purity Re-attempt Optimize_Eluent->Low_Purity Re-attempt

Caption: Troubleshooting decision tree for the purification of this compound.

Signaling_Pathway_Analogy Crude Crude Product (Mixture of Compounds) Purification_Step Purification Method (Recrystallization or Chromatography) Crude->Purification_Step Pure Pure this compound Purification_Step->Pure Desired Outcome Impurities Impurities Removed Purification_Step->Impurities Separated Byproducts

Caption: Logical relationship of the purification process.

References

Stability of 4-Methylpyridazine-3,6-diol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methylpyridazine-3,6-diol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: The primary stability concern for this compound revolves around its susceptibility to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress. Its stability is also influenced by its existence in tautomeric forms, the equilibrium between the diol and dione structures, which can be affected by the solvent and pH.

Q2: How does pH affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, pyridazinone derivatives can be susceptible to photodegradation. While specific photostability studies on this compound are limited, it is recommended to protect solutions of the compound from direct light, especially during long-term storage or prolonged experiments. Photolysis can lead to the formation of various degradation products. For example, the photolysis of aqueous solutions of maleic hydrazide has been studied, with calculated half-lives of 58 days at pH 5 and 7, and 34 days at pH 9.

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures can lead to the thermal degradation of this compound. Thermal decomposition of the related maleic hydrazide has been shown to produce isocyanic acid, which can further react to form potentially mutagenic carbamates. Therefore, it is advisable to store the compound at recommended temperatures and avoid excessive heat during experiments.

Q5: How does the tautomerism of this compound affect its stability?

A5: this compound can exist in equilibrium with its tautomeric form, 4-methyl-1,2-dihydropyridazine-3,6-dione. This equilibrium can be influenced by factors such as solvent polarity and pH. The different tautomers may exhibit different reactivity and stability profiles. It is known that for many pyridazinones, the dione form is more stable. Understanding the dominant tautomeric form under specific experimental conditions is crucial for predicting its stability and reactivity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of the compound in solution. pH instability: The pH of the solution may be too high or too low.Buffer the solution to a pH where the compound is known to be more stable (typically neutral to slightly acidic for pyridazinones). Monitor the pH throughout the experiment.
Light exposure: The solution may have been exposed to direct light for an extended period.Protect the solution from light by using amber vials or covering the container with aluminum foil.
Elevated temperature: The solution may have been stored or handled at a high temperature.Store solutions at recommended low temperatures (e.g., 2-8 °C) and minimize exposure to heat during experimental procedures.
Oxidative degradation: The presence of oxidizing agents or dissolved oxygen in the solvent.Use de-gassed solvents. Consider adding an antioxidant if compatible with the experimental setup.
Inconsistent experimental results. Tautomeric equilibrium shift: Changes in solvent or temperature may be shifting the equilibrium between the diol and dione forms, leading to different reactivity.Maintain consistent solvent and temperature conditions across all experiments. Characterize the dominant tautomeric form under your specific conditions using techniques like NMR spectroscopy.
Formation of multiple degradation products. The stress conditions (e.g., high concentration of acid/base, high temperature) are too harsh, leading to secondary degradation.
Difficulty in analyzing the compound and its degradants. Inadequate analytical method: The chosen analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products.Develop and validate a stability-indicating analytical method, such as a gradient HPLC-UV method. Ensure that the method can resolve the main peak from all potential degradant peaks.

Quantitative Stability Data (Illustrative Example using Maleic Hydrazide)

As comprehensive quantitative stability data for this compound is not publicly available, the following table summarizes the stability of its parent analog, maleic hydrazide, under various conditions to provide an indication of potential behavior.

Condition Parameter Value Degradation Products
Hydrolytic (pH 9) DegradationSignificantMaleate, Succinate
Photolytic (aqueous) Half-life (pH 5)58 daysNot specified
Half-life (pH 7)58 daysNot specified
Half-life (pH 9)34 daysNot specified
Thermal DecompositionOccurs at elevated temperaturesIsocyanic acid

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent container to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

4. Data Analysis:

  • Calculate the percentage degradation of this compound.

  • Identify and characterize the degradation products using techniques such as LC-MS and NMR.

Stability-Indicating HPLC-UV Method

The following is a general HPLC-UV method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time to elute more polar degradation products first, followed by the parent compound and less polar degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 280 nm).

  • Injection Volume: 10 µL

Visualizations

Tautomeric_Equilibrium Diol This compound (Diol Form) Dione 4-Methyl-1,2-dihydropyridazine-3,6-dione (Dione Form) Diol->Dione Tautomerization

Caption: Tautomeric equilibrium of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (70°C) Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS Degradant Identification (LC-MS, NMR) HPLC->LCMS Degradation_Pathway Parent This compound Intermediate1 Ring Opening Intermediate Parent->Intermediate1 Hydrolysis (pH dependent) Product3 Isocyanic Acid (Thermal Degradation) Parent->Product3 High Temperature Product1 Maleic Acid Derivative Intermediate1->Product1 Oxidation Product2 Succinic Acid Derivative Intermediate1->Product2 Reduction

Technical Support Center: Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine derivatives. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in overcoming common challenges in your synthetic endeavors.

Troubleshooting and FAQs

This section addresses common issues encountered during pyridazine synthesis in a question-and-answer format, providing direct and actionable advice.

Q1: I am observing a very low yield or no product formation in my pyridazine synthesis. What are the potential causes and how can I improve it?

A1: Low or no yield is a frequent challenge in pyridazine synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your reactants, especially the 1,4-dicarbonyl compound (or its equivalent) and the hydrazine derivative. Impurities can lead to unwanted side reactions that consume starting materials. It is advisable to use freshly purified reagents.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or the desired product.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.[1]

    • Solvent: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the cyclocondensation reaction.[1]

    • pH: For syntheses involving γ-ketoacids and hydrazine, the pH of the medium can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might promote side reactions.[1]

  • Incomplete Reaction: The initial condensation to form a hydrazone or the subsequent cyclization may be slow or incomplete. Consider extending the reaction time or moderately increasing the temperature while monitoring the reaction's progress.

  • Water Removal: The cyclization step typically involves the formation of water. Removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product and improve the yield.[1]

  • Side Reactions: The formation of byproducts is a common cause of low yields. Understanding and minimizing these side reactions is key. (See Q2 for more details).

Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the common side reactions in pyridazine synthesis?

A2: The formation of side products is a common issue. Key side reactions to consider include:

  • Incomplete Cyclization: The intermediate hydrazone, formed from the initial reaction of a carbonyl group and hydrazine, may be stable and isolated as a major byproduct if the subsequent cyclization is slow or does not proceed to completion.[1]

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazine products.[1] Adjusting reaction conditions or using specific catalysts may help control regioselectivity.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[1]

  • Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.

Q3: I am struggling with the purification of my crude pyridazine product. What are the recommended purification techniques?

A3: The purification strategy depends on the nature of the product and the impurities. Common techniques include:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. The ideal solvent should dissolve the pyridazine derivative well at high temperatures but poorly at room temperature.

    • Solvent Selection: For pyridazine derivatives, polar solvents like ethanol, isopropanol, and ethyl acetate are often good starting points. Water can sometimes be used as an anti-solvent in a mixed solvent system.

  • Column Chromatography: This is a versatile method for separating complex mixtures.

    • Stationary Phase: Silica gel is the most common stationary phase for pyridazine purification.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. For instance, a gradient of hexane:ethyl acetate (from 9:1 to 4:1) is often effective.

Data Presentation

Table 1: Influence of Reaction Conditions on Pyridazinone Synthesis Yield
Starting MaterialHydrazine DerivativeSolventTemperatureTime (h)Yield (%)Reference
β-Benzoylpropionic acidHydrazine hydrateEthanolReflux4-6High (not specified)[1]
Phenyl-fulveneHydrazine hydrateMethanolRoom Temp24-[1]
1,2-diacylcyclopentadienesHydrazine hydrateMethanolRoom Temp2443-71.2[2]
γ-ketoacidsHydrazine derivativesEthanol/Acetic AcidVariesVariesVaries[1]
Table 2: Recrystallization Solvents for Pyridazine Derivatives
Compound TypeRecommended Solvent(s)Observations
6-Aryl-pyridazin-3-aminesHexane/Ethyl AcetateUsed as eluent in chromatography, suggesting suitability for recrystallization.
Phenyl-substituted PyridazinesDichloromethane/HexaneEffective for recrystallization of various derivatives.
Halogenated PhenylpyridazinesBenzene, Ethanol, MethanolVarious solvents used depending on the specific substitution pattern.
General PyridazinonesEthanol, Isopropanol, Ethyl AcetateGood candidates for single-solvent recrystallization.
3-piperazin-1-yl-1H-pyridazin-6-oneDMSO/Water, Methanol/WaterAnti-solvent crystallization is often effective.

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of pyridazine derivatives from 1,2,3-triazines and 1-propynylamines.

Materials:

  • Substituted 1,2,3-triazine derivative

  • 1-Propynylamine derivative

  • Dry 1,4-dioxane

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the 1,2,3-triazine derivative (0.20 mmol, 1 equivalent) in 5 mL of dry 1,4-dioxane, add freshly distilled 1-propynylamine (0.6 mmol, 3 equivalents).

  • Stir the reaction mixture under reflux for 1 hour.

  • After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane:EtOAc (9:1) eluent to afford the corresponding 6-aryl-pyridazin-3-amine.

Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol outlines the synthesis of a pyridazine derivative from a phenyl-fulvene and hydrazine hydrate.[1]

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

  • Water

Procedure:

  • Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the solution at room temperature for 24 hours.

  • Add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure adjust_temp Adjust Temperature optimize_conditions->adjust_temp change_solvent Change Solvent optimize_conditions->change_solvent adjust_ph Adjust pH optimize_conditions->adjust_ph extend_time Extend Reaction Time incomplete_reaction->extend_time remove_water Remove Water incomplete_reaction->remove_water analyze_byproducts Analyze Byproducts (TLC/LC-MS) side_reactions->analyze_byproducts purify_reagents->optimize_conditions success Improved Yield adjust_temp->success change_solvent->success adjust_ph->success extend_time->success remove_water->success modify_conditions Modify Conditions to Minimize Side Reactions analyze_byproducts->modify_conditions modify_conditions->success

Caption: Troubleshooting workflow for low yield in pyridazine synthesis.

Aza_Diels_Alder_Pathway reactants 1,2,3-Triazine (Diene) + 1-Propynylamine (Dienophile) cycloaddition [4+2] Cycloaddition reactants->cycloaddition intermediate Bicyclic Intermediate cycloaddition->intermediate n2_extrusion Nitrogen Extrusion (-N2) intermediate->n2_extrusion product Substituted Pyridazine n2_extrusion->product

Caption: Reaction pathway for Aza-Diels-Alder synthesis of pyridazines.

References

Controlling regioselectivity in reactions of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylpyridazine-3,6-diol. The focus is on controlling regioselectivity in its various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common tautomeric forms of this compound, and how does this affect its reactivity?

A1: this compound primarily exists in a dynamic equilibrium between its diol form and a more stable dione form (4-methyl-1,2-dihydropyridazine-3,6-dione).[1] This keto-enol tautomerism is crucial as it presents multiple reactive sites. Reactions can occur at the oxygen atoms (O-alkylation, O-acylation) or the nitrogen atoms (N-alkylation, N-acylation). The predominant dione form often favors reactions at the nitrogen atoms, but the choice of reagents and conditions can influence the reaction pathway.

Q2: Which factors primarily control the regioselectivity in reactions of this compound?

A2: The regioselectivity is mainly governed by a combination of electronic and steric effects, as well as reaction conditions.

  • Electronic Effects: The electron-withdrawing nature of the carbonyl groups and the nitrogen atoms influences the nucleophilicity of different sites. The pKa values of the N-H and O-H protons will determine the ease of deprotonation and subsequent reaction.

  • Steric Hindrance: The methyl group at the C4 position sterically hinders the adjacent C3 and N-/O- positions, potentially directing incoming reagents to the less hindered C6 position.

  • Reaction Conditions: The choice of solvent, base, temperature, and the nature of the electrophile (hard vs. soft electrophiles) can significantly alter the ratio of N- vs. O-substituted and 3- vs. 6-substituted products.[2][3]

Q3: How can I selectively achieve dichlorination at the 3 and 6 positions?

A3: Selective dichlorination is reliably achieved by treating this compound with a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] Refluxing the diol in excess POCl₃ effectively replaces both hydroxyl/carbonyl oxygen atoms with chlorine, yielding 3,6-dichloro-4-methylpyridazine with high efficiency.[4][5]

Troubleshooting Guides

Issue 1: Poor yield during the synthesis of 3,6-dichloro-4-methylpyridazine.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is heated at a sufficient temperature (mild reflux) for an adequate duration (at least 4-7 hours) until the starting material is fully consumed, which can be monitored by TLC.[4] The formation of a homogeneous solution often indicates progress.[4]

  • Possible Cause 2: Degradation during workup.

    • Solution: The workup procedure is critical. The reaction mixture, containing excess POCl₃, must be cooled and quenched cautiously by adding it slowly to an ice-cold saturated solution of a weak base like sodium bicarbonate.[4] Vigorous stirring is essential to manage the exothermic reaction. Avoid using strong bases which can lead to side products.

  • Possible Cause 3: Loss of product during extraction.

    • Solution: Ensure the pH of the aqueous layer is adjusted to be slightly acidic or neutral (around 6-7) before extraction.[4] Use an appropriate organic solvent like ethyl acetate or chloroform for extraction and perform multiple extractions to maximize recovery.[4]

Issue 2: Formation of a mixture of N- and O-alkylated products.

  • Possible Cause 1: Ambident nucleophilicity.

    • Solution: The regioselectivity between N- and O-alkylation can be controlled based on Hard and Soft Acid and Base (HSAB) theory. To favor O-alkylation , use a "harder" alkylating agent (e.g., dimethyl sulfate) in combination with a polar, aprotic solvent. To favor N-alkylation , a "softer" alkylating agent (e.g., allyl bromide) under basic conditions in a solvent like DMF is often preferred.[6]

  • Possible Cause 2: Inappropriate base.

    • Solution: Using a strong, non-nucleophilic base like sodium hydride (NaH) will generate the dianion, which may react differently than a monoanion generated with a weaker base like potassium carbonate (K₂CO₃). Experiment with different bases to optimize the desired selectivity.

Issue 3: Lack of regioselectivity between the 3- and 6-positions.

  • Possible Cause: Insufficient steric or electronic differentiation.

    • Solution: The inherent electronic and steric differences due to the C4-methyl group should favor substitution at the C6 position. To enhance this selectivity, consider using bulkier electrophiles. The steric clash with the C4-methyl group will further disfavor reaction at the C3 position. Lowering the reaction temperature can also increase the kinetic selectivity for the less hindered C6 position.

Quantitative Data Presentation

Table 1: Reported Yields for the Synthesis of 3,6-dichloro-4-methylpyridazine.

Starting Material Reagent Conditions Yield Reference
4-Methyl-1,2-dihydropyridazine-3,6-dione Phosphoryl chloride (POCl₃) Mild reflux, 4 hours 94% [4]

| 4-methyl-3,6-pyridazinediol | Phosphorous oxychloride (POCl₃) | Reflux, 7 hours | 89% |[4] |

Experimental Protocols

Protocol 1: Synthesis of 3,6-dichloro-4-methylpyridazine from this compound[4]

  • Reaction Setup: Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (e.g., 9.48 g, 75.2 mmol) in phosphoryl chloride (POCl₃) (e.g., 70 mL, 750 mmol) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature, then heat to a mild reflux. Maintain reflux for 4 hours. The reaction should become a homogeneous golden-yellow solution.

  • Workup - Step A (POCl₃ Removal): After cooling the mixture, remove the excess POCl₃ by distillation under reduced pressure.

  • Workup - Step B (Quenching): Slowly and carefully add the resulting viscous oil dropwise to an ice-cooled, vigorously stirred saturated sodium bicarbonate solution (e.g., 200 mL).

  • Workup - Step C (Neutralization & Extraction): Adjust the pH of the mixture to ~6 by adding solid sodium bicarbonate in portions. Extract the product with ethyl acetate (e.g., 2 x 60 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system like petroleum ether/ether.

Visualizations

Tautomerism diol This compound (Diol Form) dione 4-Methyl-1,2-dihydropyridazine-3,6-dione (Dione Form) diol->dione Tautomerization (Equilibrium favors Dione)

Caption: Tautomeric equilibrium of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Reactants (e.g., Diol in POCl₃) B 2. Heat to Reflux (Monitor by TLC) A->B C 3. Cool & Quench (e.g., Ice-cold NaHCO₃) B->C D 4. Liquid-Liquid Extraction C->D E 5. Dry & Concentrate Solvent D->E F 6. Recrystallization or Chromatography E->F

Caption: General experimental workflow for reactions.

Troubleshooting start Poor Regioselectivity Observed q1 What is the main issue? Mixture of N/O products or 3/6 products? start->q1 n_vs_o N- vs. O-Alkylation/Acylation q1->n_vs_o N / O three_vs_six 3- vs. 6-Position Substitution q1->three_vs_six 3 / 6 sol_n_vs_o1 To Favor O-Product: Use 'harder' electrophile (e.g., R₂SO₄) n_vs_o->sol_n_vs_o1 sol_n_vs_o2 To Favor N-Product: Use 'softer' electrophile (e.g., R-Br) in DMF n_vs_o->sol_n_vs_o2 sol_three_vs_six1 To Favor 6-Position (less hindered): Use bulkier electrophile Lower reaction temperature three_vs_six->sol_three_vs_six1

Caption: Decision tree for troubleshooting regioselectivity.

References

Technical Support Center: Synthesis of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures in the synthesis of 4-methylpyridazine-3,6-diol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation and purification of this compound.

Problem 1: Low or No Precipitation of the Product

  • Possible Cause: The product may be too soluble in the reaction solvent at the current temperature, or the pH of the solution may not be optimal for precipitation.

  • Solution:

    • Cooling: Ensure the reaction mixture is thoroughly cooled, preferably in an ice bath, to decrease the solubility of the product.

    • pH Adjustment: Carefully adjust the pH of the solution. This compound is amphoteric, but precipitation is often favored at or near its isoelectric point. Adjust the pH to be weakly acidic (around pH 5-6) using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) while monitoring the precipitation.

    • Solvent Addition: If the product remains in solution, the addition of a less polar co-solvent in which the product is insoluble can induce precipitation.

Problem 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder

  • Possible Cause: This often indicates the presence of impurities or residual solvent which are hindering crystallization.

  • Solution:

    • Trituration: Attempt to solidify the material by triturating with a solvent in which the impurities are soluble but the product is not. Diethyl ether or cold ethanol are often good choices.

    • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water or ethanol) and allow it to cool slowly. If single-solvent recrystallization is ineffective, a two-solvent system (one in which the product is soluble and one in which it is insoluble) may be necessary.

Problem 3: Product is Colored (e.g., Yellow or Brown)

  • Possible Cause: The presence of colored impurities, often from side reactions or degradation of starting materials.

  • Solution:

    • Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before allowing it to cool and crystallize.

    • Washing: Ensure the filtered product is thoroughly washed with a suitable cold solvent to remove any soluble colored impurities clinging to the crystal surface.

Problem 4: Low Yield After Work-up

  • Possible Cause: Incomplete reaction, loss of product during transfers and washes, or sub-optimal precipitation/crystallization conditions.

  • Solution:

    • Reaction Monitoring: Before work-up, ensure the reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS.

    • Optimize Precipitation: Experiment with different pH values and cooling times to maximize product precipitation.

    • Minimize Transfers: Be meticulous during product transfer to minimize mechanical losses.

    • Solvent Choice for Washing: Use a minimal amount of a cold solvent in which the product has low solubility for washing to avoid significant product loss.

Experimental Protocols

Protocol 1: General Work-up Procedure

  • Upon completion of the reaction (typically the reaction of citraconic anhydride with hydrazine), cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a dilute acid (e.g., 1M acetic acid or 1M HCl) to the stirred solution to adjust the pH to approximately 5-6.

  • Continue stirring at low temperature for 30-60 minutes to allow for complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

  • Dry the product under vacuum to a constant weight. The expected product is a white powder.[1]

Protocol 2: Recrystallization for Purification

  • Transfer the crude this compound to a flask.

  • Add a minimal amount of a suitable solvent (e.g., water or ethanol) to dissolve the solid upon heating.

  • Heat the mixture with stirring until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Filter the hot solution through a pre-warmed funnel containing celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Typical Physical and Chemical Properties

PropertyValueReference
CAS Number5754-18-7[1][2][3][4]
Molecular FormulaC₅H₆N₂O₂[3]
Molecular Weight126.11 g/mol [3][4]
Melting Point284-288 °C[1][4]
AppearanceWhite solid/powder[1]

Table 2: Troubleshooting Summary

IssuePossible Cause(s)Recommended Action(s)
Low or No PrecipitationIncorrect pH, product solubilityCool mixture, adjust pH to 5-6, add anti-solvent
Oily/Gummy ProductImpurities, residual solventTriturate with diethyl ether, recrystallize
Colored ProductColored impuritiesTreat with activated carbon during recrystallization
Low YieldIncomplete reaction, product lossMonitor reaction, optimize precipitation, careful washing

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start Reaction Completion cooling Cool Reaction Mixture start->cooling ph_adjust Adjust pH to 5-6 cooling->ph_adjust precipitate Precipitate Product ph_adjust->precipitate filtration Vacuum Filtration precipitate->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying analysis Analyze Purity (TLC/LC-MS) drying->analysis recrystallization Recrystallization (if needed) analysis->recrystallization Impure final_product Pure this compound analysis->final_product Pure recrystallization->final_product

Caption: Experimental workflow for the work-up and purification of this compound.

troubleshooting_flowchart start Crude Product Obtained check_form Is the product a solid? start->check_form triturate Triturate with Et₂O or Recrystallize check_form->triturate No (Oily/Gummy) check_color Is the solid white? check_form->check_color Yes triturate->check_color charcoal Recrystallize with Activated Carbon check_color->charcoal No (Colored) check_yield Is the yield acceptable? check_color->check_yield Yes charcoal->check_yield optimize Optimize precipitation/washing conditions check_yield->optimize No pure_product Pure Product check_yield->pure_product Yes optimize->pure_product

Caption: Troubleshooting flowchart for the work-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common synthetic route starts with the reaction of citraconic anhydride with hydrazine.[1]

Q2: What are the main safety hazards associated with this compound?

A2: According to GHS classifications, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment should be worn when handling this compound.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity can be confirmed by various analytical techniques. The melting point should be in the range of 284-288 °C.[1][4] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure, while techniques like HPLC or LC-MS can be used to assess purity.

Q4: My product seems to be insoluble in most common organic solvents for NMR analysis. What should I do?

A4: this compound has low solubility in many common organic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable solvent for NMR analysis of this and similar polar heterocyclic compounds.

Q5: Can this compound exist in different tautomeric forms?

A5: Yes, this compound can exist in several tautomeric forms, including the diol, dione, and keto-enol forms. The predominant form can depend on the solvent and the physical state (solid vs. solution). The IUPAC name 4-methyl-1,2-dihydropyridazine-3,6-dione also reflects its dione tautomer.[3]

References

Technical Support Center: Characterization of Impurities in 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 4-Methylpyridazine-3,6-diol.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2] These are broadly categorized as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1] For this compound, synthesis often involves the reaction of citraconic anhydride with hydrazine. Therefore, potential organic impurities could include unreacted citraconic anhydride, hydrazine, or isomers formed during the reaction.

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals or other elemental impurities.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis and purification process can remain in the final product.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[1] A reversed-phase HPLC method is often a good starting point.

  • Gas Chromatography (GC): Ideal for the analysis of volatile organic impurities, such as residual solvents.[1]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information and structural details of unknown impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for the structural elucidation of unknown impurities that have been isolated.[1][2]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in impurities.[1]

Q3: How can I troubleshoot unexpected peaks in my HPLC chromatogram?

Unexpected peaks in an HPLC chromatogram can arise from several sources. A systematic approach is necessary for identification:

  • System Suitability Check: Ensure the HPLC system is performing correctly by running a system suitability test with a known standard.

  • Blank Injection: Inject the mobile phase and sample solvent (blank) to rule out contamination from the solvent or the system itself.

  • Peak Shape Analysis: Evaluate the shape of the unknown peak. Tailing or fronting peaks may indicate issues with the column or mobile phase compatibility.

  • Spiking: Spike the sample with known potential impurities (e.g., starting materials) to see if the retention time of the unknown peak matches.

  • Photodiode Array (PDA) Detector: If using a PDA detector, examine the UV spectrum of the unknown peak. This can provide information about the chromophore and help in preliminary identification.

  • LC-MS Analysis: For structural information, analyze the sample using LC-MS to obtain the mass of the unknown impurity.

Troubleshooting Guides

Issue 1: Difficulty in Achieving Good Separation of Impurities by HPLC

Problem: Co-elution of the main peak with impurity peaks or poor resolution between impurity peaks.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Modify the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to resolve impurities with a wide range of polarities.
Incorrect pH of Mobile Phase Adjust the pH of the mobile phase. Since this compound has ionizable groups, changing the pH can significantly affect the retention times of the main component and its impurities.
Unsuitable HPLC Column Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). A column with a different selectivity may provide the necessary resolution. Also, consider columns with smaller particle sizes (e.g., UPLC columns) for higher efficiency.
Suboptimal Temperature Optimize the column temperature. Changing the temperature can alter the viscosity of the mobile phase and the selectivity of the separation.
Issue 2: Identification of an Unknown Impurity

Problem: An unknown peak is consistently observed in the chromatogram, and its identity needs to be determined.

Workflow for Identification:

G start Unknown Peak Detected lcms Perform LC-MS Analysis start->lcms mass_data Obtain Mass-to-Charge Ratio (m/z) lcms->mass_data nmr_prep Isolate Impurity by Preparative HPLC nmr Perform NMR Spectroscopy (1H, 13C, etc.) nmr_prep->nmr nmr_data Obtain Spectroscopic Data nmr->nmr_data structure Elucidate Structure end Impurity Identified structure->end mass_data->nmr_prep If concentration is sufficient nmr_data->structure

Caption: Workflow for the identification of an unknown impurity.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This is a general-purpose starting method that may require optimization.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Residual Solvent Analysis
  • Instrumentation: Gas chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable high-purity solvent (e.g., DMSO, DMF) to a final concentration of approximately 50 mg/mL.

Data Presentation

Table 1: Hypothetical Impurity Profile of a Batch of this compound by HPLC
Peak No.Retention Time (min)Relative Retention Time (RRT)Area %Proposed Identity
13.50.450.08Citraconic Anhydride
27.81.0099.65This compound
39.21.180.12Isomeric Impurity
412.51.600.15Unknown Degradant
Table 2: Hypothetical Residual Solvent Analysis by GC-MS
SolventRetention Time (min)Concentration (ppm)
Methanol4.2150
Acetone5.150
Toluene8.925

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Out-of-Specification (OOS) Impurity Results

G oos OOS Impurity Result investigation Initiate Laboratory Investigation oos->investigation analytical_error Check for Analytical Error investigation->analytical_error retest Retest Sample analytical_error->retest Yes no_error No Analytical Error Found analytical_error->no_error No confirm_oos OOS Confirmed retest->confirm_oos manufacturing_investigation Investigate Manufacturing Process confirm_oos->manufacturing_investigation Yes invalidate_initial Invalidate Initial Result confirm_oos->invalidate_initial No root_cause Identify Root Cause manufacturing_investigation->root_cause capa Implement Corrective and Preventive Action (CAPA) root_cause->capa end Investigation Closed capa->end no_error->manufacturing_investigation error_found Analytical Error Identified invalidate_initial->end

Caption: Decision-making workflow for an out-of-specification (OOS) impurity result.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of 4-Methylpyridazine-3,6-diol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Methylpyridazine-3,6-diol, alongside experimentally determined data for the structurally related compounds, 4-Methylpyridazine and Pyridazine-3,6-diol (Maleic Hydrazide). Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, predicted spectral data is presented for this target compound. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of these and similar pyridazine derivatives in research and drug development settings.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the target compound and its analogues. Predicted data for this compound was generated using advanced NMR prediction software and is presented alongside experimental data for the comparative compounds to highlight the influence of the methyl and hydroxyl/oxo substituents on the pyridazine ring's electronic environment.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonPredicted/Experimental δ (ppm)MultiplicityJ (Hz)
This compound -CH₃~ 2.1s-
(Predicted)H-5~ 6.8s-
-OH/-NH (2)Broad signalbr s-
4-Methylpyridazine H-38.98s-
(Experimental)H-57.28d5.2
H-68.90d5.2
-CH₃2.55s-
Pyridazine-3,6-diol (Maleic Hydrazide) H-4, H-5~ 6.9s-
(Experimental)-NH (2)~ 10.5br s-

Note: The chemical shifts for the acidic protons (-OH/-NH) are highly dependent on solvent, concentration, and temperature and often appear as broad singlets.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonPredicted/Experimental δ (ppm)
This compound C-3~ 165
(Predicted)C-4~ 115
C-5~ 125
C-6~ 165
-CH₃~ 15
4-Methylpyridazine C-3151.3
(Experimental)C-4141.2
C-5125.8
C-6150.9
-CH₃20.7
Pyridazine-3,6-diol (Maleic Hydrazide) C-3, C-6~ 158
(Experimental)C-4, C-5~ 130

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison. The following is a general experimental methodology applicable to the analysis of pyridazine derivatives on a typical Bruker NMR spectrometer.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: A Bruker Avance (or similar) NMR spectrometer operating at a field strength of 300 MHz or higher.

  • Software: TopSpin™ or similar NMR data acquisition and processing software.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: zg30 (or a standard one-pulse experiment)

    • Number of Scans (NS): 16 to 64 (depending on sample concentration)

    • Receiver Gain (RG): Set automatically using rga

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 1-5 seconds

    • Spectral Width (SW): 0-16 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

    • Receiver Gain (RG): Set automatically using rga

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 0-220 ppm

    • Temperature: 298 K

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

  • Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.

Mandatory Visualization

The following diagram illustrates the logical workflow of NMR analysis, from sample preparation to the final interpretation of the spectral data.

NMR_Analysis_Workflow Logical Workflow of NMR Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (1H) Calibrate->Integrate PeakPick Peak Picking Integrate->PeakPick Assign Signal Assignment PeakPick->Assign Structure Structure Elucidation/Verification Assign->Structure

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of novel heterocyclic compounds is a cornerstone of successful research. This guide provides a comparative analysis of mass spectrometry and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the characterization of 4-Methylpyridazine-3,6-diol, a polar nitrogen-containing heterocycle. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted fragmentation pattern for mass spectrometry based on established principles for related structures.

At a Glance: Mass Spectrometry vs. HPLC-UV for this compound Analysis

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.Separates compounds based on their interaction with a stationary phase, followed by detection based on UV absorbance.
Information Provided Molecular weight and structural information through fragmentation patterns.Retention time (for identification) and quantitative data based on UV absorbance.
Selectivity HighModerate to High (depends on chromatographic conditions and sample complexity).
Sensitivity Very High (can detect trace amounts).High (but generally less sensitive than MS).
Structural Elucidation StrongLimited (provides no direct structural information beyond UV spectrum).
Quantitative Analysis Can be quantitative, but often requires stable isotope-labeled internal standards for best accuracy.Excellent for quantitative analysis with proper calibration.
Typical Use Case Identification of unknown compounds, structural confirmation, and metabolic studies.Routine purity checks, quantitative analysis of known compounds, and stability studies.

In-Depth Analysis: Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds. For a polar molecule like this compound (MW: 126.11 g/mol ), Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is a highly suitable method.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of pyridazine derivatives is often characterized by the cleavage of the heterocyclic ring. Common losses include the neutral loss of nitrogen gas (N₂) and hydrogen cyanide (HCN). The presence of hydroxyl and methyl substituents will further influence the fragmentation pathways.

A predicted fragmentation pathway for this compound is as follows:

  • Molecular Ion (M⁺˙): The initial ionization would produce the molecular ion at m/z 126.

  • Loss of CO: A common fragmentation for hydroxylated aromatic rings is the loss of carbon monoxide, which could lead to a fragment at m/z 98.

  • Loss of N₂: Cleavage of the N-N bond, a characteristic of pyridazines, would result in the loss of a nitrogen molecule, yielding a fragment at m/z 98.

  • Loss of HCN: Subsequent or alternative fragmentation could involve the loss of hydrogen cyanide, a stable neutral molecule, leading to various smaller fragments.

  • Loss of H₂O: Dehydration from the diol groups could occur, resulting in a fragment at m/z 108.

G cluster_main cluster_fragments M+ This compound (M⁺˙) m/z = 126 F1 [M-H₂O]⁺˙ m/z = 108 M+->F1 - H₂O F2 [M-CO]⁺˙ m/z = 98 M+->F2 - CO F3 [M-N₂]⁺˙ m/z = 98 M+->F3 - N₂ F4 [M-N₂-HCN]⁺˙ m/z = 71 F3->F4 - HCN

Experimental Protocol: LC-MS/MS Analysis

A typical LC-MS/MS experiment for the analysis of this compound would involve the following steps:

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column or a mixed-mode column suitable for polar compounds.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The formic acid aids in the ionization of the analyte.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocycles.

    • Mass Analyzer: A triple quadrupole or an Orbitrap mass analyzer.

    • MS Scan Mode: Full scan to detect the molecular ion.

    • MS/MS Scan Mode: Product ion scan of the precursor ion (m/z 127 for [M+H]⁺) to obtain the fragmentation pattern.

G cluster_workflow Sample Sample Preparation (Dissolution) HPLC HPLC Separation (Reverse-Phase) Sample->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS1 Analysis (Full Scan for [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis (Spectrum Interpretation) MS2->Data

Comparative Alternative: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of compounds in a mixture. For a compound like this compound, which contains a chromophore (the pyridazine ring), HPLC-UV is a viable analytical method, particularly for routine analysis and purity assessment.

Principles of HPLC-UV Analysis

In HPLC, the sample is injected into a column containing a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. As the separated components elute from the column, they pass through a UV detector. The detector measures the absorbance of the eluate at a specific wavelength, and the response is proportional to the concentration of the analyte.

Experimental Protocol: HPLC-UV Analysis

A standard HPLC-UV method for this compound would be as follows:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., methanol or acetonitrile). The exact composition would need to be optimized for good peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for reproducibility.

    • Injection Volume: 10-20 µL.

  • UV Detection:

    • Wavelength: The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity. This would be determined by running a UV scan of the compound.

  • Quantification: A calibration curve would be generated by injecting standards of known concentrations to allow for the accurate quantification of the analyte in unknown samples.

Conclusion

Both mass spectrometry and HPLC-UV are valuable techniques for the analysis of this compound, each with its own strengths. Mass spectrometry, particularly LC-MS/MS, is indispensable for initial identification and structural elucidation, providing detailed information about the molecule's mass and fragmentation. In contrast, HPLC-UV is a more accessible and cost-effective method for routine quantitative analysis and purity determination once the compound has been characterized. The choice of technique will ultimately depend on the specific goals of the research, whether it is the discovery and characterization of a new entity or the routine analysis in a drug development pipeline. For a comprehensive understanding, a combination of both techniques is often the most powerful approach.

Comparing the reactivity of 4-Methylpyridazine-3,6-diol with other diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4-Methylpyridazine-3,6-diol against common aliphatic and aromatic diols. Due to the limited availability of direct comparative experimental data in the current literature, this document outlines a framework for such a comparison, including detailed experimental protocols and expected reactivity trends based on structural and electronic properties.

Introduction: Structural Considerations and Predicted Reactivity

This compound is a heterocyclic diol with a unique structural arrangement that is anticipated to significantly influence its reactivity. Its key features include:

  • Pyridazine Ring: The presence of two adjacent nitrogen atoms in the aromatic ring is electron-withdrawing, which is expected to increase the acidity of the hydroxyl groups compared to simple aliphatic diols. This enhanced acidity can influence its reactivity in base-catalyzed reactions.

  • Hydroxyl Groups: The diol exists in tautomeric equilibrium with its diketo form, 4-Methyl-1,2-dihydropyridazine-3,6-dione. The reactivity of the hydroxyl groups will be influenced by this equilibrium.

  • Methyl Group: The electron-donating methyl group may have a modest electronic effect on the pyridazine ring.

For the purpose of this guide, we will compare the expected reactivity of this compound with two representative diols:

  • Butane-1,4-diol: A simple, flexible aliphatic diol.

  • Hydroquinone (Benzene-1,4-diol): An aromatic diol with hydroxyl groups directly attached to a benzene ring.

Comparative Reactivity Data (Predicted)

The following table summarizes the expected relative reactivity of this compound in comparison to Butane-1,4-diol and Hydroquinone based on theoretical principles. The provided experimental protocols in the subsequent section are designed to generate quantitative data to validate these predictions.

Reaction TypeThis compoundButane-1,4-diolHydroquinoneRationale for Predicted Reactivity of this compound
Oxidation Expected to be more readily oxidizedLess readily oxidizedReadily oxidizedThe electron-rich nature of the pyridazine ring may make it susceptible to oxidation. The tautomeric keto form could also influence the oxidation pathway.
Esterification (Acid-Catalyzed) Expected to have a moderate rateExpected to have a higher rateExpected to have a lower rateThe basic nitrogen atoms in the pyridazine ring may be protonated under acidic conditions, potentially slowing down the reaction. Steric hindrance could also play a role.
Nucleophilicity Expected to be a moderate nucleophileExpected to be a good nucleophileExpected to be a poor nucleophileThe electron-withdrawing nature of the pyridazine ring will likely reduce the nucleophilicity of the hydroxyl groups compared to aliphatic diols.
Acidity (pKa) Expected to be more acidicLeast acidicMore acidic than aliphatic diolsThe electron-withdrawing pyridazine ring should increase the acidity of the hydroxyl protons.

Experimental Protocols

The following protocols are designed to provide a quantitative comparison of the reactivity of this compound with other diols.

Competitive Oxidation using Lead Tetraacetate

This protocol is adapted from kinetic studies on glycols and allows for the determination of relative oxidation rates.[1]

Objective: To determine the relative rates of oxidation of this compound, Butane-1,4-diol, and Hydroquinone.

Materials:

  • This compound

  • Butane-1,4-diol

  • Hydroquinone

  • Lead Tetraacetate (Pb(OAc)₄)

  • Glacial Acetic Acid

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare 0.1 M stock solutions of each diol in glacial acetic acid.

  • Prepare a 0.1 M solution of lead tetraacetate in glacial acetic acid.

  • In a reaction vessel, mix equimolar amounts of this compound and a competitor diol (e.g., Butane-1,4-diol).

  • Initiate the reaction by adding a limiting amount of the lead tetraacetate solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., with a solution of sodium thiosulfate).

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining diols.

  • Plot the concentration of each diol versus time to determine the initial reaction rates.

  • The relative reactivity is the ratio of the initial rates of consumption of the two diols.

Competitive Esterification

This protocol is based on kinetic studies of esterification and allows for the comparison of esterification rates.[2][3]

Objective: To determine the relative rates of esterification of the three diols.

Materials:

  • This compound

  • Butane-1,4-diol

  • Hydroquinone

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Prepare a solution containing equimolar amounts of this compound and a competitor diol in pyridine.

  • Add a limiting amount of acetic anhydride to the solution to initiate the esterification.

  • Maintain the reaction at a constant temperature.

  • At various time points, take a sample from the reaction mixture.

  • Derivatize the unreacted hydroxyl groups if necessary for GC analysis.

  • Analyze the samples by GC-MS to quantify the amounts of the different di-ester products formed.

  • The ratio of the products at different times will indicate the relative reactivity of the diols towards esterification.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical framework for the reactivity comparison.

Experimental_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis Diol_A This compound Mix Mix Equimolar Diols Diol_A->Mix Diol_B Competitor Diol (e.g., Butane-1,4-diol) Diol_B->Mix Reagent Oxidizing/Acylating Agent Initiate Initiate Reaction with Limiting Reagent Reagent->Initiate Solvent Solvent Solvent->Mix Mix->Initiate Sampling Time-course Sampling Initiate->Sampling Quench Quench Reaction Sampling->Quench HPLC_GC HPLC or GC-MS Analysis Quench->HPLC_GC Data Determine Concentrations/ Product Ratios HPLC_GC->Data Rate Calculate Relative Rates Data->Rate Reactivity_Logic cluster_structure Structural Features cluster_properties Electronic Properties cluster_reactivity Predicted Reactivity Pyridazine Pyridazine Ring (Electron-withdrawing) Acidity OH Acidity Pyridazine->Acidity Increases Nucleophilicity OH Nucleophilicity Pyridazine->Nucleophilicity Decreases Redox Redox Potential Pyridazine->Redox Lower Oxidation Potential Aliphatic Alkyl Chain (Electron-donating) Aliphatic->Acidity Decreases Aliphatic->Nucleophilicity Increases Aromatic Benzene Ring (π-system) Aromatic->Acidity Increases Aromatic->Nucleophilicity Decreases Aromatic->Redox Lower Oxidation Potential Esterification Esterification Rate Acidity->Esterification Influences Nucleophilicity->Esterification Increases Rate SN2 Nucleophilic Substitution Rate Nucleophilicity->SN2 Increases Rate Oxidation Oxidation Rate Redox->Oxidation Increases Rate

References

A Comparative Analysis of the Biological Activity of 4-Methylpyridazine-3,6-diol and Other Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a versatile pharmacophore that has given rise to a wide array of derivatives with diverse biological activities. This guide provides a comparative analysis of the biological activity of 4-Methylpyridazine-3,6-diol against other notable pyridazine derivatives, focusing on their anti-inflammatory, antimicrobial, and antioxidant properties. The information presented herein is supported by experimental data and detailed methodologies to aid in further research and development.

I. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Inflammation is a critical biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. The inhibitory activity of pyridazine derivatives against COX-1 and COX-2 is a significant measure of their anti-inflammatory potential.

Comparative Data: COX-1 and COX-2 Inhibition
Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound 6b (a pyridazine scaffold)>1000.18>555[1]
Compound 4c (a pyridazine scaffold)>1000.26>384[1]
Compound 5f (a pyrazole–pyridazine hybrid)14.341.509.56[2]
Compound 6f (a pyrazole–pyridazine hybrid)9.561.158.31[2]
Compound 7a (a pyridazine-based sulphonamide)10.40.05208[3]
Compound 7b (a pyridazine-based sulphonamide)12.60.06210[3]
Celecoxib (Reference Drug)14.50.05313[3]
Indomethacin (Reference Drug)0.0990.081.3[3]

Note: A higher selectivity index (SI) indicates a more selective inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The following is a general protocol for determining the COX inhibitory activity of a compound. Specific details may vary between laboratories.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Enzyme and Compound Preparation: Reconstitute the COX enzymes and prepare serial dilutions of the test compounds and reference drugs in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the fluorometric probe, and the COX enzyme (either COX-1 or COX-2) to each well.

  • Incubation: Add the test compounds or reference drugs to the respective wells and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Reconstitute COX-1/COX-2 Enzymes add_reagents Add Buffer, Probe, and Enzyme to Wells prep_enzyme->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds/References prep_compounds->add_compounds add_reagents->add_compounds incubate Incubate at Controlled Temperature add_compounds->incubate add_substrate Initiate Reaction with Arachidonic Acid incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate determine_ic50 Determine IC50 Values calculate_rate->determine_ic50

Caption: Workflow of the broth microdilution method for MIC determination.

III. Antioxidant Activity: DPPH Radical Scavenging Assay

Oxidative stress is implicated in numerous diseases, and antioxidants can mitigate this damage by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.

Comparative Data: DPPH Radical Scavenging Activity (IC50)

The IC50 value in a DPPH assay represents the concentration of a substance required to scavenge 50% of the DPPH free radicals. Again, specific data for this compound is not available in the reviewed literature. The table below shows the antioxidant activity of other pyridazine derivatives.

[4]| Compound/Derivative | DPPH IC50 (µg/mL) | Reference | | :--- | :--- | :--- | | Compound 6f | 12.68 | |[4] | Compound 6a | 14.23 | |[4] | Compound 3c | 14.34 | |[4] | Ascorbic Acid (Standard) | 12.45 | |[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general steps for assessing the antioxidant activity of a compound using the DPPH assay.

[5][6]Objective: To determine the concentration of a test compound required to scavenge 50% of DPPH radicals (IC50).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compounds and the standard antioxidant in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of the test compounds or the standard. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Signaling Pathway of DPPH Radical Scavenging

G DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH->DPPH_H Donates H• Antioxidant Antioxidant (AH) Radical_A Antioxidant Radical (A•) Antioxidant->Radical_A Loses H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Conclusion

The pyridazine core structure is a promising scaffold for the development of new therapeutic agents with anti-inflammatory, antimicrobial, and antioxidant properties. While this guide provides a comparative overview of the biological activities of several pyridazine derivatives, the lack of specific experimental data for this compound highlights an area for future research. The detailed experimental protocols provided herein can serve as a valuable resource for researchers aiming to evaluate the biological potential of this and other novel pyridazine compounds. Further investigation into the structure-activity relationships of 4-substituted pyridazine-3,6-diols could lead to the discovery of potent and selective therapeutic agents.

References

Structure-Activity Relationship of 4-Methylpyridazine-3,6-diol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine-3,6-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-Methylpyridazine-3,6-diol core. The information presented herein is a synthesis of data from various studies, aimed at elucidating the impact of structural modifications on biological potency.

Comparative Biological Activity of this compound Analogs

The following table summarizes the biological activity of various this compound analogs. The data has been compiled from multiple sources to provide a comparative overview of their potency against different biological targets.

Compound IDR1R2R5R6TargetIC50 (nM)Reference
1a HHHHCDK2>10000[1][2]
1b HHHPhenylCDK2151[1][2]
1c HHH4-FluorophenylCDK243.8[1][2]
1d HHH4-ChlorophenylCDK255.6[1][2]
1e HHH4-MethoxyphenylCDK220.1[1][2]
2a HBenzylHPhenylPDE4B>20000[3]
2b HBenzylH5-Methoxy-1H-indol-3-ylPDE4B251[3]
3a HHHPhenylaminoAChE>1000[4]
3b HHMethylPhenylaminoAChE21[4]
4a tert-butylHCl4-(2-fluoroethoxymethyl)benzyloxyMC18[5]
4b tert-butylHCl4-fluorobenzyloxyMC1>4000[5]

Abbreviations: CDK2 - Cyclin-dependent kinase 2; PDE4B - Phosphodiesterase 4B; AChE - Acetylcholinesterase; MC1 - Mitochondrial Complex 1.

Structure-Activity Relationship (SAR) Analysis

Based on the compiled data, the following key structure-activity relationships can be deduced for this compound analogs:

  • Substitution at the 6-position is critical for activity. As seen in the CDK2 inhibitor series (1a-1e), an unsubstituted pyridazine ring is inactive. The introduction of an aryl group at the R6 position dramatically increases potency.[1][2] Electron-donating groups on this aryl ring, such as a methoxy group, appear to be more favorable for activity than electron-withdrawing groups like fluorine or chlorine.[1][2]

  • The nature of the substituent at the 2-position influences potency and selectivity. In the PDE4B inhibitor series (2a-2b), a benzyl group at the R2 position in combination with a bulky indolyl group at R6 leads to a significant increase in activity.[3]

  • Substitution at the 5-position can enhance activity. For acetylcholinesterase inhibitors (3a-3b), the introduction of a methyl group at the R5 position results in a substantial improvement in inhibitory activity.[4]

  • Complex interactions govern the activity of mitochondrial complex 1 inhibitors. In the MC1 inhibitor series (4a-4b), a long ether-containing substituent at the benzyloxy moiety is crucial for high potency, while a simple fluorinated benzyl group leads to a complete loss of activity. This highlights the importance of specific interactions within the binding site.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of this compound analogs.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Reagent Preparation :

    • Prepare a 1X Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and DTT).

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the inhibitor in the kinase buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the kinase and substrate solutions by diluting the stock in 1X Kinase Assay Buffer.

  • Assay Procedure :

    • Add 1 µL of the serially diluted compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted enzyme to each well.

    • Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is typically 5 µL.

    • Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection :

    • After incubation, equilibrate the plate to room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization :

    • Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate at 37°C for 4 hours to overnight.

  • Absorbance Measurement :

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

SAR Study Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Compound_Design Compound Design Chemical_Synthesis Chemical Synthesis Compound_Design->Chemical_Synthesis Purification Purification & Characterization Chemical_Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell Viability) Primary_Screening->Secondary_Screening Hit_Validation Hit Validation & Dose-Response Secondary_Screening->Hit_Validation SAR_Analysis SAR Analysis Hit_Validation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

References

In Vitro Efficacy of 4-Methylpyridazine-3,6-diol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of various derivatives of 4-Methylpyridazine-3,6-diol. The focus is on their potential as anti-inflammatory and anticancer agents, with supporting experimental data and detailed methodologies to aid in research and development. While direct extensive public literature on the in vitro testing of this compound is limited, this guide focuses on structurally related pyridazinone and pyridazine derivatives, which have shown significant therapeutic potential.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary mechanism of anti-inflammatory action for many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Efficacy of Pyridazinone Derivatives as COX-2 Inhibitors

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several pyridazinone derivatives compared to the well-known NSAID, Celecoxib. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[1][2][3][4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib -0.3537.03
Indomethacin -0.420.50
Compound 3d -0.425-
Compound 3e -0.519-
Compound 4e -0.356-
Compound 5a -0.7716.70
Compound 5f -1.8913.38

Note: Dashes indicate data not provided in the cited sources. The compounds listed are various synthesized pyridazine and pyridazinone derivatives from the cited literature.

The data indicates that several synthesized pyridazinone derivatives exhibit potent and selective COX-2 inhibition, with some compounds showing efficacy comparable to or even exceeding that of celecoxib in certain aspects.[2][3][4] For instance, compound 4e demonstrates a COX-2 IC50 value similar to celecoxib.[2][4] Furthermore, in studies on LPS-induced RAW264.7 macrophages, some derivatives were found to be potent inhibitors of pro-inflammatory cytokine production, such as TNF-α and IL-6.[2][3][4]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.[1]

Objective: To measure the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference drug (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection system to measure prostaglandin E2 (PGE2) production (e.g., EIA kit)

Procedure:

  • The enzymes (COX-1 or COX-2) are pre-incubated with various concentrations of the test compounds or the vehicle control in the assay buffer.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the amount of PGE2 produced is quantified using an appropriate detection method.

  • The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Anticancer Activity: In Vitro Cytotoxicity

Several novel pyridazine derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[5]

Comparative Cytotoxicity of Pyridazine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyridazine derivatives against different cancer cell lines. The data is presented as the concentration that inhibits 50% of cell growth (IC50).

CompoundMCF-7 (Breast) IC50 (µM)HePG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Compound 4 Highly Active--
Compound 8 Highly Active--
Compound 5 -Highly Active-
Compound 13a -Highly Active-
Compound 10 --Highly Active

Note: "Highly Active" indicates that the compounds showed significant activity as reported in the source, but specific IC50 values were not provided in the summarized text.[5]

These findings suggest that the pyridazine scaffold is a promising starting point for the development of novel anticancer agents.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Objective: To determine the concentration of a test compound that causes a 50% reduction in the viability of a cancer cell line (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HePG2, HCT-116)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental processes involved, the following diagrams have been generated.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pyridazinone Derivatives Pyridazinone Derivatives Pyridazinone Derivatives->COX-2 (Inducible) Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyridazinone derivatives.

Experimental_Workflow cluster_invitro In Vitro Screening Compound Synthesis Compound Synthesis Primary Assays Primary Assays Compound Synthesis->Primary Assays (e.g., COX Inhibition, Cytotoxicity) Secondary Assays Secondary Assays Primary Assays->Secondary Assays (e.g., Cytokine Production) Data Analysis Data Analysis Secondary Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

References

Substituted Pyridazines: A Comparative Guide to Their Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of substituted pyridazines, summarizing their efficacy against various cancer cell lines, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways they modulate. This objective comparison is supported by experimental data from recent studies to aid in the rational design of novel and more effective anticancer agents.

Comparative Anticancer Activity of Substituted Pyridazines

The anticancer efficacy of substituted pyridazines is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyridazine derivatives against a panel of human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 2b Pyrimido-pyridazine derivativeMDA-MB-231 (Breast)60[1][2]
MCF-7 (Breast)>100[1][2]
Compound 2k Pyrimido-pyridazine derivativeMDA-MB-231 (Breast)80[2]
Compound 5b Pyridazine derivativeHCT-116 (Colon)Not specified, but potent[3]
Compound 9e 3,6-disubstituted pyridazineHL-60(TB) (Leukemia)Not specified (53.12% inhibition)[4]
MDA-MB-231/ATCC (Breast)Not specified (63.82% inhibition)[4]
T-47D (Breast)Not specified (79.98% inhibition)[4]
SNB-75 (CNS)Not specified (91.82% inhibition)[4]
Compound 10l Pyridazinone-based diarylureaA549/ATCC (NSCLC)1.66 - 100[5][6]
Compound 17a Pyridazinone-based diarylureaVarious1.66 - 100[5][6]
Compound 12 3(2H)-pyridazinone with piperazinyl linkerAGS (Gastric)Not specified, but promising[7]
Compound 22 3(2H)-pyridazinone with piperazinyl linkerAGS (Gastric)Not specified, but promising[7]
Compound 17 Triazolo-pyridazinone derivativeMCF-7 (Breast)Potent[8]
A549 (Lung)Potent[8]
2S-5 Pyridazine-centered aryl-hydrazoneMDA-MB-231 (Breast)6.21[9]
4T1 (Mouse Breast)7.04[9]
2S-13 Pyridazine-centered aryl-hydrazoneMDA-MB-231 (Breast)7.73[9]
4T1 (Mouse Breast)8.21[9]

Key Signaling Pathways Modulated by Pyridazine Derivatives

Several signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis are targeted by substituted pyridazines. Understanding these mechanisms is vital for the development of targeted therapies.

Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_JNK JNK Signaling cluster_PI3K PI3K/Akt Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation ERK->Proliferation Stress Cellular Stress ASK1 ASK1 Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 JNK JNK1 MKK47->JNK cJun c-Jun JNK->cJun Apoptosis_JNK Apoptosis cJun->Apoptosis_JNK GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth mTOR->CellSurvival Pyridazine_VEGFR Pyridazine Derivatives Pyridazine_VEGFR->VEGFR2 Pyridazine_JNK Pyridazine Derivatives Pyridazine_JNK->JNK Pyridazine_PI3K Pyridazine Derivatives Pyridazine_PI3K->Akt

Figure 1: Key signaling pathways targeted by anticancer pyridazine derivatives.

Experimental Protocols

The evaluation of the anticancer activity of substituted pyridazines involves a series of standardized in vitro and in vivo assays.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridazine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with pyridazine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 values G->H

Figure 2: Workflow for the in vitro MTT assay.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of pyridazine derivatives on the cell cycle distribution.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. For instance, some pyridazinone derivatives have been shown to induce G0-G1 phase cell cycle arrest in A549/ATCC lung cancer cells.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early and late apoptotic cells.

  • Cell Treatment: Cells are treated with the pyridazine derivative at its IC50 concentration.

  • Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

    • Studies have shown that certain pyrimido-pyridazine derivatives induce apoptosis in MDA-MB-231 breast cancer cells.[1][2]

Apoptosis_Analysis cluster_flow Flow Cytometry Analysis Q1 Q1: Necrotic (Annexin V-/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) Treat Treat cells with pyridazine derivative Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Analyze Analyze by Flow Cytometry

Figure 3: Quadrant analysis in an Annexin V/PI apoptosis assay.

Conclusion

Substituted pyridazines represent a versatile and promising class of anticancer agents. The comparative data presented in this guide highlight the significant potential of these compounds to inhibit the growth of various cancer cell lines through the modulation of key signaling pathways. The detailed experimental protocols provide a framework for the continued evaluation and optimization of novel pyridazine derivatives. Further structure-activity relationship (SAR) studies are crucial for the rational design of next-generation pyridazine-based drugs with enhanced efficacy and selectivity, ultimately contributing to the development of more effective cancer therapies.[10][11]

References

Validating the Synthesis of 4-Methylpyridazine-3,6-diol: A Comparative Guide to Spectral Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for the successful synthesis of 4-Methylpyridazine-3,6-diol, a valuable heterocyclic building block in pharmaceutical and agrochemical research. By presenting key spectral data alongside a closely related alternative, 3,6-Dihydroxypyridazine, this document offers a clear framework for validating the target molecule's identity and purity. Detailed experimental protocols for both synthesis and spectral analyses are included to ensure reproducibility.

Introduction to this compound

This compound, also known as 4-methyl maleic hydrazide, is a pyridazine derivative with significant potential in medicinal chemistry. Its structural motif is a key component in the development of novel therapeutic agents. The successful synthesis and purification of this compound are paramount, and confirmation of its structure through spectral analysis is a critical step in the research and development workflow.

Synthesis and Spectral Data Comparison

The validation of the synthesis of this compound is achieved through a detailed analysis of its spectral characteristics. This section compares the expected spectral data of the target compound with that of a structurally similar alternative, 3,6-Dihydroxypyridazine.

PropertyThis compound3,6-Dihydroxypyridazine
Molecular Formula C₅H₆N₂O₂C₄H₄N₂O₂
Molecular Weight 126.11 g/mol 112.09 g/mol
Melting Point 284-288 °C>300 °C
Synthesis Precursors Citraconic anhydride and hydrazineMaleic anhydride and hydrazine hydrate
¹H NMR (DMSO-d₆, ppm) Predicted: ~2.0 (s, 3H, CH₃), ~6.0 (s, 1H, CH), ~11-12 (br s, 2H, NH)6.95 (s, 2H), 11.1 (s, 1H), 11.7 (s, 1H)[1]
¹³C NMR (DMSO-d₆, ppm) Predicted: ~15 (CH₃), ~110 (C-CH), ~150 (C-N), ~165 (C=O)Not available
IR (cm⁻¹) Available through PubChem (KBr pellet)Available through spectroscopic databases
Mass Spectrum (m/z) Molecular Ion [M]⁺ at 126Molecular Ion [M]⁺ at 112

Experimental Protocols

Synthesis of this compound

This protocol is based on the known reaction between citraconic anhydride and hydrazine.

Materials:

  • Citraconic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (optional, for pH adjustment)

Procedure:

  • Dissolve citraconic anhydride in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Synthesis of 3,6-Dihydroxypyridazine

Materials:

  • Maleic anhydride

  • Hydrazine hydrate

  • Water

Procedure:

  • In a reaction vessel, add maleic anhydride to water.

  • Slowly add hydrazine hydrate to the suspension while stirring.

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-3 hours.

  • Cool the mixture, which will result in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry to yield 3,6-dihydroxypyridazine.

Spectral Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

  • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak.

Signaling Pathway and Experimental Workflow

Pyridazine derivatives are known to be involved in various signaling pathways, often exhibiting inhibitory effects on kinases and inflammatory responses. The diagram below illustrates a simplified representation of a signaling pathway where pyridazine derivatives may act as inhibitors.

Caption: Simplified signaling pathway showing potential inhibition by a pyridazine derivative.

The logical workflow for validating the synthesis of this compound through spectral data is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Spectral Analysis cluster_2 Data Validation A Synthesis of this compound B Purification (Recrystallization) A->B C 1H NMR B->C D 13C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Compare with Expected Data C->G D->G E->G F->G I Structure Confirmation G->I H Compare with Alternative Compound Data H->I

Caption: Workflow for synthesis validation via spectral data.

Conclusion

The successful synthesis of this compound can be confidently validated through a multi-faceted approach involving ¹H NMR, ¹³C NMR, IR, and mass spectrometry. By comparing the obtained spectral data with predicted values and the data from the known analogue, 3,6-Dihydroxypyridazine, researchers can ensure the identity and purity of their synthesized compound. This guide provides the necessary framework and protocols to perform these critical validation steps efficiently and accurately.

References

Comparative Cross-Reactivity Analysis of 4-Methylpyridazine-3,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activity

The following tables summarize the inhibitory activities of representative pyridazinone derivatives against various enzymatic targets. It is important to note that these compounds are not all direct derivatives of 4-Methylpyridazine-3,6-diol, but belong to the broader pyridazinone class, offering valuable structure-activity relationship (SAR) insights.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

Compound IDR1-SubstitutionR2-SubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative A PhenylH>1000.25>400[Fictionalized Data for Illustration]
Derivative B 4-MethoxyphenylH5.20.152[Fictionalized Data for Illustration]
Derivative C PhenylMethyl89.51.559.7[Fictionalized Data for Illustration]
Celecoxib --150.04375[Reference Standard]

Table 2: Inhibition of Phosphodiesterases (PDEs)

Compound IDScaffold ModificationPDE4B IC₅₀ (nM)PDE1B (% Inh @ 1µM)PDE5A (% Inh @ 1µM)Reference
Compound X 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one251<10%<10%[1]
Roflumilast -0.8--[Reference Standard][1]

Table 3: Inhibition of Monoamine Oxidase (MAO) Enzymes

Compound IDCore StructureMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reference
TR16 6-(4-chlorophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)pyridazin-3(2H)-one>400.17>235[2]
TR2 6-(4-chlorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one22.940.2785[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 is determined using a purified enzyme assay. Typically, recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations in the presence of arachidonic acid as the substrate. The enzymatic reaction leads to the production of prostaglandin E2 (PGE2), which is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated from the dose-response curve.

Phosphodiesterase (PDE) Inhibition Assay

The inhibitory effect on different PDE isoforms is assessed using enzymatic assays. For instance, the PDE4B inhibitory activity can be determined using a two-step enzymatic procedure. In the first step, PDE4B hydrolyzes cyclic adenosine monophosphate (cAMP) to 5'-AMP. In the second step, 5'-AMP is hydrolyzed by a 5'-nucleotidase to adenosine and inorganic phosphate. The amount of phosphate produced is then quantified using a colorimetric method, such as the malachite green assay. The IC₅₀ values are determined by measuring the enzyme activity at a range of inhibitor concentrations. Selectivity is assessed by testing the compounds against a panel of different PDE isoforms.[1]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against MAO-A and MAO-B is typically measured using a fluorometric assay. The assay is based on the oxidative deamination of a non-fluorescent substrate (e.g., kynuramine) by the MAO enzymes to produce a fluorescent product (4-hydroxyquinoline). The increase in fluorescence is monitored over time in the presence and absence of the test compounds. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

Mandatory Visualization

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening (Cross-Reactivity) cluster_3 Data Analysis Compound 4-Methylpyridazine- 3,6-diol Derivatives PrimaryAssay Primary Target Assay (e.g., Kinase X) Compound->PrimaryAssay KinasePanel Kinase Panel (e.g., 96 kinases) PrimaryAssay->KinasePanel Active Compounds GPCRPanel GPCR Panel PrimaryAssay->GPCRPanel Active Compounds EnzymePanel Other Enzyme Panel (e.g., COX, PDE, MAO) PrimaryAssay->EnzymePanel Active Compounds Selectivity Selectivity Profiling KinasePanel->Selectivity GPCRPanel->Selectivity EnzymePanel->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR

Caption: Workflow for assessing the cross-reactivity of this compound derivatives.

Signaling Pathway of a Primary Target and Potential Off-Target Interactions

G cluster_0 Primary Signaling Pathway cluster_1 Off-Target Interactions Receptor Primary Target (e.g., Kinase A) Substrate Substrate Receptor->Substrate Phosphorylation Response Cellular Response Substrate->Response OffTarget1 Off-Target Kinase B OffTargetResponse1 Unwanted Cellular Effect 1 OffTarget1->OffTargetResponse1 OffTarget2 Off-Target GPCR OffTargetResponse2 Unwanted Cellular Effect 2 OffTarget2->OffTargetResponse2 Compound Pyridazinone Derivative Compound->Receptor Inhibition Compound->OffTarget1 Inhibition (Cross-reactivity) Compound->OffTarget2 Binding (Cross-reactivity) G cluster_0 Derivative A cluster_1 Derivative B cluster_2 Derivative C A_Target High Affinity Target X A_OffTarget Low Affinity Target Y A_Target->A_OffTarget Selectivity Profile A B_Target High Affinity Target X B_OffTarget High Affinity Target Y B_Target->B_OffTarget Selectivity Profile B C_Target Low Affinity Target X C_OffTarget High Affinity Target Z C_Target->C_OffTarget Selectivity Profile C

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 4-Methylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of the synthetic accessibility of 4-Methylpyridazine-3,6-diol, a valuable building block in medicinal chemistry. We will explore the primary synthetic route and a key chemical transformation to benchmark its preparation.

Summary of Synthetic Approaches

The most common and direct method for the synthesis of this compound is the cyclocondensation reaction of citraconic anhydride with hydrazine. An alternative perspective on the compound's synthetic landscape can be gained by examining the high-yielding conversion of the diol to its dichloro derivative, 3,6-dichloro-4-methylpyridazine, a common intermediate for further functionalization.

ParameterMethod 1: CyclocondensationMethod 2: Chlorination (Reverse of a Potential Alternative Route)
Starting Materials Citraconic anhydride, Hydrazine hydrateThis compound, Phosphorus oxychloride
Product This compound3,6-dichloro-4-methylpyridazine
Reported Yield High (by analogy to similar reactions)89-94%[1]
Reaction Time Not explicitly reported4-7 hours[1]
Reaction Temperature RefluxReflux[1]
Purity Typically isolated as a solid powderHigh, often purified by recrystallization[1]
Key Advantages Atom-economical, direct route from simple precursors.High-yielding, provides a key intermediate for further diversification.
Key Disadvantages Specific quantitative data for this exact transformation is not readily available in the reviewed literature.This is a derivatization of the target compound, not a direct synthesis. The reverse hydrolysis reaction conditions are not well-documented.

Experimental Protocols

Method 1: Synthesis of this compound via Cyclocondensation

While specific experimental data for the synthesis of this compound is not extensively detailed in the available literature, a general procedure can be inferred from the well-established synthesis of the parent compound, 3,6-pyridazinediol, from maleic anhydride.

General Procedure (based on analogous reactions):

A solution of hydrazine hydrate is prepared in a suitable solvent, such as water or a lower alcohol. To this solution, citraconic anhydride is added portion-wise, often with cooling to manage the initial exothermic reaction. The reaction mixture is then heated to reflux for several hours to ensure complete cyclization. Upon cooling, the product, this compound, typically precipitates from the reaction mixture as a solid. The product can then be collected by filtration, washed with a cold solvent, and dried. The resulting compound is usually a white powder with a melting point in the range of 284-288 °C.

Method 2: Synthesis of 3,6-dichloro-4-methylpyridazine from this compound

This procedure details the high-yield chlorination of the target diol, a common subsequent step in many synthetic pathways.

Detailed Protocol:

A suspension of 4-Methyl-1,2-dihydropyridazine-3,6-dione (the tautomeric form of this compound) (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) is stirred at room temperature under a nitrogen atmosphere. The reaction mixture is then heated to a gentle reflux and maintained for 4 hours, during which a golden-yellow homogeneous solution forms. After cooling, the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70°C). The resulting viscous brown oil is slowly added dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring. The pH of the mixture is adjusted to 6 by the portion-wise addition of solid sodium bicarbonate. The aqueous mixture is then extracted with ethyl acetate (2 x 60 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder (11.5 g, 70.8 mmol, 94% yield)[1]. The product can be further purified by recrystallization from a mixture of light petroleum ether and ether[1].

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

Synthetic_Pathway_Comparison cluster_0 Method 1: Cyclocondensation Synthesis cluster_1 Method 2: Chlorination (Key Transformation) cluster_2 Logical Comparison A1 Citraconic Anhydride C1 This compound A1->C1 Cyclocondensation B1 Hydrazine Hydrate B1->C1 Cyclocondensation C2 This compound E2 3,6-dichloro-4-methylpyridazine C2->E2 Chlorination (89-94% yield) D2 Phosphorus Oxychloride D2->E2 Chlorination (89-94% yield) start Start: Select Synthesis Route eval1 Evaluate Method 1 start->eval1 eval2 Evaluate Method 2 (Transformation) start->eval2 compare Compare Efficiency eval1->compare eval2->compare end_node End: Optimal Route Selection compare->end_node

Caption: Synthetic routes for this compound.

The diagram above outlines the direct synthesis of this compound from citraconic anhydride and hydrazine (Method 1) and a key subsequent transformation, its chlorination (Method 2). The logical workflow for comparing these processes is also presented.

References

Purity Assessment of Commercially Available 4-Methylpyridazine-3,6-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of the purity of commercially available 4-Methylpyridazine-3,6-diol (CAS No. 5754-18-7), a key intermediate in the synthesis of various biologically active compounds. This analysis summarizes data from various suppliers and details the experimental protocols for key analytical techniques used in purity determination.

Commercial Supplier Purity Comparison

The stated purity of this compound can vary between suppliers. The following table summarizes the advertised purity levels from a selection of commercial vendors. It is important to note that batch-to-batch variability can occur, and it is always recommended to perform independent purity analysis upon receipt of the material.

SupplierStated Purity (%)
Sigma-Aldrich97
Pure Chemistry Scientific Inc.95[1]
ChemShuttle95[2]
AbacipharmTech97[3]

A Certificate of Analysis (CoA) from one batch from Sigma-Aldrich confirmed a purity of 97%. While CoAs provide valuable information, independent verification is crucial for rigorous research and development.

Potential Impurities

Understanding the synthetic route of a compound is essential for predicting potential impurities. This compound is often synthesized via the condensation of citraconic anhydride with hydrazine. Based on this and other common synthetic methods for pyridazines, potential impurities may include:

  • Unreacted Starting Materials: Citraconic anhydride and hydrazine.

  • Isomeric Impurities: Positional isomers formed during the cyclization reaction.

  • Byproducts of Side Reactions: Products resulting from incomplete reaction or alternative reaction pathways.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for a comprehensive purity assessment of this compound. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard methods for such analyses.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a primary technique for quantifying the purity of non-volatile organic compounds and separating them from their impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: m/z 35-500

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of the impurity to that of an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the main component and for identifying and quantifying impurities with different chemical structures.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Confirm the structure of this compound by assigning the observed chemical shifts and coupling constants to the expected protons and carbons.

    • Identify impurity peaks by their characteristic chemical shifts.

    • Quantify impurities by integrating the impurity peaks relative to a known peak of the main compound or an internal standard.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for purity assessment and a conceptual signaling pathway for data interpretation.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Receive Commercial Sample Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis Prep->NMR Data Data Interpretation (Peak Integration, Spectral Matching) HPLC->Data GCMS->Data NMR->Data Report Purity Report Generation Data->Report Data_Interpretation_Logic cluster_data Analytical Data cluster_interpretation Interpretation Steps cluster_conclusion Conclusion HPLC_Data HPLC Chromatogram Identify_Main Identify Main Component HPLC_Data->Identify_Main Identify_Imp Identify Impurities HPLC_Data->Identify_Imp GCMS_Data GC-MS Spectra GCMS_Data->Identify_Imp NMR_Data NMR Spectra NMR_Data->Identify_Main NMR_Data->Identify_Imp Quantify Quantify Purity & Impurities Identify_Main->Quantify Identify_Imp->Quantify Purity_Value Final Purity Value Quantify->Purity_Value

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylpyridazine-3,6-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methylpyridazine-3,6-diol (CAS No. 5754-18-7), ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Hazard Profile and Safety Summary

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] As a combustible solid, appropriate storage and disposal are critical to mitigate risks.[3] Adherence to strict safety protocols is paramount when managing waste containing this compound.

PropertyValueReference
CAS Number 5754-18-7[4]
Molecular Formula C₅H₆N₂O₂[1][4]
Molecular Weight 126.11 g/mol [1][3]
Appearance White to light yellow powder/crystal[2]
Melting Point 284-288 °C[1][2][3]
Boiling Point 434.4 °C at 760 mmHg[1]
Flash Point 216.5 °C[1]
Hazard Codes Xn[2][4]
Hazard Statements H302, H315, H319, H335[1][3]
Precautionary Statements P261, P305+P351+P338[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for pyridazine derivatives and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • If there is a risk of generating dust or aerosols, use a certified respirator or work within a chemical fume hood.[3]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[5]

  • Collect waste in a designated, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[5]

  • Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.

3. Labeling of Waste Containers:

  • The waste container must be clearly labeled as "Hazardous Waste."

  • The label should include:

    • The full chemical name: "this compound".

    • The date when the waste was first added to the container.[5]

    • The name and contact information of the responsible researcher or principal investigator.[5]

    • The laboratory location (building and room number).[5]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritation).[5]

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[5]

  • The storage area should be cool, dry, and well-ventilated.

5. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of any contaminated cleaning materials as hazardous waste.

6. Final Disposal:

  • Securely seal the hazardous waste container.

  • Contact your institution's EHS department for pickup and final disposal.[5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into a Designated, Compatible Container B->C D Is the container properly labeled with chemical name, hazards, and date? C->D E Label the Container Correctly D->E No F Store the Sealed Container in a Designated Satellite Accumulation Area D->F Yes E->F G Decontaminate all Used Equipment F->G H Contact EHS for Waste Pickup and Disposal G->H I End: Proper Disposal Complete H->I

Disposal workflow for this compound.

References

Navigating the Safe Handling of 4-Methylpyridazine-3,6-diol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 4-Methylpyridazine-3,6-diol must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, actionable information for the safe operational use and disposal of this compound, grounded in established safety data for the substance and its chemical relatives.

This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to ensure a safe laboratory environment. This document outlines the necessary step-by-step guidance to minimize risk and ensure regulatory compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the recommended equipment, drawing from safety data for the compound and its structural analogs.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber). Inspect gloves prior to use and change immediately upon contamination. - Lab Coat: A fully-buttoned, flame-retardant, and anti-static lab coat.Prevents skin contact, which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection - Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood. - If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator with appropriate cartridges should be used.Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1]

Operational and Handling Protocols

Safe handling is paramount to prevent exposure and accidents. The following workflow outlines the essential steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage prep_area Designate a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe review_sds Review the Safety Data Sheet (if available) and this guide. gather_ppe->review_sds don_ppe Don appropriate PPE. review_sds->don_ppe weigh_transfer Carefully weigh and transfer the chemical, avoiding dust generation. don_ppe->weigh_transfer use_tools Use only non-sparking tools. weigh_transfer->use_tools no_eat_drink Do not eat, drink, or smoke in the work area. use_tools->no_eat_drink close_container Tightly close the container. no_eat_drink->close_container store_properly Store in a cool, dry, well-ventilated place away from ignition sources. close_container->store_properly clean_area Clean the work area thoroughly. store_properly->clean_area doff_ppe Remove and properly dispose of or decontaminate PPE. clean_area->doff_ppe wash_hands Wash hands and face thoroughly. doff_ppe->wash_hands

Figure 1. A step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Procedures

Accidents can happen, and a clear, actionable plan is essential for mitigating their impact.

Spill and Exposure Response
Scenario Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[4]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]
Small Spill For solid material, carefully sweep up and place in a suitable, labeled container for disposal. Avoid generating dust. For liquids, absorb with an inert material (e.g., sand, earth) and place in a container for disposal.[3]
Large Spill Evacuate the area. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and prevent it from entering drains. Collect for disposal.
Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

cluster_waste_generation Waste Generation cluster_waste_collection Collection cluster_disposal Disposal excess_reagent Excess/Unused this compound collect_waste Collect in a designated, labeled, and sealed hazardous waste container. excess_reagent->collect_waste contaminated_ppe Contaminated PPE (gloves, etc.) contaminated_ppe->collect_waste spill_cleanup Spill Cleanup Materials spill_cleanup->collect_waste store_waste Store waste container in a secure, designated area. collect_waste->store_waste contact_ehs Contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal. store_waste->contact_ehs follow_regulations Ensure disposal is in accordance with all local, state, and federal regulations. contact_ehs->follow_regulations

Figure 2. A logical flow for the proper disposal of this compound waste.

By integrating these safety and logistical protocols into your standard operating procedures, you can significantly reduce the risks associated with handling this compound, fostering a safer research environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyridazine-3,6-diol
Reactant of Route 2
Reactant of Route 2
4-Methylpyridazine-3,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.